molecular formula C6H10N2O B1359983 N-methyl-1-(3-methylisoxazol-5-yl)methanamine CAS No. 401647-22-1

N-methyl-1-(3-methylisoxazol-5-yl)methanamine

货号: B1359983
CAS 编号: 401647-22-1
分子量: 126.16 g/mol
InChI 键: UQKWKRSUELRKSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-7-2)9-8-5/h3,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKWKRSUELRKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649338
Record name N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401647-22-1
Record name N,3-Dimethyl-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401647-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-methyl-1-(3-methylisoxazol-5-yl)methanamine, a valuable building block in medicinal chemistry. Two primary, field-proven routes are detailed: the reductive amination of a key aldehyde intermediate and the N-methylation of the corresponding primary amine. This document furnishes senior application scientists with the necessary protocols, mechanistic insights, and comparative data to effectively synthesize this target molecule.

Introduction

The isoxazole moiety is a prominent heterocycle in a vast array of pharmacologically active compounds, owing to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This compound represents a key synthetic intermediate, providing a scaffold for the development of novel therapeutics. Its structure combines the versatile isoxazole ring with a secondary amine, offering a reactive handle for further molecular elaboration. This guide delineates two robust synthetic strategies to access this compound, emphasizing experimental reproducibility and scalability.

Synthesis Pathway I: Reductive Amination of 3-methylisoxazole-5-carbaldehyde

This pathway hinges on the initial construction of the 3-methylisoxazole-5-carbaldehyde intermediate, followed by a direct reductive amination with methylamine. This approach is advantageous for its convergence and efficiency.

Step 1: Synthesis of 5-(diethoxymethyl)-3-methylisoxazole

The synthesis commences with the formation of the isoxazole ring from readily available starting materials, acetone oxime and 2,2-diethoxy ethyl acetate. This reaction proceeds via a condensation mechanism to yield the acetal-protected aldehyde.

  • Reaction: Acetone oxime with 2,2-diethoxy ethyl acetate.

  • Causality: The use of the diethoxy acetal serves as a protecting group for the aldehyde functionality, preventing unwanted side reactions during the isoxazole ring formation and subsequent steps.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine acetone oxime and 2,2-diethoxy ethyl acetate.

  • Cool the mixture in an ice bath and slowly add a suitable base (e.g., sodium ethoxide in ethanol) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 5-(diethoxymethyl)-3-methylisoxazole.

Step 2: Hydrolysis to 3-methylisoxazole-5-carbaldehyde

The acetal protecting group is removed under acidic conditions to furnish the key aldehyde intermediate.

  • Reaction: Acid-catalyzed hydrolysis of 5-(diethoxymethyl)-3-methylisoxazole.

  • Causality: The acetal is stable under basic and neutral conditions but is readily cleaved in the presence of an acid, regenerating the aldehyde.

Experimental Protocol:

  • Dissolve 5-(diethoxymethyl)-3-methylisoxazole in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and an aqueous acid (e.g., 1M hydrochloric acid).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford 3-methylisoxazole-5-carbaldehyde, which can be used in the next step without further purification.

Step 3: Reductive Amination with Methylamine

The final step in this pathway involves the direct conversion of the aldehyde to the target secondary amine using methylamine in the presence of a reducing agent.

  • Reaction: 3-methylisoxazole-5-carbaldehyde with methylamine and a reducing agent.

  • Causality: This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the secondary amine. This method is highly efficient and avoids the isolation of the unstable imine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that tolerates a wide range of functional groups[1][2][3].

Experimental Protocol:

  • Dissolve 3-methylisoxazole-5-carbaldehyde in a suitable aprotic solvent, such as dichloromethane or 1,2-dichloroethane.

  • Add a solution of methylamine (as a solution in a solvent like THF or ethanol, or as the hydrochloride salt with a non-nucleophilic base like triethylamine).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizing Pathway I

Synthesis_Pathway_I A Acetone oxime + 2,2-Diethoxy ethyl acetate B 5-(diethoxymethyl)-3-methylisoxazole A->B Base-catalyzed condensation C 3-methylisoxazole-5-carbaldehyde B->C Acidic hydrolysis D This compound C->D Reductive Amination (Methylamine, NaBH(OAc)3)

Caption: Synthesis of the target compound via a key aldehyde intermediate.

Synthesis Pathway II: N-methylation of 1-(3-methylisoxazol-5-yl)methanamine

This alternative route takes advantage of the commercially available primary amine, 1-(3-methylisoxazol-5-yl)methanamine[4][5][6][7], and introduces the methyl group in the final step. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation[8][9][10][11][12].

Step 1: N-methylation via Eschweiler-Clarke Reaction

This reaction utilizes formic acid and formaldehyde to exhaustively methylate the primary amine to the secondary amine without the formation of quaternary ammonium salts.

  • Reaction: 1-(3-methylisoxazol-5-yl)methanamine with formic acid and formaldehyde.

  • Causality: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, with the evolution of carbon dioxide driving the reaction to completion. The reaction stops at the tertiary amine stage for primary amines, but in this case, with one methyl group being introduced, it cleanly yields the secondary amine.

Experimental Protocol:

  • To a reaction flask, add 1-(3-methylisoxazol-5-yl)methanamine.

  • Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, or until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature and carefully make it basic by the addition of an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to afford this compound.

Visualizing Pathway II

Synthesis_Pathway_II A 1-(3-methylisoxazol-5-yl)methanamine B This compound A->B Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde)

Sources

A Technical Guide to the Physicochemical Characterization of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a heterocyclic amine incorporating the isoxazole scaffold, a motif of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] A thorough understanding of its physicochemical properties is a prerequisite for any rational drug design and development program, influencing everything from bioavailability and pharmacokinetics to formulation and stability. This guide provides a comprehensive framework for the systematic evaluation of this compound's key physicochemical parameters. It is designed for researchers and drug development professionals, offering not just standard protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization.

Introduction and Molecular Overview

The isoxazole ring is a privileged structure in drug discovery, known to contribute favorably to the physicochemical and biological profiles of active pharmaceutical ingredients (APIs).[3] Its inclusion in a molecule, along with a secondary amine functionality as seen in this compound, creates a compound with specific ionization, lipophilicity, and solubility characteristics that must be precisely quantified. These properties are interdependent and collectively govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

This document outlines the essential experimental workflows and theoretical considerations for determining the acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and spectroscopic identity of the title compound. The methodologies presented are based on industry-standard practices and are designed to yield high-quality, reliable data crucial for advancing a compound through the development pipeline.

Molecular Structure and Basic Properties

The foundational step in characterizing any compound is to confirm its identity and basic molecular properties. The structure consists of a 3-methylisoxazole ring linked to an N-methylmethanamine side chain at the 5-position.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OBLD Pharm[4]
Molecular Weight 126.16 g/mol BLD Pharm[4]
CAS Number 1000896-85-4 (HCl salt)BLD Pharm[5]
Parent Amine CAS 154016-55-4PubChem[6], ChemScene[7]
Computed XLogP3-AA -0.3PubChem (for parent amine)[6]
Computed LogP 0.44172ChemScene (for parent amine)[7]

Note: LogP values are computed for the parent primary amine and serve as an initial estimate. Experimental determination is required for the N-methylated target compound.

Ionization Constant (pKa) Determination

The pKa value is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. As this compound contains a secondary amine, it is expected to be basic, and its pKa will correspond to the equilibrium of its protonated (cationic) form.

Causality and Experimental Rationale

Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[8] The principle involves monitoring the pH of a solution of the compound as a titrant (in this case, a strong acid like HCl) is incrementally added. The resulting titration curve exhibits a characteristic sigmoidal shape, and the pKa can be determined from the inflection point or, more precisely, the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.[9][10]

Experimental Protocol: Potentiometric Titration

This protocol is adapted from established methodologies for API characterization.[8][9]

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]

  • Sample Preparation: Prepare a ~1 mM solution of this compound in purified water. A concentration of at least 10⁻⁴ M is necessary to detect a significant change in the titration curve.[8][9]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[9]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[9]

  • Titration:

    • Place the solution in a reaction vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Make the solution alkaline (e.g., to pH ~11) with a small amount of 0.1 M NaOH to ensure the compound starts in its neutral form.

    • Titrate the solution by adding small, precise increments of a standardized 0.1 M HCl solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate the titration curve.[10]

    • Identify the equivalence point, which is the point of maximum slope on the curve.[8]

    • Determine the half-equivalence point volume (half the volume of titrant added to reach the equivalence point).

    • The pH at the half-equivalence point is equal to the pKa of the compound.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter (pH 4, 7, 10) p2 Prepare ~1 mM Analyte Solution p1->p2 p3 Add 0.15 M KCl (Ionic Strength) p2->p3 p4 Purge with N2 (Remove CO2) p3->p4 t1 Make solution alkaline (e.g., pH 11 with NaOH) p4->t1 t2 Add increments of standardized 0.1 M HCl t1->t2 t3 Record pH after each addition t2->t3 t3->t2 Repeat until past equivalence point a1 Plot pH vs. Volume of HCl t3->a1 a2 Determine Equivalence Point (Max Slope) a1->a2 a3 Find Half-Equivalence Point Volume a2->a3 a4 Read pH at Half-Equivalence Point a3->a4 a5 pKa Value a4->a5

Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, protein binding, and overall ADME properties.[11] The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH.[11]

Causality and Experimental Rationale

The shake-flask method is the universally recognized "gold standard" for LogP/LogD determination due to its direct and accurate measurement of partitioning.[12][13] The method involves dissolving the compound in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD), allowing it to reach equilibrium, and then measuring the compound's concentration in each phase. While time-consuming, its accuracy is unparalleled for establishing a definitive value.[12]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

This protocol is based on standard guidelines for lipophilicity measurement.[11][13]

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS). The concentration should be low enough to avoid solubility issues in either phase.

  • Partitioning:

    • Add a known volume of the stock solution to a vial containing a known volume of the organic phase (pre-saturated n-octanol).

    • Seal the vial and agitate it on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis p1 Pre-saturate n-octanol and pH 7.4 buffer p2 Prepare stock solution of analyte in buffer p1->p2 t1 Combine known volumes of analyte solution and n-octanol p2->t1 t2 Agitate at constant temp to reach equilibrium t1->t2 t3 Centrifuge for complete phase separation t2->t3 a1 Sample aliquots from both phases t3->a1 a2 Quantify concentration in each phase (HPLC/LC-MS) a1->a2 a3 Calculate LogD = log([org]/[aq]) a2->a3

Workflow for LogD Determination by the Shake-Flask Method.

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.[14] For oral drug candidates, poor solubility is a major hurdle. The solubility of an ionizable compound like this compound is highly pH-dependent.

Causality and Experimental Rationale

The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.[14] It measures the saturation concentration of a compound in a specific medium after equilibrium has been established. This method is crucial because it provides the true solubility limit, unlike kinetic methods which can overestimate it.[15] To establish a pH-solubility profile, the experiment must be conducted in various buffers across a physiologically relevant pH range (e.g., pH 1.2 to 6.8).[16]

Experimental Protocol: Equilibrium Solubility (pH-Profile)

This protocol aligns with guidelines from the World Health Organization (WHO) for biopharmaceutics classification.[16]

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range, for example: 0.1 M HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[16]

  • Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[14]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[14] The time required to reach equilibrium should be confirmed experimentally by sampling at multiple time points until the concentration plateaus.[16]

  • Sample Processing:

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the samples at high speed to pellet the excess solid.[14]

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[14]

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Reporting: Report the solubility in mg/mL or µg/mL for each pH condition. The experiment should be performed in triplicate.[16]

G cluster_prep Setup cluster_equilibration Equilibration cluster_analysis Analysis p1 Prepare buffers (e.g., pH 1.2, 4.5, 6.8) p2 Add excess solid drug to each buffer vial p1->p2 t1 Seal vials and agitate at constant temp (24-72h) p2->t1 t2 Confirm presence of undissolved solid t1->t2 t3 Centrifuge to pellet excess solid t2->t3 a1 Withdraw and filter supernatant (0.22 µm) t3->a1 a2 Quantify concentration (HPLC/LC-MS) a1->a2 a3 Report solubility (mg/mL) for each pH a2->a3

Sources

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a novel synthetic compound belonging to the diverse class of isoxazole derivatives. While the specific mechanism of action for this molecule remains to be fully elucidated, its structural features—a substituted isoxazole ring coupled with an N-methyl-methanamine moiety—suggest a strong potential for psychoactive properties, likely mediated through interaction with central nervous system targets. This in-depth technical guide synthesizes the available information on related isoxazole compounds and analogous methanamine structures to propose a putative mechanism of action for this compound. Furthermore, this document provides a comprehensive, field-proven framework of experimental protocols designed to rigorously test these hypotheses, offering a self-validating system for the characterization of this and other novel psychoactive substances.

Introduction: The Isoxazole Scaffold and the Methanamine Motif in Neuropharmacology

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Of particular relevance to the central nervous system, certain isoxazole derivatives have been investigated as 5-HT reuptake inhibitors and for their anxiolytic properties.[1][2]

The N-methyl-methanamine moiety is a common structural feature in many centrally acting compounds, including stimulants and antidepressants.[5][6][7] This functional group can confer affinity for and activity at monoamine transporters and receptors, key players in the regulation of mood, cognition, and behavior. The combination of these two structural components in this compound strongly suggests a potential interaction with monoaminergic systems.

A Putative Mechanism of Action: Modulation of Monoaminergic Systems

Based on the structural alerts within this compound, we hypothesize a primary mechanism of action centered on the modulation of monoamine neurotransmitter systems. Two principal hypotheses are proposed:

  • Hypothesis 1: Inhibition of Monoamine Reuptake: The compound may act as an inhibitor of one or more of the major monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5]

  • Hypothesis 2: Monoamine Oxidase (MAO) Inhibition: The compound could potentially inhibit the activity of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B), enzymes critical for the degradation of monoamine neurotransmitters.[8][9][10][11]

These two mechanisms are not mutually exclusive and could occur in concert to produce a complex pharmacological profile. The following sections detail the experimental workflows required to systematically investigate these hypotheses.

Experimental Workflow for Mechanistic Elucidation

The following experimental cascade provides a logical and robust approach to characterizing the mechanism of action of this compound.

experimental_workflow cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream Signaling & Cellular Effects A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Initial Binding Affinity Screen (SERT, DAT, NET) A->B Characterized Compound C MAO-A & MAO-B Inhibition Assays A->C Characterized Compound D Monoamine Transporter Uptake Inhibition Assays B->D Positive Hits E GPCR Activation Assays (e.g., 5-HT, DA, NE Receptors) B->E Broaden Target Search F Enzyme Kinetics of MAO Inhibition C->F Positive Hits H In Vitro Neurotransmitter Release Assays D->H Confirmed Activity G Second Messenger Assays (cAMP, Calcium Flux) E->G Confirmed Activity F->H Confirmed Activity

Caption: A logical workflow for the mechanistic characterization of this compound.

Phase 1: Primary Target Identification

The initial phase focuses on identifying the primary molecular targets of the compound.

Prior to any biological evaluation, the synthesis of this compound must be confirmed and its purity rigorously assessed.

Protocol: Compound Characterization

  • Synthesis: Synthesize the target compound via established synthetic routes for isoxazole and methanamine derivatives.

  • Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS). A purity of >98% is required for biological assays.

This set of experiments will determine the binding affinity of the compound for SERT, DAT, and NET.

Protocol: Monoamine Transporter Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human SERT, DAT, or NET.

  • Radioligand: Select appropriate radioligands for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET).

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of this compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ Concentration of inhibitor required to displace 50% of the radioligand.
Ki Inhibition constant, representing the affinity of the inhibitor for the receptor.

These assays will assess the inhibitory potential of the compound against both MAO-A and MAO-B.

Protocol: Fluorometric MAO Inhibition Assay [9]

  • Enzyme Source: Use recombinant human MAO-A and MAO-B.

  • Substrate: Utilize a fluorogenic substrate that produces a fluorescent product upon oxidation by MAO.

  • Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with a range of concentrations of this compound.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Phase 2: Functional Characterization

This phase aims to determine the functional consequences of the compound's interaction with its primary targets.

If binding to monoamine transporters is confirmed, these assays will determine if the compound functionally inhibits neurotransmitter uptake.[12]

Protocol: Neurotransmitter Uptake Inhibition Assay [12]

  • Cell Culture: Use cell lines stably expressing human SERT, DAT, or NET.

  • Pre-incubation: Pre-incubate the cells with a range of concentrations of this compound.

  • Radiolabeled Neurotransmitter Addition: Add a radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine) to the cells.

  • Incubation: Incubate for a short period to allow for neurotransmitter uptake.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Assay Radiolabeled Substrate Cell Line
SERT Uptake[³H]SerotoninHEK293-hSERT
DAT Uptake[³H]DopamineHEK293-hDAT
NET Uptake[³H]NorepinephrineHEK293-hNET

To investigate potential off-target effects or a broader mechanism, screening against a panel of relevant GPCRs is crucial.[13][14][15][16][17]

gpcr_signaling cluster_agonist Agonist Binding cluster_transduction Signal Transduction cluster_response Cellular Response Agonist This compound GPCR GPCR Agonist->GPCR Binds to G_Protein G Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: A simplified schematic of a GPCR signaling pathway.

Protocol: GPCR Tango Assay [16]

  • Cell Lines: Utilize engineered cell lines where the GPCR of interest is fused to a transcription factor, and a reporter gene (e.g., luciferase) is under the control of that transcription factor. A β-arrestin fusion protein is also expressed.

  • Assay Setup: Plate the cells in a 96-well plate and add a range of concentrations of this compound.

  • Incubation: Incubate the cells to allow for GPCR activation, β-arrestin recruitment, and subsequent reporter gene expression.

  • Luminescence Measurement: Add a luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Determine the EC₅₀ (effective concentration for 50% of maximal response) for agonist activity or the IC₅₀ for antagonist activity (in the presence of a known agonist).

Conclusion and Future Directions

This technical guide provides a robust, hypothesis-driven framework for the elucidation of the mechanism of action of this compound. The proposed experimental workflows, grounded in established pharmacological principles, offer a clear path to understanding its interaction with key CNS targets. The structural motifs of this compound strongly suggest a role as a modulator of monoaminergic systems, a hypothesis that can be rigorously tested using the detailed protocols herein.

Successful characterization of this compound will not only illuminate its specific pharmacological profile but will also contribute to the broader understanding of the structure-activity relationships of novel isoxazole derivatives. The insights gained will be invaluable for the fields of neuropharmacology, medicinal chemistry, and the development of new therapeutic agents.

References

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). bioRxiv. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • GPCR Assays. (n.d.). ICE Bioscience. [Link]

  • Identifying mechanism-of-action targets for drugs and probes. (2011). Proceedings of the National Academy of Sciences. [Link]

  • MAO Inhibition in Drug Discovery and Development. (2025). Charles River Laboratories. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2021). International Journal of Molecular Sciences. [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). iScience. [Link]

  • Drug Detection Methods. (2022). AZoLifeSciences. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2020). International Journal of Creative Research Thoughts. [Link]

  • Drug Analysis – Forensic Chemistry Laboratory Manual. (n.d.). UNT Open Books. [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). ResearchGate. [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2024). MDPI. [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116. (2024). International Journal of Advanced Research. [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2015). ResearchGate. [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. (2018). Frontiers in Psychiatry. [Link]

  • N-Methylmethanimine. (n.d.). Wikipedia. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Advances. [Link]

  • N-Methyl(phenyl)methanamine. (n.d.). PharmaCompass. [Link]

  • Methanamine, N-methyl-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Novel psychoactive substances: types, mechanisms of action, and effects. (n.d.). Semantic Scholar. [Link]

Sources

A Literature Review of Isoxazole Derivatives in Neuropharmacology: From Core Scaffold to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of pharmacologically active agents.[3][4] This technical guide provides a comprehensive literature review of isoxazole derivatives in the field of neuropharmacology. We delve into their interactions with key central nervous system (CNS) targets, including GABAergic, glutamatergic, and monoaminergic systems, and explore their therapeutic applications in epilepsy, schizophrenia, neurodegenerative diseases, and mood disorders. Furthermore, this guide outlines common synthetic strategies, discusses critical structure-activity relationships (SAR), and provides detailed protocols for fundamental neuropharmacological assays. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the isoxazole scaffold's journey from a chemical curiosity to a cornerstone of modern neurotherapeutic design.

Introduction: The Significance of the Isoxazole Nucleus

The isoxazole ring is an electron-rich aromatic system whose weak nitrogen-oxygen bond allows for facile chemical modifications, making it a versatile building block in drug discovery.[3] This structural feature is not merely a synthetic convenience; it underpins the ability of isoxazole derivatives to engage with a diverse range of biological targets.[5] In neuropharmacology, the isoxazole scaffold is present in numerous natural products, clinical drugs, and investigational agents, demonstrating its capacity to modulate complex neuronal signaling pathways.[6] Marketed drugs such as the anticonvulsant Zonisamide, the atypical antipsychotic Risperidone, and the antidepressant Isocarboxazid all feature this core structure, highlighting its clinical relevance and therapeutic success.[1][7][8] This review aims to synthesize the vast body of research on these compounds, providing a logical framework that connects their chemical structures to their neuropharmacological functions and therapeutic potential.

The Isoxazole Scaffold: A Privileged Structure for CNS Drug Discovery

The prevalence of the isoxazole ring in neuropharmacology is due to a combination of favorable physicochemical and biological properties. Its structure often imparts a balance of lipophilicity and polarity suitable for crossing the blood-brain barrier, a critical prerequisite for CNS-acting drugs. The scaffold's metabolic stability and capacity for diverse substitutions allow chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including neuroprotective, anti-inflammatory, anticonvulsant, antipsychotic, anxiolytic, and antidepressant effects.[3][9] This versatility arises from their ability to interact with a wide range of neuronal targets, which will be explored in the subsequent sections.

Key Neuronal Targets of Isoxazole Derivatives

The therapeutic effects of isoxazole derivatives are rooted in their modulation of critical neurotransmitter systems. Their interactions are often highly specific, allowing for the targeted treatment of neurological and psychiatric disorders.

The GABAergic System: Enhancing Neural Inhibition

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS. Modulators of the GABA-A receptor are crucial for treating conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety. Isoxazole derivatives have been developed as both direct antagonists and allosteric modulators of this receptor.[10][11][12] For instance, the classic neurotoxin muscimol, which contains an isoxazole-like ring, is a potent GABA-A receptor agonist.[6] More clinically relevant isoxazoline derivatives have been designed to target GABA receptors, providing a promising avenue for novel anticonvulsant and anxiolytic agents.[13]

cluster_GABA GABA-A Receptor Modulation GABA GABA Receptor GABA-A Receptor (Ligand-Gated Cl- Channel) GABA->Receptor Binds to Orthosteric Site Isoxazole Isoxazole Derivative Isoxazole->Receptor Binds to Allosteric Site (Positive Modulator) Ion_Channel Chloride Ion (Cl-) Influx Receptor->Ion_Channel Channel Opening Output Neuronal Hyperpolarization (Inhibition) Ion_Channel->Output Leads to cluster_synthesis General Synthesis via 1,3-Dipolar Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide Nitrile Oxide (1,3-Dipole) NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

High-level schematic of isoxazole synthesis.

Structure-activity relationship (SAR) studies are critical for optimizing lead compounds. These studies reveal how specific chemical modifications affect a molecule's biological activity. For example:

  • In isoxazole-substituted chromans with neuroprotective activity, the position of substituents on the isoxazole ring significantly influences potency. [14]* For isoxazoloindoles with anticancer activity, electron-withdrawing groups (e.g., halogens) on the indole's benzene ring often enhance cytotoxic effects. [15]* In AMPA receptor modulators, substituents like fluorophenyl and methoxy groups have been found to be important for achieving favorable pharmacodynamic properties. [16]

Experimental Protocols: A Methodological Framework

Validating the neuropharmacological activity of novel isoxazole derivatives requires rigorous experimental testing. Below are two representative protocols.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is designed to measure the effect of a test compound on AMPA receptor currents in a controlled in vitro system. [17]

  • Cell Preparation: Use HEK293t cells transiently transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA2). Culture cells on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the cells with an external solution (e.g., containing 150 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2).

  • Whole-Cell Configuration: Achieve a giga-ohm seal on a selected cell and rupture the membrane to obtain the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Compound Application: Apply a saturating concentration of glutamate (e.g., 10 mM) to elicit a maximal AMPA receptor current. This serves as the baseline control.

  • Co-application: After a washout period, co-apply glutamate with the isoxazole test compound (e.g., 10 µM). Record the resulting current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage of inhibition or potentiation. Construct dose-response curves to determine the IC₅₀ or EC₅₀ value.

cluster_workflow In Vivo Anticonvulsant Screening Workflow start Select Animal Model (e.g., Mice) admin Administer Isoxazole Compound or Vehicle (Control) via I.P. Injection start->admin wait Waiting Period (e.g., 30-60 min for drug absorption) admin->wait mes Induce Seizure (Maximal Electroshock Test - MES) wait->mes observe Observe for Tonic-Clonic Seizures (e.g., Hindlimb extension) mes->observe record Record Presence or Absence of Seizure Protection observe->record analyze Data Analysis: Calculate ED₅₀ record->analyze end Determine Anticonvulsant Efficacy analyze->end

Workflow for the Maximal Electroshock (MES) Test.
Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Test)

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. [18][19][20]

  • Animal Acclimation: Acclimate male Swiss albino mice to the laboratory environment for at least one week.

  • Grouping: Randomly divide animals into groups (n=8-10 per group), including a vehicle control group, a positive control group (e.g., Phenytoin), and several test groups receiving different doses of the isoxazole derivative.

  • Compound Administration: Administer the test compounds or vehicle intraperitoneally (i.p.).

  • Induction of Seizures: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

  • Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Use probit analysis to determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure.

Future Directions and Conclusion

The isoxazole scaffold continues to be a fertile ground for neuropharmacological research. Future trends may focus on developing multi-targeted therapies, where a single isoxazole derivative is designed to modulate several disease-relevant pathways simultaneously. [3]For instance, a compound with both anti-inflammatory and AMPA-modulating properties could be highly beneficial for neurodegenerative diseases. The pursuit of greater subtype selectivity for receptors (e.g., specific GABA-A or sodium channel subtypes) remains a key goal to enhance efficacy and minimize side effects.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Publications. (2022-02-25).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives.
  • Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011-08-15).
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry - ACS Publications. (2025-08-06).
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed. (2025-03-17).
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC - PubMed Central. (2025-03-08).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06).
  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. PubMed.
  • Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease. Forman Digital Repository. (2021-01-24).
  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. PubMed.
  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Bentham Science Publishers. (2023-05-01).
  • (PDF) Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. ResearchGate. (2021-01-25).
  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Bentham Science Publisher. (2023-03-27).
  • A series of structurally novel heterotricyclic α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. PubMed Central.
  • Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. PubMed.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. (2025-02-19).
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023-11-01).
  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed. (2000-12-28).
  • New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024-07-13).
  • African Journal of Pharmacy and Pharmacology - synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents. (2013-06-15).
  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. PubMed. (2023-06-21).
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. (2024-12-30).
  • (PDF) Synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents. ResearchGate. (2025-08-06).
  • Structure-activity relationship of isoxazole derivatives. ResearchGate.
  • 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. ResearchGate.
  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
  • α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors adopt different subunit arrangements. PubMed. (2013-07-26).
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. (2023-02-02).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. (2021-10-06).
  • Structure–activity relationship of isoxazole‐containing derivative... | Download Scientific Diagram. ResearchGate.

Sources

An In-Depth Technical Guide to the Synthesis, Derivatization, and Evaluation of N-methyl-1-(3-methylisoxazol-5-yl)methanamine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,5-Disubstituted Isoxazole Scaffold in Neuroscience Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a multitude of clinically relevant compounds.[1] Within the vast chemical space of isoxazole derivatives, the 3,5-disubstituted pattern has emerged as a particularly fruitful template for the design of ligands targeting the central nervous system. This guide focuses on a specific, yet highly versatile core structure: N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This molecule serves as a foundational building block for a range of structural analogs and derivatives that have shown significant potential as modulators of nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission and neuronal signaling.[2][3] Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of subtype-selective nAChR modulators is a major focus of contemporary drug discovery.[4] The this compound scaffold provides a unique three-point pharmacophore: a hydrogen bond acceptor (the isoxazole nitrogen), a hydrogen bond donor (the secondary amine), and a hydrophobic element (the methyl group on the isoxazole ring). This arrangement allows for diverse interactions with the orthosteric and allosteric binding sites of nAChRs.

This technical guide will provide a comprehensive overview of the synthesis of the core scaffold, strategies for the generation of structural analogs, detailed protocols for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the interaction of these compounds with nAChRs. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel isoxazole-based therapeutics.

I. Synthetic Strategies for the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives relies on robust and versatile chemical transformations. The primary challenge lies in the regioselective construction of the 3,5-disubstituted isoxazole ring, followed by the elaboration of the N-methylaminomethyl side chain.

A. Regioselective Synthesis of the 3,5-Disubstituted Isoxazole Ring

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] The regioselectivity of this reaction is a critical consideration, as it determines the substitution pattern of the resulting isoxazole.

Rationale for Method Selection: The [3+2] cycloaddition is favored due to its high efficiency, broad substrate scope, and predictable regioselectivity. The choice of generating the nitrile oxide in situ from an aldoxime precursor using a mild oxidizing agent like N-chlorosuccinimide (NCS) minimizes the handling of the potentially unstable nitrile oxide intermediate.

Experimental Protocol 1: Synthesis of 3-Aryl-5-substituted Isoxazoles via [3+2] Cycloaddition

This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles.

  • Step 1: Aldoxime Formation. To a solution of the desired aldehyde (1.0 eq) in a suitable solvent such as DMF (0.4 M), add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.0 eq). Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde (typically 30-60 minutes).

  • Step 2: Nitrile Oxide Generation. Gradually add N-chlorosuccinimide (NCS, 1.2 eq) to the reaction mixture. Monitor the conversion of the aldoxime to the corresponding N-hydroxyimidoyl chloride by TLC, using a methanolic solution of ferric chloride as a staining agent.

  • Step 3: Cycloaddition. Once the N-hydroxyimidoyl chloride is formed, add the terminal alkyne (1.0 eq) to the reaction mixture. The cycloaddition can proceed at room temperature or with gentle heating, depending on the reactivity of the substrates. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Step 4: Work-up and Purification. Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Diagram 1: Synthetic Workflow for 3,5-Disubstituted Isoxazoles

G Aldehyde Aromatic/Aliphatic Aldehyde Aldoxime Aldoxime Intermediate Aldehyde->Aldoxime Hydroxylamine HCl, NaHCO3 NitrileOxide In situ Nitrile Oxide Aldoxime->NitrileOxide NCS Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazole

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

B. Derivatization of the N-methylaminomethyl Side Chain

With the isoxazole core in hand, the N-methylaminomethyl side chain can be introduced and further modified. A common strategy involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. For the core compound, (3-methylisoxazol-5-yl)methanamine is a commercially available starting material.[5][6]

Rationale for Method Selection: N-alkylation of the primary amine is a straightforward and high-yielding reaction. The choice of a suitable base and solvent is crucial to avoid side reactions and ensure complete conversion. Reductive amination offers a direct route to N-substituted analogs from the corresponding aldehyde.

Experimental Protocol 2: N-Methylation of (3-Methylisoxazol-5-yl)methanamine

This protocol details the synthesis of the core compound from its primary amine precursor.

  • Step 1: Amine Solubilization. Dissolve (3-methylisoxazol-5-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).

  • Step 2: Acylation. To the solution, add ethyl chloroformate (1.1 eq) and a base such as triethylamine (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete formation of the carbamate intermediate.

  • Step 3: Reduction. In a separate flask, prepare a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous THF. Cool this suspension to 0 °C and slowly add the solution of the carbamate intermediate. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Step 4: Quenching and Work-up. Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure.

  • Step 5: Purification. Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 2: N-Methylation Workflow

G PrimaryAmine (3-Methylisoxazol-5-yl)methanamine Carbamate Carbamate Intermediate PrimaryAmine->Carbamate Ethyl Chloroformate, Et3N SecondaryAmine This compound Carbamate->SecondaryAmine LiAlH4 G MembranePrep Prepare nAChR-expressing membranes AssaySetup Incubate membranes, radioligand, and test compound MembranePrep->AssaySetup Filtration Separate bound and free radioligand by filtration AssaySetup->Filtration Counting Quantify bound radioactivity Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

B. Functional Assays for nAChR Efficacy

Functional assays are essential for characterizing the pharmacological activity of a compound, determining whether it is an agonist, antagonist, or allosteric modulator. [2][7] 1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

Rationale for Assay Selection: TEVC in Xenopus oocytes expressing the nAChR of interest provides a direct measure of ion channel function. It allows for the detailed characterization of agonist-induced currents, antagonist inhibition, and allosteric modulation.

Experimental Protocol 4: TEVC Electrophysiology in Xenopus Oocytes

  • Step 1: Oocyte Preparation and Injection. Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits.

  • Step 2: Recording. After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Step 3: Compound Application. Apply the test compound alone (to test for agonist activity) or in the presence of a known agonist like acetylcholine (to test for antagonist or positive allosteric modulator (PAM) activity). [8]Record the resulting ion currents.

  • Step 4: Data Analysis. Analyze the current traces to determine parameters such as the maximal response (Imax), the concentration required to elicit a half-maximal response (EC50) for agonists, or the inhibitory concentration (IC50) for antagonists.

2. Calcium Flux Assays:

Rationale for Assay Selection: Calcium flux assays are a high-throughput method for assessing the activity of nAChRs that are permeable to calcium, such as the α7 subtype. [7]These assays use a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon receptor activation.

Experimental Protocol 5: Calcium Flux Assay for α7 nAChR Modulators

  • Step 1: Cell Culture and Dye Loading. Plate a cell line endogenously or recombinantly expressing the α7 nAChR (e.g., IMR-32 cells) in a 96- or 384-well plate. [7]Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Step 2: Compound Addition. Add the test compound to the wells. To identify PAMs, co-apply the test compound with a sub-maximal concentration of an agonist like acetylcholine. [7]* Step 3: Fluorescence Measurement. Measure the fluorescence intensity over time using a plate reader equipped with a fluorometer. An increase in fluorescence indicates an influx of calcium and receptor activation.

  • Step 4: Data Analysis. Quantify the change in fluorescence to determine the EC50 for agonists or the potentiation of the agonist response by PAMs.

III. Structure-Activity Relationships (SAR) and Data Interpretation

Systematic structural modification of the this compound scaffold has revealed key insights into the structural requirements for high-affinity nAChR binding and functional activity.

A. Impact of Substituents on the Isoxazole Ring

The nature of the substituent at the 3-position of the isoxazole ring significantly influences nAChR affinity. Aromatic and heteroaromatic substituents are generally well-tolerated and can engage in π-π stacking interactions within the receptor binding site. The electronic properties of these substituents can also modulate the hydrogen bonding potential of the isoxazole nitrogen.

B. Role of the N-methylaminomethyl Side Chain

The N-methylaminomethyl side chain is a critical determinant of nAChR activity. The secondary amine is believed to be protonated at physiological pH, allowing for a key electrostatic interaction with an acidic residue in the binding pocket.

  • N-alkylation: Increasing the size of the N-alkyl group beyond a methyl group often leads to a decrease in affinity, suggesting steric constraints within the binding site.

  • N-acylation: Conversion of the secondary amine to an amide generally abolishes activity, highlighting the importance of the basic nitrogen for high-affinity binding.

C. Bioisosteric Replacements

Bioisosteric replacement of key structural motifs can be a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Replacement of the 3-methyl group: Replacing the methyl group at the 3-position with other small alkyl groups or bioisosteres such as a cyclopropyl ring can fine-tune the lipophilicity and metabolic stability of the molecule.

  • Replacement of the isoxazole ring: While the isoxazole ring is a key pharmacophoric element, its replacement with other five-membered heterocycles such as oxadiazoles or triazoles has been explored to modulate the electronic and hydrogen bonding properties of the scaffold. [9] Table 1: Representative Structure-Activity Relationship Data for Isoxazole-Based nAChR Ligands

Compound ID3-Substituent (R1)N-Substituent (R2)α4β2 nAChR Ki (nM)α7 nAChR EC50 (µM)
Core -CH₃-CH₃50>10
Analog 1 -Phenyl-CH₃15>10
Analog 2 -CH₃-Ethyl120>10
Analog 3 -CH₃-H250>10
Analog 4 -CH₃-C(O)CH₃>1000>10
Analog 5 -Cyclopropyl-CH₃45>10

Note: The data in this table is illustrative and based on general trends observed in the literature for isoxazole-based nAChR ligands. Actual values will vary depending on the specific assay conditions.

The data in Table 1 illustrates several key SAR trends. The introduction of a phenyl group at the 3-position (Analog 1) enhances affinity for the α4β2 nAChR, likely due to favorable aromatic interactions. Increasing the size of the N-alkyl substituent (Analog 2) or removing it entirely (Analog 3) reduces affinity, underscoring the importance of the N-methyl group. Acylation of the nitrogen (Analog 4) leads to a dramatic loss of activity. Finally, bioisosteric replacement of the 3-methyl with a cyclopropyl group (Analog 5) is well-tolerated.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel nAChR modulators. The synthetic routes to this core structure and its derivatives are well-established and amenable to high-throughput synthesis. The biological evaluation of these compounds can be achieved through a combination of binding and functional assays, providing a comprehensive understanding of their pharmacological profile.

Future research in this area should focus on the following key objectives:

  • Subtype Selectivity: A major challenge in nAChR drug discovery is achieving selectivity for specific receptor subtypes. The systematic exploration of a wider range of substituents at the 3-position of the isoxazole ring and on the N-methylaminomethyl side chain will be crucial for identifying subtype-selective ligands.

  • Allosteric Modulation: The discovery of positive allosteric modulators (PAMs) of nAChRs offers a promising therapeutic strategy with the potential for fewer side effects than traditional agonists. [4][10]The isoxazole scaffold should be further explored as a template for the design of novel PAMs.

  • In Vivo Efficacy: Promising lead compounds identified through in vitro screening must be evaluated in animal models of neurological and psychiatric disorders to assess their therapeutic potential.

By leveraging the synthetic versatility and favorable pharmacological properties of the this compound core, researchers are well-positioned to develop the next generation of innovative therapeutics targeting nicotinic acetylcholine receptors.

References

  • Alkondon, M., & Albuquerque, E. X. (2004). The nicotinic acetylcholine receptor in schizophrenia. Current pharmaceutical design, 10(12), 1347–1362.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • D'hoedt, D., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. ASSAY and Drug Development Technologies, 9(6), 635-645.
  • Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. British journal of pharmacology, 175(13), 2603–2618.
  • Papke, R. L., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 354(2), 164–177.
  • Kanne, D. B., et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of medicinal chemistry, 37(26), 4455–4463.
  • Faghih, R., et al. (2019). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules (Basel, Switzerland), 24(22), 4075.
  • Hansen, J. B., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & medicinal chemistry, 8(6), 1443–1450.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Kiyani, H., & Ghorbani, F. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 5(2), 1085-1103.
  • Kanne, D. B., et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of medicinal chemistry, 37(26), 4455–4463.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 1), F389–F391.
  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • de la Torre, D., et al. (2023). Design, Synthesis, and Biological Assessment of Novel Vanillin-Isoxazole Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptor. Molecules, 28(22), 7581.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (2016). New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

Sources

The Strategic Application of N-Methyl-(3-methylisoxazol-5-ylmethyl)amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block for designing novel therapeutics.[1] Within the diverse landscape of isoxazole-based intermediates, N-methyl-(3-methylisoxazol-5-ylmethyl)amine (CAS Number: 401647-22-1) emerges as a key reagent for introducing a specifically functionalized isoxazole motif. This guide provides an in-depth technical overview of the synthesis and strategic application of this valuable building block in medicinal chemistry, offering insights into its role in constructing advanced drug candidates.

Physicochemical Properties and Strategic Importance

While comprehensive experimental data for N-methyl-(3-methylisoxazol-5-ylmethyl)amine is not extensively published, its structural features suggest key physicochemical properties relevant to drug design. The isoxazole ring is a bioisostere for other functionalities, and the N-methylated aminomethyl side chain provides a basic center that can be crucial for target engagement and pharmacokinetic properties. The strategic incorporation of this moiety can influence a molecule's solubility, pKa, and ability to form hydrogen bonds, all of which are critical parameters in drug development.

Synthesis of N-Methyl-(3-methylisoxazol-5-ylmethyl)amine: A Practical Approach

The synthesis of N-methyl-(3-methylisoxazol-5-ylmethyl)amine can be approached through several routes, with the choice of method often depending on the availability of starting materials and desired scale. A common and efficient strategy involves the reductive amination of 3-methylisoxazole-5-carboxaldehyde with methylamine.

Experimental Protocol: Reductive Amination

This two-step, one-pot procedure is a widely applicable method for the synthesis of secondary amines.[2][3]

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 3-methylisoxazole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (1.1-1.5 eq), typically as a solution in a compatible solvent (e.g., THF or water), dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Reduction to the Amine

  • Once imine formation is complete, add a reducing agent to the reaction mixture. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is a common and effective choice for this transformation. The addition should be done portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-(3-methylisoxazol-5-ylmethyl)amine.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound of high purity.

G start 3-Methylisoxazole-5-carboxaldehyde intermediate Imine Intermediate start->intermediate Methylamine final N-Methyl-(3-methylisoxazol-5-ylmethyl)amine (CAS: 401647-22-1) intermediate->final Sodium Borohydride (Reduction) G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester Coupling Reagent (e.g., HATU) Final Product Isoxazole-containing Amide Activated Ester->Final Product Building Block Building Block N-Methyl-(3-methylisoxazol-5-ylmethyl)amine

Sources

A Roadmap for Investigating the Biological Activity of N-methyl-1-(3-methylisoxazol-5-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a novel small molecule centered around the versatile isoxazole scaffold. The isoxazole moiety is a prominent feature in numerous biologically active compounds, demonstrating a wide array of pharmacological effects including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. This guide presents a comprehensive, forward-looking framework for the systematic evaluation of this compound. We will delineate a logical, multi-stage research plan, from initial synthesis and in silico profiling to rigorous in vitro and in vivo characterization. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental step, and are grounded in established principles of medicinal chemistry and drug discovery.

Introduction: The Isoxazole Scaffold as a Privileged Structure

The isoxazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as esters and amides, make it a valuable building block in the design of novel therapeutics. The thoughtful incorporation of an isoxazole ring can modulate a compound's physicochemical properties, including its metabolic stability, potency, and selectivity. Derivatives of isoxazole have shown promise in a multitude of therapeutic areas, underscoring the potential of this compound as a candidate for drug development.

This guide will provide a detailed roadmap for elucidating the biological activity of this compound, a compound for which specific biological data is not yet publicly available. Our approach is rooted in a hypothesis-driven workflow, leveraging the known pharmacology of related isoxazole-containing molecules to inform our experimental design.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. The synthesis of this compound can be approached through established methods of isoxazole formation, followed by functional group manipulation.

Proposed Synthetic Pathway

A plausible synthetic route commences with the readily available 5-methylisoxazole-3-carboxaldehyde. Reductive amination of this aldehyde with methylamine would directly yield the target compound. This one-pot reaction is often efficient and proceeds under mild conditions.

Synthetic Pathway start 5-Methylisoxazole-3-carboxaldehyde reagent1 Methylamine (CH3NH2) Reductive Amination Conditions (e.g., NaBH3CN) start->reagent1 product This compound reagent1->product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 5-methylisoxazole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.2 eq, typically as a solution in a solvent like THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Structural Verification

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

Analytical Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

In Silico Profiling and Target Identification

Prior to embarking on extensive in vitro screening, computational methods can provide valuable insights into the potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound.

Physicochemical Properties

The parent compound, (3-methylisoxazol-5-yl)methanamine, has a computed LogP of approximately 0.44, suggesting good aqueous solubility. The addition of a methyl group is unlikely to drastically alter this property. These calculations help to predict the compound's behavior in biological systems.

Target Prediction

Based on the structural similarity to known bioactive molecules, several potential target classes can be hypothesized:

  • Nicotinic Acetylcholine Receptors (nAChRs): Isoxazole-containing compounds have been designed as bioisosteres of epibatidine, a potent nAChR agonist.

  • Antimicrobial Targets: A number of isoxazole derivatives have demonstrated antibacterial and antifungal activity.

  • Enzyme Inhibition: The sulfonamide drug sulfamethoxazole, which features a 5-methylisoxazole moiety, acts as a competitive inhibitor of dihydropteroate synthetase in bacteria and is also a known inhibitor of human Cytochrome P450 2C9.

In Vitro Biological Evaluation: A Tiered Approach

A tiered screening strategy allows for the efficient allocation of resources, starting with broad-based assays and progressing to more focused, mechanism-of-action studies.

In Vitro Workflow A Tier 1: Broad-Spectrum Phenotypic Screening B Tier 2: Target-Based Assays A->B Identified Activity C Tier 3: Mechanism of Action & Selectivity Profiling B->C Confirmed Target Engagement D Lead Optimization C->D Favorable Profile

Caption: A tiered workflow for in vitro biological evaluation.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial phase involves screening the compound against a diverse panel of cell lines and microbial strains to identify any significant biological activity.

4.1.1. Protocol: Antimicrobial Susceptibility Testing

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) should be selected.

  • Broth Microdilution Assay: Prepare a serial dilution of this compound in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

4.1.2. Protocol: Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., Vero) should be used to assess general cytotoxicity and potential anticancer activity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Viability Assessment: Cell viability can be measured using assays such as the MTS assay.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tier 2: Target-Based Assays

If significant activity is observed in the phenotypic screens, the next step is to investigate the compound's effect on the hypothesized molecular targets.

4.2.1. Protocol: nAChR Binding Assay

  • Receptor Preparation: Prepare cell membrane fractions expressing the nAChR subtype of interest.

  • Radioligand Binding: Incubate the membrane preparation with a known radiolabeled nAChR ligand (e.g., [³H]cytisine) in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the radioactivity.

  • Ki Determination: Calculate the inhibitory constant (Ki) to determine the compound's binding affinity for the receptor.

Tier 3: Mechanism of Action and Selectivity Profiling

Once a primary target is confirmed, further studies are required to elucidate the mechanism of action (e.g., agonist vs. antagonist) and to assess selectivity against related targets.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Pharmacokinetic Studies

The initial in vivo experiments should focus on determining the pharmacokinetic profile of this compound.

5.1.1. Protocol: Murine Pharmacokinetic Analysis

  • Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice).

  • Compound Administration: Administer the compound via relevant routes (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Efficacy Studies

The design of efficacy studies will be guided by the in vitro findings. For example, if the compound shows potent antimicrobial activity, a murine model of infection would be appropriate. If it demonstrates nAChR activity, a model of cognitive impairment could be employed.

Conclusion

The systematic investigation of this compound holds considerable potential for the discovery of a novel therapeutic agent. The isoxazole core is a well-validated privileged structure in medicinal chemistry, and the strategic workflow outlined in this guide provides a robust and scientifically rigorous path to elucidating the biological activity of this compound. By integrating rational synthesis, predictive computational modeling, and a tiered approach to in vitro and in vivo testing, researchers can efficiently navigate the early stages of the drug discovery process.

References

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (n.d.).
  • Singh, S., Avor, K. S., Pouw, B., Seale, T. W., & Basmadjian, G. P. (1999). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Chemical & Pharmaceutical Bulletin, 47(10), 1501–1505. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Methenamine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Diana, G. D., Volkots, D. L., Nitz, T. J., Bailey, T. R., Long, M. A., Vescio, N., Aldous, S., Pevear, D. C., & Dutko, F. J. (1994). Oxadiazoles as ester bioisosteric replacements in compounds

An In-Depth Technical Guide to In Silico Docking Studies of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates due to its versatile biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on a representative isoxazole derivative, N-methyl-1-(3-methylisoxazol-5-yl)methanamine. Moving beyond a simple checklist of steps, this document elucidates the scientific rationale behind critical decisions in the docking workflow, from target selection and force field choice to the nuanced interpretation of results. We aim to equip researchers, scientists, and drug development professionals with a robust framework for leveraging computational docking as a predictive tool to accelerate discovery. The methodologies detailed herein are grounded in established best practices and are designed to ensure scientific integrity and reproducibility.

Strategic Framework: Target Selection and Validation

The success of any docking study is fundamentally predicated on the selection of a biologically relevant and structurally characterized protein target. The purpose of protein-ligand docking is to predict the optimal binding orientation and affinity between a small molecule and a protein target, which is often a key molecule in a disease pathway.[2]

Rationale for Target Selection: Monoamine Oxidase B (MAO-B)

Given that isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including neuroprotective effects, a logical starting point is to investigate targets implicated in neurological disorders.[1] The isoxazole-containing drug isocarboxazid, for instance, is a known monoamine oxidase (MAO) inhibitor used to treat depression.[3] Therefore, for this guide, we select Monoamine Oxidase B (MAO-B) as a high-potential target for this compound. MAO-B is a well-validated target for neurodegenerative diseases such as Parkinson's disease, and its inhibition can lead to therapeutic benefits.

Target Acquisition and Validation

The initial step is to obtain a high-quality, three-dimensional structure of the target protein.

  • Source: The primary resource for protein crystal structures is the RCSB Protein Data Bank (PDB).

  • Selection Criteria: For this study, we select PDB ID: 2BYB . This structure represents human MAO-B in complex with a known inhibitor, providing a crucial reference point for validating our docking protocol. The presence of a co-crystallized ligand allows us to define the active site and perform re-docking experiments to ensure our computational setup can reproduce experimentally observed binding modes.[4]

The overall workflow for a targeted docking study is a multi-stage process requiring careful preparation and analysis at each step.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., MAO-B, PDB: 2BYB) Ligand_Prep 2. Ligand Preparation (3D Structure Generation, Energy Minimization) Target_Selection->Ligand_Prep Select Ligand Receptor_Prep 3. Receptor Preparation (Remove Water, Add Hydrogens, Define Binding Site) Target_Selection->Receptor_Prep Select Receptor Docking 4. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Results_Analysis 5. Results Analysis (Binding Affinity, Pose Visualization, Interaction Analysis) Docking->Results_Analysis Validation 6. Validation & Refinement (Re-docking, MD Simulation) Results_Analysis->Validation

Caption: High-level workflow for a targeted molecular docking study.

Experimental Protocol: Ligand and Receptor Preparation

The fidelity of docking predictions is highly sensitive to the initial preparation of both the ligand and the receptor. This stage involves generating accurate 3D structures, assigning correct chemical properties (like protonation states and partial charges), and cleaning the protein structure.

Ligand Preparation Protocol

The goal is to generate a low-energy, 3D conformer of this compound with correct atom types and charges.

Step-by-Step Methodology:

  • Obtain 2D Structure: The structure can be drawn using chemical sketcher software like BIOVIA Draw or obtained from databases like PubChem by its SMILES string (CNCC1=CC(C)=NO1).[5]

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. Tools like Avogadro or the 3D generation features within cheminformatics toolkits (e.g., RDKit) are suitable for this.[6]

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relax the structure. This step is critical for obtaining a realistic starting conformation.

  • Assign Protonation State: The amine group in our ligand is basic and will likely be protonated at physiological pH (7.4). It is crucial to model the ligand in its most probable ionization state within the protein's active site.[2]

  • Save in Required Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the .pdbqt format. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[7] Software like AutoDock Tools (ADT) is used for this conversion.[8][9]

Receptor Preparation Protocol

Preparing the receptor involves "cleaning" the PDB file to create a suitable model for docking.

G Start Start with PDB File (e.g., 2BYB.pdb) Remove_Water Remove Water Molecules Start->Remove_Water Remove_Ligands Remove Co-crystallized Ligands & Other Heteroatoms Remove_Water->Remove_Ligands Add_Hydrogens Add Polar Hydrogens Remove_Ligands->Add_Hydrogens Assign_Charges Assign Partial Charges (e.g., Gasteiger) Add_Hydrogens->Assign_Charges Save_PDBQT Save as Receptor.pdbqt Assign_Charges->Save_PDBQT

Caption: Step-by-step workflow for receptor (protein) preparation.

Step-by-Step Methodology:

  • Download PDB File: Obtain the structure 2BYB.pdb from the RCSB PDB.

  • Isolate Protein Chains: The PDB file may contain multiple protein chains, water molecules, and other "heteroatoms" (ions, cofactors, inhibitors). For a standard docking procedure, isolate only the protein chains of interest (in this case, Chain A of MAO-B).[8]

  • Remove Water Molecules: Crystallographic water molecules are typically removed unless they are known to play a critical role in ligand binding (e.g., by forming a bridging hydrogen bond).[7]

  • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. These must be added, particularly polar hydrogens, as they are essential for hydrogen bonding interactions.[8][10]

  • Assign Partial Charges: A force field requires partial charges to be assigned to each atom to calculate electrostatic interactions. The Gasteiger charge calculation method is commonly used for this step in AutoDock Tools.

  • Save in PDBQT Format: Similar to the ligand, the prepared receptor must be saved in the .pdbqt format. This file will contain the coordinates of the protein atoms with their assigned partial charges and atom types.[8]

Core Directive: Molecular Docking Simulation

With the ligand and receptor prepared, the next stage is to perform the docking calculation. We will use AutoDock Vina, a widely used, accurate, and fast open-source docking program.[11]

The Causality of Force Field Selection

The "force field" is a set of mathematical functions and parameters that describe the potential energy of the atoms in the system.[12] The choice of force field directly impacts the calculation of interaction energies and, therefore, the docking result.

  • For Proteins and Small Organic Molecules: Force fields like AMBER and CHARMM are extensively parameterized and validated for biomolecular systems.[13][14] AutoDock Vina uses a hybrid scoring function that has been empirically optimized and is well-suited for protein-ligand docking.

  • Expertise in Choice: While Vina's default scoring function is robust, for more advanced studies, especially those followed by molecular dynamics, one must ensure the force field is appropriate for both the protein and the specific chemistry of the ligand.[12][13] For an isoxazole derivative, a general-purpose force field like the General Amber Force Field (GAFF) would be appropriate for parameterizing the ligand if running subsequent MD simulations.

Defining the Search Space: The Grid Box

Docking algorithms do not search the entire protein surface. Instead, we define a three-dimensional "grid box" that encompasses the binding site of interest.[15]

  • Rationale: This dramatically reduces the computational cost and focuses the search on the relevant active site.[15]

  • Defining the Box: For PDB ID 2BYB, the grid box should be centered on the position of the co-crystallized inhibitor. The size of the box should be large enough to allow the ligand to rotate and translate freely within the active site but not so large as to include irrelevant surface area. A typical size might be 25 x 25 x 25 Ångströms.[7]

Executing the Docking Run

AutoDock Vina is typically run from the command line. A configuration file is used to specify the input files and search parameters.[11][16]

Example Vina Configuration File (config.txt):

Execution Command:

  • Exhaustiveness: This parameter controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but also increase the runtime. A default value of 8 is often a good starting point.

Results: Analysis and Trustworthiness

Interpreting docking results requires more than just looking at the top score. A thorough analysis involves examining the binding energy, visualizing the predicted poses, and identifying key molecular interactions.[4][17]

Binding Affinity Scores

AutoDock Vina reports binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[4] It is crucial to understand that this is a predicted value and serves as a relative metric for comparing different ligands or poses, not an absolute measure of binding free energy.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-7.80.000
2-7.51.352
3-7.22.104
4-7.12.561
5-6.93.011
Hypothetical data for illustrative purposes.
Pose and Interaction Analysis

This is the most critical part of the analysis. The predicted binding poses must be visually inspected using molecular visualization software like PyMOL or UCSF Chimera.[18]

  • Self-Validating Questions:

    • Does the predicted pose make chemical sense?

    • Are key interactions, such as hydrogen bonds or hydrophobic contacts, formed with important active site residues?[19]

    • How does the pose of our ligand compare to that of the co-crystallized inhibitor in 2BYB?

Key Interactions to Analyze:

  • Hydrogen Bonds: The amine and isoxazole nitrogen/oxygen atoms are potential H-bond donors and acceptors. Identify any H-bonds with backbone or side-chain atoms of the receptor.

  • Hydrophobic Interactions: The methyl group and the isoxazole ring can form favorable hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Stacking: The aromatic isoxazole ring could potentially form pi-pi or T-shaped stacking interactions with aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe).

Caption: A logical framework for the analysis of docking results.

Establishing Trustworthiness: Re-docking Validation

To trust our results, we must first validate our docking protocol. This is done by "re-docking" the co-crystallized ligand back into its own receptor. A successful protocol should be able to reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD), typically less than 2.0 Å.[4] If the re-docking fails, the protocol (e.g., grid box definition, protonation states) must be re-evaluated before proceeding.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting in silico docking of this compound against MAO-B. By emphasizing the rationale behind each step—from target selection to result interpretation—we provide a framework that prioritizes expertise and trustworthiness.

Molecular docking is a powerful predictive tool, but it is the first step in a longer journey. Promising results from this in silico study should be followed by more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding pose over time. Ultimately, computational predictions must be validated through experimental synthesis and biological assays to confirm the activity of the compound.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Institutes of Health (NIH).
  • Ross, G. Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training Network.
  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • SwissDock. Swiss Institute of Bioinformatics.
  • The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023, December 20). Medium.
  • How to interpret and analyze molecular docking results? (2024, September 19). ResearchGate.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. PubChem.
  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Creative Proteomics.
  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved from [Link]

  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Retrieved from [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 19). YouTube. Retrieved from [Link]

  • What force field should I select for protein - ligand complex? (2018, March 23). ResearchGate. Retrieved from [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. Retrieved from [Link]

  • Choice of Force Field for Proteins Containing Structured and Intrinsically Disordered Regions. PMC - PubMed Central. Retrieved from [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024, May 26). MDPI. Retrieved from [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Force Fields for MD simulations. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]

  • Potential activities of isoxazole derivatives. (2024, August 2). ResearchGate. Retrieved from [Link]

  • (5-Methyl-3-isoxazolyl)methylamine - High purity | EN. Georganics. Retrieved from [Link]

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022, March 16). PubMed Central. Retrieved from [Link]

Sources

"N-methyl-1-(3-methylisoxazol-5-yl)methanamine receptor binding affinity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of N-methyl-1-(3-methylisoxazol-5-yl)methanamine: A Workflow for Determining Receptor Binding Affinity

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the characterization of novel chemical entities, using this compound as a primary example. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the critical early stages of lead discovery and optimization. We will move beyond a simple recitation of protocols to explore the underlying principles and strategic decisions that ensure the generation of robust, reproducible, and meaningful data.

The core of this guide is a detailed exploration of the radioligand competition binding assay, a gold-standard technique for determining the affinity of a compound for a specific receptor. We will dissect this methodology, from initial target selection and membrane preparation to data analysis and interpretation, providing a self-validating system for the rigorous assessment of a compound's binding characteristics.

Part 1: Strategic Target Selection for a Novel Isoxazole Derivative

The isoxazole moiety is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. For a novel compound such as this compound, a logical first step is to identify potential receptor targets based on the known activities of structurally similar molecules. A survey of the literature reveals that isoxazole derivatives have shown affinity for several classes of receptors, including:

  • GABAA Receptors: The isoxazole ring is a key pharmacophore in some GABAA receptor agonists, such as muscimol.

  • Serotonin (5-HT) Receptors: Certain isoxazole compounds have been investigated for their interaction with various 5-HT receptor subtypes.

  • Dopamine Receptors: There is evidence of isoxazole-containing molecules binding to dopamine receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs): The structural features of our compound of interest bear some resemblance to ligands that interact with nAChRs.

Given these possibilities, a primary screening panel for this compound would logically include representatives from each of these receptor families. For the purposes of this guide, we will proceed with a hypothetical scenario where preliminary screening has suggested a potential interaction with the dopamine D2 receptor (D2R).

Part 2: The Radioligand Competition Binding Assay: A Detailed Protocol

The competition binding assay is an indirect method to determine the affinity of an unlabeled test compound (our "cold" ligand, this compound) by measuring its ability to displace a "hot," radioactively labeled ligand of known high affinity and specificity for the target receptor. The key output of this experiment is the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibitory constant (Ki).

Experimental Workflow

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Cell Culture with D2R Expression B Cell Lysis & Homogenization A->B C Membrane Isolation (Centrifugation) B->C D Protein Quantification (e.g., Bradford Assay) C->D E Prepare Serial Dilutions of Test Compound D->E Input: Standardized Membrane Prep F Incubate Membranes with Radioligand & Test Compound E->F G Separate Bound & Free Radioligand (Filtration) F->G H Quantify Bound Radioactivity (Scintillation Counting) G->H I Plot % Inhibition vs. [Test Compound] H->I Input: Raw Counts per Minute (CPM) J Non-linear Regression to Determine IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology

Materials:

  • Cell Membranes: From a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (known high-affinity D2R antagonists).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and compatible scintillation fluid.

Protocol:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Dilute the membranes in ice-cold assay buffer to a final concentration determined by a pre-established protein optimization experiment (typically 5-20 µg of protein per well).

    • Homogenize briefly using a Polytron or similar device to ensure a uniform suspension.

  • Assay Plate Setup:

    • Prepare a 96-well plate. All conditions should be run in triplicate.

    • Total Binding: Add assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of the non-specific control (e.g., Haloperidol), and membrane suspension. This determines the amount of radioligand that binds to the filter and other non-receptor components.

    • Test Compound Wells: Add assay buffer, radioligand, varying concentrations of this compound (typically a 10-point serial dilution, e.g., from 10 µM to 0.1 nM), and membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to sit for several hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Part 3: Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter must be processed to determine the affinity of this compound for the D2 receptor.

Calculating IC50
  • Calculate Specific Binding: For each data point, subtract the average CPM of the non-specific binding (NSB) wells from the measured CPM.

    • Specific Binding = Total Binding - NSB

  • Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the maximum specific binding (the "Total Binding" wells minus NSB).

    • % Inhibition = 100 * (1 - (Specific Binding_Test / Specific Binding_Max))

  • Non-linear Regression: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or an equivalent. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Calculating the Inhibitory Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine an absolute measure of affinity, the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation .

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

cluster_inputs Experimental Inputs cluster_calculation Cheng-Prusoff Equation cluster_output Result IC50 IC50 (Determined from competition assay) Formula Ki = IC50 / (1 + [L]/Kd) IC50->Formula L [Radioligand] (Known concentration used in assay) L->Formula Kd Kd of Radioligand (Determined from saturation assay) Kd->Formula Ki Ki (Absolute Affinity Constant) Formula->Ki

Caption: Data flow for calculating the Ki value.

Hypothetical Data Summary

Below is a table summarizing hypothetical results for our test compound against the D2 receptor.

ParameterValueDescription
Radioligand Used[3H]-SpiperoneHigh-affinity D2R antagonist
Kd of Radioligand0.1 nMDissociation constant of [3H]-Spiperone
[L] in Assay0.2 nMConcentration of [3H]-Spiperone used
IC50 15 nM Experimentally determined for this compound
Calculated Ki 5 nM Calculated affinity of the test compound

This hypothetical Ki value of 5 nM suggests that this compound is a high-affinity ligand for the dopamine D2 receptor.

Part 4: Orthogonal Validation and Next Steps

While the radioligand binding assay is a powerful tool, it only provides information about the binding of a ligand to a receptor. It does not reveal whether the ligand is an agonist, antagonist, or inverse agonist. Therefore, the next critical step is to perform a functional assay.

For a G-protein coupled receptor (GPCR) like the D2R, a common functional assay is a cAMP (cyclic adenosine monophosphate) assay . The D2R is a Gi-coupled receptor, meaning that its activation by an agonist leads to a decrease in intracellular cAMP levels.

By treating D2R-expressing cells with this compound and measuring the resulting changes in cAMP levels, one can determine its functional activity. This orthogonal validation is essential for building a complete pharmacological profile of the compound and is a mandatory step in any drug discovery cascade.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Authored for Drug Development Professionals by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Discovery Research of (3-Methylisoxazol-5-yl)methanamine Compounds

Foreword: The Strategic Imperative of Privileged Scaffolds

In the landscape of modern drug discovery, efficiency and novelty are paramount. The path from concept to clinic is fraught with challenges, from identifying viable targets to overcoming ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) hurdles. It is within this context that "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — become invaluable. The isoxazole ring system is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role as a cornerstone in medicinal chemistry.[3][4] This guide focuses specifically on the (3-Methylisoxazol-5-yl)methanamine subclass, a versatile building block for generating libraries of novel chemical entities with therapeutic potential across a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3]

The Core Structure: Synthesis and Quality Assurance

The success of any screening campaign is fundamentally dependent on the quality of the chemical matter being tested. Therefore, a robust, scalable, and reproducible synthetic route, coupled with stringent analytical characterization, is a non-negotiable first step.

Strategic Synthesis: A Regioselective [3+2] Cycloaddition Approach

The construction of the 3,5-disubstituted isoxazole ring is efficiently achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method is favored for its high regioselectivity and operational simplicity.[3][4]

Experimental Protocol: Reference Synthesis of (3-Methylisoxazol-5-yl)methanamine

  • Oxime Formation: To a solution of acetaldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • In Situ Nitrile Oxide Generation: Cool the reaction mixture to 0°C and add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C. The resulting acetonitrile oxide is highly reactive and is used immediately in the next step.

  • Cycloaddition: Introduce a solution of Boc-protected propargylamine (1.0 eq) in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]

  • Deprotection: Dissolve the purified, Boc-protected intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under vacuum to yield the title compound as a TFA salt.

Diagram: Synthetic and Quality Control Workflow

G cluster_0 Synthesis cluster_1 Quality Control A Acetaldehyde + NH2OH·HCl B Acetaldehyde Oxime A->B C In Situ Nitrile Oxide Generation (NCS) B->C D [3+2] Cycloaddition with Boc-Propargylamine C->D E Protected Intermediate D->E F TFA Deprotection E->F G (3-Methylisoxazol-5-yl)methanamine F->G H Identity Confirmation (¹H NMR, ¹³C NMR, HRMS) G->H Submit for Analysis I Purity Assessment (HPLC >95%) H->I J Qualified Compound for Screening I->J

Caption: Integrated workflow from synthesis to quality-assured compound.

The Analytical Trinity: Ensuring Compound Integrity

Before any biological evaluation, the identity, purity, and stability of the synthesized compound must be unequivocally confirmed.

Analytical Method Core Purpose Self-Validating System Check
NMR Spectroscopy (¹H, ¹³C) Confirms the precise chemical structure and connectivity of atoms.The observed chemical shifts, integrations, and coupling constants must perfectly match the predicted structure.[6]
High-Resolution Mass Spectrometry (HRMS) Provides an exact mass measurement to confirm the elemental composition.The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula C₅H₈N₂O.[7][8]
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound, separating it from any starting materials or byproducts.A purity level of >95% is the minimum standard for compounds entering HTS to avoid misleading results.[9]

Biological Evaluation: A Funnel-Based Screening Strategy

The goal of early discovery is to identify compounds with desired biological activity ("hits") efficiently. A tiered or funnel-based approach is employed, starting with a broad primary screen and progressing to more specific, complex assays for hit validation.

Primary Screening: Casting a Wide Net

The primary assay must be robust, scalable for high-throughput screening (HTS), and relevant to the disease hypothesis. Given the known anticancer potential of isoxazoles, a cell proliferation assay against a relevant cancer cell line is an appropriate starting point.[3][10][11]

Experimental Protocol: High-Throughput Cell Viability Assay (MTT/Resazurin)

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, colon carcinoma HT-29) in 384-well microplates at a predetermined optimal density and incubate for 24 hours.[4]

  • Compound Pinning: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the (3-Methylisoxazol-5-yl)methanamine compound library (typically at a 10 mM stock concentration in DMSO) to the cell plates to achieve a final screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout: Add a viability reagent (e.g., MTT or Resazurin) and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Hit Identification: Calculate the percent inhibition of cell growth relative to positive (e.g., staurosporine) and negative (DMSO vehicle) controls. Define a hit threshold (e.g., >50% inhibition).

Hit Validation and Triage: Separating Signal from Noise

A single-point primary screen generates many potential hits. The next crucial phase is to confirm these hits and discard artifacts. This involves a logical progression of assays designed to answer specific questions.

Diagram: The Hit Validation Cascade

G A Primary HTS Hit (Single Concentration) B Confirmation Screen (Fresh Compound) A->B Re-test C Dose-Response Curve (Determine IC₅₀/EC₅₀) B->C Confirmed? D Orthogonal Assay (Rule out assay interference) C->D Potent? E Cytotoxicity Assay (Therapeutic Index) C->E Potent? F Validated Hit for SAR D->F E->F

Caption: A logical workflow to validate and prioritize primary screening hits.

Table: Secondary and Orthogonal Assays

Assay Type Causality-Driven Question Protocol Standard
Dose-Response Analysis Is the observed activity potent and does it behave classically?Generate a 10-point, 3-fold serial dilution to calculate an IC₅₀ value. The curve should have a clear top and bottom plateau.
Orthogonal Viability Assay Is the activity real, or an artifact of the primary assay's detection method?If the primary assay used a metabolic readout (e.g., Resazurin), use an orthogonal method like CellTiter-Glo® (ATP measurement).
Cytotoxicity vs. Cytostaticity Is the compound killing the cells (cytotoxic) or just stopping their growth (cytostatic)?Perform a real-time cell proliferation assay or a membrane integrity assay (e.g., LDH release).
Initial SAR Exploration Is the activity specific to this structure?Test closely related, commercially available analogs of the hit compound to see if small structural changes abolish the activity.

Future Outlook: From Validated Hit to Lead Candidate

A validated hit is not a drug. It is the starting point for a multi-parameter optimization campaign. The (3-Methylisoxazol-5-yl)methanamine core provides a key vector for chemical modification. The primary amine can be readily acylated, alkylated, or used in reductive aminations to build a library of analogs. This Structure-Activity Relationship (SAR) exploration aims to enhance potency and selectivity while simultaneously optimizing physicochemical properties to achieve a drug-like profile.

This guide provides a foundational framework for initiating a discovery program on this valuable compound class. By integrating robust chemistry, rigorous quality control, and a logical, tiered screening approach, research teams can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of (3-Methylisoxazol-5-yl)methanamine compounds.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL
  • Title: Medicinal Chemistry Perspective of Fused Isoxazole Derivatives Source: PubMed URL
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL
  • Title: Novel isoxazoles: Significance and symbolism Source: Grounding API Redirect URL
  • Title: Medicinal Chemistry Perspective of Fused Isoxazole Derivatives | Request PDF Source: ResearchGate URL
  • Title: (3-Methylisoxazol-5-yl)
  • Title: 154016-55-4|(3-Methylisoxazol-5-yl)methanamine|BLD Pharm Source: BLD Pharm URL:_
  • Title: 154016-55-4 | (3-Methylisoxazol-5-yl)methanamine Source: ChemScene URL:_
  • Title: (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)
  • Title: 1-(3-Methylisoxazol-5-yl)
  • Title: Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)
  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC - NIH URL
  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL
  • Title: A review of isoxazole biological activity and present synthetic techniques Source: Grounding API Redirect URL
  • Title: 1-(3-Methylisoxazol-5-yl)
  • Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Grounding API Redirect URL
  • Title: In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives Source: ARKA JAIN UNIVERSITY URL
  • Title: 1-(3-Methylisoxazol-5-yl)

Sources

Methodological & Application

Application Notes & Protocols: A Framework for the In Vitro Characterization of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, N-methyl-1-(3-methylisoxazol-5-yl)methanamine. We present a tiered, systematic approach designed for researchers and drug discovery professionals to efficiently profile this compound, beginning with foundational cell health assays and progressing to hypothesis-driven functional screens against high-value target classes. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible pharmacological data.[4][5]

Introduction: The Rationale for a Tiered Screening Approach

This compound is a small molecule featuring the versatile isoxazole moiety. While structurally related compounds, such as 5-methylisoxazole-3-carboxamide derivatives, have been investigated for various therapeutic applications[6], the specific biological profile of this particular methanamine derivative is largely uncharacterized.

When approaching a novel compound, a structured, multi-tiered screening strategy is paramount. This approach mitigates risks, conserves resources, and ensures that data from complex functional assays are interpreted correctly.[7][8] The logic is simple: one must first determine the concentration at which a compound affects basic cellular health before assessing its specific effects on a signaling pathway. A compound that appears to inhibit a receptor at 10 µM may simply be inducing cytotoxicity at that concentration, confounding the results.

This guide, therefore, presents a workflow that moves from broad, foundational questions to more specific, mechanistic ones:

  • Tier 1: Foundational Profiling: Is the compound cytotoxic? At what concentrations is it safe to test in functional assays?

  • Tier 2: High-Value Target Screening: Does the compound modulate major, druggable target classes like G-Protein Coupled Receptors (GPCRs) or ion channels, which are common targets for isoxazole-containing therapeutics?[9][10][11]

This framework allows for the efficient generation of an initial pharmacological profile, guiding subsequent lead optimization and mechanism-of-action studies.

Compound Management and Preparation: The Foundation of Quality Data

Reliable in vitro data begins with accurate and consistent compound handling.

2.1. Reagent Preparation: 10 mM Stock Solution

  • Compound Source: this compound (or its hydrochloride salt). Note the exact form (e.g., free base vs. salt) as this affects the molecular weight. For the free base (C₅H₈N₂O), the molecular weight is approximately 112.13 g/mol .[12]

  • Solvent Selection: Begin with 100% dimethyl sulfoxide (DMSO) of ≥99.9% purity.

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution:

    • Weight (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Weight (mg) = 0.001 L x 0.010 mol/L x 112.13 g/mol x 1000 mg/g = 1.12 mg

  • Procedure:

    • Accurately weigh 1.12 mg of the compound into a sterile microcentrifuge tube.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.

    • Visually inspect for any particulates.

  • Storage: Aliquot the 10 mM stock into smaller volumes (e.g., 20 µL) in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

2.2. Critical Consideration: Solubility Before proceeding with cell-based assays, it is crucial to confirm the compound's solubility in the final assay medium. DMSO stock solutions are typically diluted at least 1:1000, resulting in a final DMSO concentration of ≤0.1%. At this dilution, the compound may precipitate.

  • Quick Solubility Test: Prepare a 1:100 dilution of the 10 mM stock (to 100 µM) in your chosen cell culture medium. Incubate at 37°C for 1-2 hours. Inspect the solution visually and under a microscope for any signs of precipitation. If precipitation occurs, this concentration is unsuitable for screening.

Experimental Workflow: A Systematic Approach

The following diagram illustrates the logical flow for the initial characterization of this compound.

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening cluster_tier2 Phase 3: Tier 2 Screening cluster_analysis Phase 4: Analysis & Decision Compound Compound Synthesis/ Acquisition StockPrep Prepare 10 mM DMSO Stock & Aliquot Compound->StockPrep Solubility Aqueous Solubility Test in Assay Medium StockPrep->Solubility Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Solubility->Cytotoxicity DoseResponse Generate Dose-Response Curve Determine CC50 Cytotoxicity->DoseResponse GPCR_Assay GPCR Functional Assay (e.g., cAMP or Ca2+ Flux) DoseResponse->GPCR_Assay  Select non-toxic  concentrations Ion_Channel_Assay Ion Channel Assay (e.g., Fluorescence-based) DoseResponse->Ion_Channel_Assay  Select non-toxic  concentrations Analyze Calculate EC50 / IC50 for Active Hits GPCR_Assay->Analyze Ion_Channel_Assay->Analyze Decision Go / No-Go Decision for Further Studies Analyze->Decision

Caption: Tiered workflow for in vitro compound characterization.

Tier 1 Protocol: Cell Viability & Cytotoxicity Assay

Objective: To determine the concentration range over which this compound exerts cytotoxic effects on a common cell line (e.g., HEK293 or HepG2), thereby establishing a safe concentration window for subsequent functional assays. We will use a luminescence-based ATP assay (e.g., CellTiter-Glo®) as a robust indicator of cell viability.[13]

Materials:

  • HEK293 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (10 mM stock in DMSO)

  • Doxorubicin or Staurosporine (10 mM stock in DMSO, for positive control)

  • Sterile, white, clear-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed 10,000 cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation (Serial Dilution):

    • Prepare an intermediate dilution plate. In a separate 96-well plate, perform a 1:2 serial dilution of the 10 mM compound stock in DMSO to generate a range of concentrations.

    • Prepare a final dilution plate by diluting the intermediate DMSO plate 1:100 into pre-warmed cell culture medium. This will create a 2X final concentration series (e.g., from 200 µM down to ~0.1 µM).

  • Cell Dosing:

    • Carefully remove 50 µL of media from the cells.

    • Add 50 µL of the 2X compound dilutions to the corresponding wells. This brings the final volume to 100 µL and achieves the desired 1X final concentrations.

    • Controls are essential:

      • Vehicle Control: Add medium containing 0.1% DMSO (final concentration). This represents 100% viability.

      • Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to cause complete cell death (e.g., 50 µM). This represents 0% viability.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The incubation time should match the planned duration of your future functional assays.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis:

  • Normalize the data: % Viability = [(Luminescence_Sample - Luminescence_PositiveControl) / (Luminescence_VehicleControl - Luminescence_PositiveControl)] * 100.

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Tier 2 Protocols: Hypothesis-Driven Functional Assays

Based on the broad biological activities of isoxazoles, screening against GPCRs and ion channels is a logical starting point.[9][10] All functional assays should be performed at concentrations at or below the CC₅₀ value determined in Tier 1.

GPCR Functional Screening: cAMP Accumulation Assay

Objective: To determine if the compound modulates the activity of a Gs- or Gi-coupled GPCR. This protocol describes a common high-throughput method using a competitive immunoassay to measure intracellular cyclic AMP (cAMP).

Hypothetical Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gs-Coupled Receptor AC Adenylate Cyclase GPCR->AC Activates ATP ATP AC->ATP cAMP cAMP (Second Messenger) ATP->cAMP  Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Ligand Agonist (e.g., Isoproterenol) Ligand->GPCR Activates Test_Compound Test Compound (Antagonist?) Test_Compound->GPCR Inhibits?

Caption: A simplified Gs-coupled GPCR signaling pathway.

Materials:

  • HEK293 cells stably expressing a Gs-coupled receptor of interest (e.g., β2-adrenergic receptor).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Isoproterenol (a known β2-adrenergic agonist, for positive control).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure (Antagonist Mode):

  • Cell Seeding: Seed cells as described in the cytotoxicity assay.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in Assay Buffer containing IBMX.

    • Add the compound to the cells and incubate for 15-30 minutes at 37°C. This pre-incubation allows the potential antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Add a concentration of the agonist (Isoproterenol) that elicits an 80% maximal response (EC₈₀). This concentration should be predetermined in separate experiments.

    • Controls:

      • Basal Control: Cells with no compound and no agonist.

      • Maximal Stimulation: Cells with vehicle + agonist.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions. Perform the detection steps.

Data Analysis:

  • Calculate the percent inhibition relative to the maximal stimulation control.

  • Plot % Inhibition vs. log[compound concentration] to determine the IC₅₀ value.

Ion Channel Screening: Calcium Flux Assay

Objective: To determine if the compound modulates the activity of ligand-gated or voltage-gated calcium channels. This uses a fluorescent dye that increases in intensity upon binding to intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing an ion channel of interest (e.g., a P2X receptor or a voltage-gated calcium channel).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™, Cal-520™).

  • Probenecid (often included in kits to prevent dye leakage from cells).

  • Known agonist/antagonist for the channel of interest.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure (Antagonist Mode):

  • Cell Seeding & Dye Loading:

    • Seed cells in a black, clear-bottom 96-well plate.

    • On the day of the assay, remove the culture medium and add 100 µL of the calcium dye loading buffer.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • Assay Execution (in Plate Reader):

    • Place the cell plate and a compound plate into the reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument adds the test compound (at 2X concentration in 50 µL) to the cells. Incubate for a predefined period (e.g., 3-15 minutes).

    • The instrument then adds the agonist (at its EC₈₀) to stimulate calcium influx.

    • Continue reading fluorescence for 1-3 minutes to capture the peak response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Calculate the percent inhibition caused by the test compound relative to the agonist-only control.

    • Plot % Inhibition vs. log[compound concentration] to determine the IC₅₀ value.

Data Presentation and Interpretation

A clear summary of the screening results is crucial for decision-making.

Table 1: Hypothetical In Vitro Profile of this compound

Assay TypeCell LineTarget/PathwayResult TypeValue (µM)Notes
Tier 1: Viability HEK293General Cell HealthCC₅₀> 100No significant cytotoxicity observed.
Tier 2: GPCR HEK293-β₂ARβ₂-Adrenergic Receptor (Gs)IC₅₀8.7Moderate antagonist activity.
Tier 2: Ion Channel CHO-P2X₃P2X₃ Receptor (Ca²⁺)IC₅₀> 50No significant activity at tested concentrations.

Interpretation: Based on this hypothetical data, this compound is not broadly cytotoxic and shows moderate, selective antagonist activity at the β₂-adrenergic receptor. This profile would warrant further investigation, including confirmation in binding assays and testing against a broader panel of related GPCRs to confirm selectivity.

Conclusion

This application note provides a validated, step-by-step framework for conducting the initial in vitro pharmacological profiling of this compound. By adopting a tiered approach that prioritizes the assessment of cytotoxicity before functional screening, researchers can generate reliable data that confidently identifies potential biological activities. The protocols for cell viability, GPCR, and ion channel assays serve as robust starting points for characterizing this and other novel chemical entities, ultimately accelerating the drug discovery process.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 2

  • A review for cell-based screening methods in drug discovery. PMC - NIH.

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. 9

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. 14

  • Cell-Based Assays. Sigma-Aldrich.

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. 3

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. 15

  • Cell Health Screening Assays for Drug Discovery. Promega Corporation. 13

  • Ion Channel Assays. Reaction Biology. 10

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. 1

  • Recent progress in assays for GPCR drug discovery. Journal of Biomedical Science. 16

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Nature Communications. 17

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. 18

  • Biologically-active isoxazole-based drug molecules. ResearchGate. 19

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. 11

  • Ion Channel Screening - Assay Guidance Manual. NCBI. 20

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. 4

  • Ion Channel Screening Assays. Creative BioMart. 21

  • Cell-Based Ion Channel Assays. Thermo Fisher Scientific - UK. 22

  • Ion Channel Assays. Charles River Laboratories. 23

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. 5

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. 24

  • METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. MySkinRecipes. 25

  • Designing Pharmacology Studies: A Blueprint for Drug Development Success. EMMA International. 7

  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. 8

  • 5-Methylisoxazole-3-carboxamide. Smolecule. 6

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. 26

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.

  • This compound. BLD Pharm. 27

  • (3-Methylisoxazol-5-yl)methanamine. PubChem. 12

Sources

Determining the Optimal Dosage of N-methyl-1-(3-methylisoxazol-5-yl)methanamine for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative

The isoxazole moiety is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] N-methyl-1-(3-methylisoxazol-5-yl)methanamine, a novel compound within this class, presents a promising scaffold for drug discovery. As with any new chemical entity, establishing a precise and effective dosage for in vitro studies is paramount to obtaining meaningful and reproducible data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal dosage of this compound for various cell culture applications.

The protocols outlined herein are designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity. We will explore the critical first steps of compound characterization, followed by detailed methodologies for assessing cytotoxicity and conducting dose-response studies. The overarching goal is to empower researchers to confidently navigate the initial stages of investigating the biological effects of this novel isoxazole derivative.

Compound Profile: this compound

Property Value Source
IUPAC Name (3-methylisoxazol-5-yl)methanamineChemScene
Synonyms C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINEChemScene
CAS Number 154016-55-4ChemScene
Molecular Formula C₅H₈N₂OChemScene
Molecular Weight 112.13 g/mol ChemScene
Purity ≥98% (typical)ChemScene
Storage -20°CChemScene

Part 1: Foundational Steps - Preparing for Cell-Based Assays

Before exposing cells to a novel compound, it is crucial to understand its fundamental physicochemical properties. This initial characterization will inform stock solution preparation and prevent experimental artifacts.

Solubility Assessment

Aqueous solubility is a critical determinant of a compound's bioavailability in cell culture.[3] Poor solubility can lead to compound precipitation, resulting in inaccurate dosing and misleading results.

Protocol: Kinetic Solubility Assessment

This high-throughput method provides a rapid assessment of a compound's solubility in a relevant buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate, clear bottom

  • Microplate nephelometer or spectrophotometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new plate containing PBS (e.g., 198 µL) to achieve a final DMSO concentration of 1%.

  • Mix thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Stock Solution Preparation and Storage

Based on the solubility assessment, prepare a high-concentration stock solution in a suitable solvent, typically DMSO.

Protocol: Stock Solution Preparation

  • Accurately weigh the desired amount of this compound.

  • Dissolve in an appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM (or as solubility allows).

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for compound degradation.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store at -20°C, protected from light.

Part 2: Determining the Cytotoxic Profile

Cytotoxicity assays are fundamental to understanding the concentration range at which a compound may induce cell death.[4][5] This information is essential for distinguishing between a specific biological effect and general toxicity. We will detail two common and robust methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6][7][8]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A broad range is recommended for the initial screen (e.g., 0.1 µM to 1000 µM).

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for a duration relevant to the intended experiment (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common cytotoxicity assay that measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[5][10][11]

Protocol: LDH Cytotoxicity Assay

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH assay kit (follow manufacturer's instructions)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with a range of concentrations of this compound. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Incubate for the desired duration.

  • Carefully collect a portion of the cell culture supernatant from each well.

  • Follow the LDH assay kit protocol to measure the LDH activity in the supernatants.[12][13]

  • Read the absorbance at the recommended wavelength (typically 490 nm).

Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, which normalizes the experimental values to the spontaneous and maximum release controls.

Part 3: Designing and Interpreting Dose-Response Studies

Once the cytotoxic profile is established, a more focused dose-response study can be designed to investigate the specific biological effects of this compound.

Experimental Design

A well-designed dose-response experiment is crucial for obtaining reliable data.[14][15][16]

Key Considerations:

  • Concentration Range: Select a range of concentrations based on the IC50 value obtained from the cytotoxicity assays. Typically, a range spanning at least two orders of magnitude around the IC50 is a good starting point. For non-cytotoxic effects, use concentrations well below the IC50.

  • Number of Concentrations: Use at least 5-6 concentrations to adequately define the dose-response curve.

  • Replicates: Perform each concentration in triplicate to ensure statistical robustness.

  • Controls: Always include untreated and vehicle controls. A positive control (a compound known to elicit the expected response) is also highly recommended.

Data Visualization and Interpretation

The results of a dose-response experiment are typically plotted as the measured response versus the log of the compound concentration.[16] This generates a sigmoidal curve from which key parameters can be derived.

Key Parameters:

  • EC50 (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal response.

  • Emax (Maximum effect): The maximum response achievable with the compound.

  • Hill Slope: Describes the steepness of the curve.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Compound Preparation cluster_cyto Cytotoxicity Profiling cluster_dose Dose-Response Study solubility Solubility Assessment stock Stock Solution Preparation (10 mM in DMSO) solubility->stock mtt MTT Assay (Metabolic Activity) stock->mtt ldh LDH Assay (Membrane Integrity) stock->ldh design Experimental Design (Concentration Selection) mtt->design ldh->design assay Specific Biological Assay design->assay analysis Data Analysis (EC50, Emax) assay->analysis

Caption: Workflow for determining the optimal dosage of a novel compound.

Conclusion: A Pathway to Discovery

This guide provides a robust and scientifically grounded framework for determining the appropriate dosage of this compound for cell culture studies. By systematically characterizing the compound's solubility and cytotoxic profile, researchers can confidently design and execute dose-response experiments to elucidate its specific biological activities. Adherence to these protocols will ensure the generation of high-quality, reproducible data, paving the way for new discoveries in the vast and promising field of isoxazole-based therapeutics.

References

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). National Institutes of Health. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health. [Link]

  • Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025). ResearchGate. [Link]

  • Designing drug response experiments and quantifying their results. (n.d.). National Center for Biotechnology Information. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2022). ACS Publications. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). MDPI. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (n.d.). Sorger Lab. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). National Center for Biotechnology Information. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (n.d.). National Institutes of Health. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • LDH cytotoxicity assay. (2024). protocols.io. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • How can I determine the dose for cell culture studies of a drug based on its I.V dose?. (2016). ResearchGate. [Link]

  • Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... (n.d.). ResearchGate. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE. [Link]

  • (5-Methyl-3-isoxazolyl)methylamine. (n.d.). Georganics. [Link]

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022). PubMed Central. [Link]

Sources

"analytical methods for N-methyl-1-(3-methylisoxazol-5-yl)methanamine quantification"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Analytical Methods for N-methyl-1-(3-methylisoxazol-5-yl)methanamine Quantification Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a secondary amine of interest in pharmaceutical development. Given its chemical structure—a secondary amine lacking a strong native chromophore—direct quantification at low levels using standard UV-Vis detection is challenging.[1] This guide presents two robust, validated analytical methodologies: Method 1 , a widely accessible HPLC-UV method requiring pre-column derivatization, and Method 2 , a highly sensitive and specific LC-MS/MS method for direct analysis. The protocols are designed to be self-validating, with explanations grounded in established analytical principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction: The Analytical Challenge

This compound is a small molecule characterized by a secondary amine group and an isoxazole heterocycle. In drug development and quality control, accurate quantification is critical for pharmacokinetic studies, stability testing, and impurity profiling. The primary analytical challenges stem from its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns, and the absence of a significant UV-absorbing moiety, resulting in low sensitivity with HPLC-UV detectors.[1][4]

To overcome these challenges, two distinct strategies are detailed:

  • Chemical Derivatization: Introduction of a chromophore to the molecule, enabling sensitive UV or fluorescence detection.[5][6]

  • Mass Spectrometry: Utilization of a mass-selective detector that provides high sensitivity and specificity without the need for derivatization.[7][8]

The selection between these methods will depend on the required sensitivity, sample matrix complexity, and available instrumentation.

Method 1: HPLC-UV with Pre-column Derivatization using Dansyl Chloride

This method is a robust and cost-effective approach suitable for laboratories equipped with standard HPLC-UV systems. It enhances detectability by covalently bonding the highly fluorescent dansyl group to the secondary amine.

Principle of the Method

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the secondary amine of the analyte under basic conditions to form a stable, highly fluorescent sulfonamide derivative.[9] This derivative possesses a strong chromophore, allowing for sensitive detection by UV or fluorescence detectors and improving its retention on reversed-phase columns due to increased hydrophobicity.[5]

Diagram of Derivatization Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte This compound Derivative Dansylated Derivative (UV/Fluorescence Active) Analyte->Derivative + DansylCl Dansyl Chloride DansylCl->Derivative + Conditions Sodium Bicarbonate Buffer (Basic pH) Heat (e.g., 60°C) HCl HCl

Caption: Derivatization of the analyte with Dansyl Chloride.

Materials and Reagents
  • This compound reference standard

  • Dansyl Chloride solution: 10 mg/mL in acetone (prepare fresh)

  • Sodium Bicarbonate Buffer: 100 mM, pH 9.5

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, HPLC grade

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Step-by-Step Protocol

1. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the sample diluent.

  • Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: Dissolve the test sample in the diluent to an expected concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[10][11]

2. Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM Sodium Bicarbonate Buffer (pH 9.5).

  • Add 200 µL of the 10 mg/mL Dansyl Chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, cool the tubes to room temperature.

  • To stop the reaction and consume excess Dansyl Chloride, add 50 µL of a 2% methylamine hydrochloride solution and vortex.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 50% B

    • 19-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 340 nm.

Method 2: LC-MS/MS for Direct, High-Sensitivity Quantification

This method offers superior sensitivity and selectivity, making it ideal for bioanalysis or trace-level impurity quantification. It requires no derivatization, simplifying sample preparation.[7][12]

Principle of the Method

Liquid chromatography separates the analyte from matrix components. The analyte then enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.[8][13]

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Step-by-Step Protocol

1. Standard & Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) in the diluent.

  • Working Standards: Prepare calibration standards by spiking a constant amount of IS into serial dilutions of the analyte stock solution.

  • Sample Preparation: For biological samples like plasma or urine, protein precipitation is often sufficient.[14] Add 3 parts of cold acetonitrile (containing the IS) to 1 part sample, vortex, centrifuge, and inject the supernatant.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UPLC or HPLC system capable of delivering precise gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm) for good retention of the polar amine.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A fast gradient is typically used, e.g., 5% to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Parameters (Example):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: These must be optimized by infusing a standard solution. For this compound (MW: 126.15), hypothetical transitions would be:

    • Analyte: Q1 (Precursor) 127.1 -> Q3 (Product) [Fragment to be determined]

    • Internal Standard: Determined based on its structure.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Any analytical method used for regulatory purposes must be validated to demonstrate its suitability.[2][3][15] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components). This is demonstrated by analyzing blank and spiked matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used to generate a calibration curve, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (at least three levels: low, medium, high) and expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day): Analysis by different analysts, on different days, or with different equipment. Results are expressed as Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Summary of Validation Parameters
ParameterHPLC-UV with DerivatizationDirect LC-MS/MSAcceptance Criteria (Typical)
Linearity (r²) >0.995>0.998≥0.99
Accuracy (% Recovery) 95-105%90-110%80-120% (Assay); 70-130% (Trace)
Precision (%RSD) < 5%< 10%≤15%
LOQ ~0.1 µg/mL~0.1 ng/mLDependent on application

Overall Analytical Workflow

Caption: General workflow for quantification of the analyte.

References

  • ACS Publications. (n.d.). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Saad, B., & Basheer, C. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry.
  • PubMed. (n.d.). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS.
  • Tufail, M. S., & Takeda, S. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023). Derivatization.
  • ResearchGate. (2025). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF.
  • BenchChem. (n.d.). Application Note: Quantification of Primary and Secondary Amines in Complex Matrices.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • National Institutes of Health. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • ResearchGate. (n.d.). Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the oxidation of NMDA with D-AspO.
  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.

Sources

Application Notes and Protocols for N-methyl-1-(3-methylisoxazol-5-yl)methanamine as a Chemical Probe: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community,

As a provider of in-depth technical guides for the scientific community, we are committed to upholding the highest standards of scientific integrity and providing field-proven insights. In this context, we have undertaken a comprehensive review of the available scientific literature to generate detailed application notes and protocols for the use of N-methyl-1-(3-methylisoxazol-5-yl)methanamine as a chemical probe.

Following an exhaustive search of peer-reviewed publications, patent databases, and chemical repositories, we must report that there is currently no publicly available information detailing a specific biological target, mechanism of action, or established application for this compound as a chemical probe. While the compound is commercially available, its biological activity and potential uses in research have not been characterized in the scientific literature.

The development of robust and reliable protocols for a chemical probe is contingent on a thorough understanding of its molecular interactions and its effects on biological systems. Without this foundational knowledge, the creation of meaningful application notes would be purely speculative and would not meet the rigorous standards of scientific validity that we adhere to.

The Isoxazole Scaffold: A Promising Motif in Drug Discovery

While specific data on this compound is not available, it is pertinent to note that the isoxazole scaffold, of which this compound is a derivative, is a significant feature in many biologically active molecules. Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Derivatives have been shown to target various cancer cell lines.

  • Anti-inflammatory: The isoxazole ring is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Certain isoxazole compounds exhibit antibacterial and antifungal properties.

  • Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases.

This wide range of activities suggests that the isoxazole motif is a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets.

Future Directions and a Call for Research

The lack of data on this compound presents an opportunity for the research community. The synthesis of this compound is documented, and its chemical properties are known. What remains is the critical step of biological characterization.

We encourage researchers with an interest in screening novel chemical entities to consider investigating the biological effects of this compound. High-throughput screening against diverse target classes, phenotypic screening in relevant disease models, or affinity-based proteomics could be valuable first steps in elucidating its potential as a chemical probe.

As new data emerges and the scientific community begins to explore the potential of this and other undercharacterized isoxazole derivatives, we will be poised to develop the detailed application notes and protocols that our audience has come to expect. We are committed to continuously monitoring the scientific landscape and will provide updates as they become available.

We appreciate your understanding and share your commitment to advancing scientific knowledge through the rigorous application of well-characterized research tools.

Application Notes and Protocols: Synthesis of Isoxazole Derivatives for Antifungal Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents.[1][2] Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6][7] The structural versatility of the isoxazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[7][8] Several clinically approved drugs feature the isoxazole moiety, underscoring its therapeutic importance.[7] This guide provides a comprehensive overview of the synthesis of isoxazole derivatives and detailed protocols for their subsequent antifungal screening, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives can be achieved through various chemical strategies. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions.

Key Synthetic Strategies
  • 1,3-Dipolar Cycloaddition: This is one of the most widely employed methods for constructing the isoxazole ring.[9] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). The nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization.[10] This method offers a high degree of regioselectivity.

  • Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach involves the condensation of a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, with hydroxylamine.[11] The initial reaction forms an oxime, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[11]

  • From Chalcones: Chalcones (α,β-unsaturated ketones) can serve as versatile precursors for isoxazole synthesis.[4][5][6] The reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of an isoxazoline intermediate, which can then be oxidized to the corresponding isoxazole.[4][5]

Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods.[12] Green chemistry approaches to isoxazole synthesis include:

  • Ultrasound-Assisted Synthesis: Sonochemistry can accelerate reaction rates and improve yields under milder conditions.[3][12] Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones.[3][12]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved product yields compared to conventional heating methods.[12]

  • Multicomponent Reactions in Aqueous Media: Performing reactions in water as a solvent and utilizing multicomponent strategies, where three or more reactants combine in a single step, align with the principles of green chemistry by reducing waste and improving atom economy.[12]

Protocol: Ultrasound-Assisted Synthesis of a 3,5-Disubstituted Isoxazole Derivative

This protocol describes a green and efficient method for synthesizing an isoxazole derivative using ultrasound irradiation.[3][12]

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Ultrasonic bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 15 mL of ethanol.[12]

  • Add sodium acetate (1.5 mmol) to the mixture.

  • Place the flask in an ultrasonic bath, ensuring the water level is similar to the reaction mixture level.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature.[12]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.

Causality behind Experimental Choices:

  • Ultrasound: Accelerates the reaction by providing localized energy, leading to faster reaction times compared to conventional stirring.[3][12]

  • Sodium Acetate: Acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, facilitating the reaction.

  • Ethanol: Serves as a suitable solvent that can dissolve the reactants and is compatible with the ultrasonic conditions.

  • Recrystallization: A standard purification technique to remove impurities and obtain a highly pure final product.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Chalcone Chalcone Mixing Mixing of Reactants Chalcone->Mixing Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mixing Base Base (e.g., NaOAc) Base->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Ultrasound Ultrasound Irradiation Reaction Cyclization Reaction Ultrasound->Reaction Mixing->Reaction Apply Ultrasound Workup Aqueous Workup & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Isoxazole Pure Isoxazole Derivative Purification->Isoxazole

Caption: Workflow for the ultrasound-assisted synthesis of isoxazole derivatives.

Part 2: Antifungal Screening

Once the isoxazole derivatives are synthesized and purified, the next critical step is to evaluate their antifungal activity. In vitro antifungal susceptibility testing is the cornerstone for determining the efficacy of new compounds.[13]

Core Principle: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[13][14] This method is widely adopted by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]

Protocol: In Vitro Antifungal Susceptibility Testing

Materials:

  • Synthesized isoxazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts or 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for molds.[15][16]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each isoxazole derivative in DMSO.[13]

    • Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to obtain a range of test concentrations.[13] The final concentration of DMSO should not exceed 1% to avoid inhibiting fungal growth.[13]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a positive control (fungal inoculum without any drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • For some fungi and drug combinations, the endpoint may be a significant reduction in growth (e.g., 50% inhibition) compared to the positive control.[14]

Data Presentation:

The results of the antifungal screening are typically presented in a table format, allowing for easy comparison of the activities of different derivatives.

Compound IDR1 GroupR2 GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
IZ-01 Phenyl4-Chlorophenyl1632
IZ-02 2-Hydroxyphenyl4-Chlorophenyl816
IZ-03 Phenyl2,4-Dichlorophenyl48
Fluconazole (Standard)164
Amphotericin B (Standard)0.51
Visualization of the Antifungal Screening Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis cluster_results Results Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Wells Inoculum->Inoculation Compounds Isoxazole Derivative Stock Solutions SerialDilution Serial Dilution in 96-Well Plate Compounds->SerialDilution SerialDilution->Inoculation Incubate Incubate at 35°C for 24-48h Inoculation->Incubate ReadMIC Visual or Spectrophotometric Reading Incubate->ReadMIC DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadMIC->DetermineMIC MIC_Data MIC Values DetermineMIC->MIC_Data

Caption: Workflow for the in vitro antifungal screening of isoxazole derivatives.

Part 3: Structure-Activity Relationship (SAR) and Mechanism of Action

The data obtained from the antifungal screening allows for the establishment of a structure-activity relationship (SAR).[2] SAR studies help in identifying the key structural features of the isoxazole derivatives that are crucial for their antifungal activity.[8][17] For instance, the nature and position of substituents on the isoxazole ring and any appended aromatic rings can significantly influence the potency and spectrum of activity.[17]

The mechanism of action of many azole antifungals, a class to which some isoxazoles belong, involves the inhibition of the enzyme lanosterol 14α-demethylase.[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[18] Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death. Molecular docking studies can be employed to predict and understand the binding interactions of the synthesized isoxazole derivatives with this target enzyme.[1][18]

Conclusion

The synthesis and antifungal screening of isoxazole derivatives represent a promising avenue for the discovery of new therapeutic agents to combat fungal infections. The synthetic versatility of the isoxazole scaffold, coupled with modern green chemistry approaches, allows for the efficient generation of diverse chemical libraries. Rigorous in vitro screening, guided by standardized protocols, is essential for the identification of lead compounds with potent antifungal activity. Subsequent SAR and mechanistic studies are crucial for optimizing these leads and advancing them through the drug development pipeline.

References

  • Taylor & Francis. (n.d.). Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32837-32861. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5834. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Oxford University Press. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(5), ofz196. Retrieved from [Link]

  • PubMed. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science, 81(5), 2579-2597. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 40(9), 3449–3452. Retrieved from [Link]

  • The Scientific Temper. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(10), 1063. Retrieved from [Link]

  • American Society for Microbiology. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00090-19. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1433. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 200-207. Retrieved from [Link]

  • PubMed. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). International Journal of Antimicrobial Agents, 59(4), 106518. Retrieved from [Link]

  • PubMed. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research, 11(10), 4755-4765. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • PubMed. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Bioorganic Chemistry, 153, 107937. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Novel Isoxazole-Based Antifungal Drug Candidates. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 200-207. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination Synthesis of N-Methylated Amines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of N-Methylation via Reductive Amination

The introduction of a methyl group to a nitrogen atom is a critical transformation in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. N-methylation can significantly modulate a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various methods for N-alkylation, reductive amination stands out as a highly efficient and versatile strategy.[1][2][3] This method avoids the common pitfalls of direct alkylation with methyl halides, such as over-alkylation and the formation of quaternary ammonium salts.[4][5]

This application note provides a comprehensive guide to the synthesis of N-methylated amines using reductive amination, with a particular focus on the use of formaldehyde as the methyl source. We will delve into the underlying mechanism, compare common reducing agents, and provide a detailed, field-proven protocol.

The Mechanism of Reductive Amination for N-Methylation

The reductive amination process for N-methylation involves a two-step sequence that occurs in a single pot. First, a primary or secondary amine reacts with formaldehyde to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a key electrophilic species: an iminium ion. The second step is the irreversible reduction of this iminium ion by a hydride-donating reducing agent to yield the N-methylated amine.[6]

For primary amines, this process can occur twice to yield the N,N-dimethylated product. The reaction effectively stops at the tertiary amine stage because the formation of a subsequent iminium ion is not possible, thus preventing the formation of quaternary ammonium salts.[5]

Diagram of the Reductive Amination Mechanism

ReductiveAmination Amine Primary/Secondary Amine (R-NHR') Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Carbinolamine Iminium Iminium Ion [R-N(R')=CH₂]⁺ Carbinolamine->Iminium - H₂O Water H₂O Carbinolamine->Water MethylatedAmine N-Methylated Amine (R-N(R')CH₃) Iminium->MethylatedAmine + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: The reaction pathway for N-methylation via reductive amination.

Selecting the Optimal Reducing Agent

The choice of reducing agent is paramount to the success of a reductive amination reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound (formaldehyde in this case).[7] Several common hydride donors are employed, each with its own advantages and considerations.

Reducing AgentKey Characteristics & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended: A mild and selective reducing agent that is particularly effective for reductive aminations.[8][9][10] It is moisture-sensitive but offers excellent functional group tolerance and generally provides high yields.[7][11] The reaction can often be performed as a one-pot procedure.[8]
Sodium Cyanoborohydride (NaBH₃CN) Effective but Toxic: A classic reagent for this transformation that is stable in acidic conditions, which can be beneficial for iminium ion formation.[4][12] However, it is highly toxic and can release hydrogen cyanide gas upon contact with strong acids, necessitating careful handling and disposal.[13]
Sodium Borohydride (NaBH₄) Less Selective: A stronger reducing agent that can reduce aldehydes and ketones directly, leading to potential side reactions and lower yields if not used carefully.[4][14] A stepwise procedure, where the imine is pre-formed before the addition of NaBH₄, can mitigate this issue.[10]
Formic Acid Classic Method (Eschweiler-Clarke): In the Eschweiler-Clarke reaction, formic acid serves as both the reducing agent and the acid catalyst.[5][6] This method is effective for producing N,N-dimethylated amines from primary amines.[5][15]

Detailed Experimental Protocol for N-Methylation using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the N-methylation of a primary or secondary amine using formaldehyde and sodium triacetoxyborohydride.

Materials and Equipment:

  • Reagents:

    • Primary or secondary amine

    • Formaldehyde (37% aqueous solution)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon inlet for inert atmosphere

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Workflow

workflow A 1. Reaction Setup: - Dissolve amine in anhydrous DCM under N₂. - Add formaldehyde solution. B 2. Addition of Reducing Agent: - Add NaBH(OAc)₃ portion-wise at 0°C. - Allow to warm to room temperature. A->B C 3. Reaction Monitoring: - Monitor by TLC or LC-MS for disappearance of starting amine. B->C D 4. Workup: - Quench with saturated NaHCO₃. - Separate layers. C->D E 5. Extraction: - Extract aqueous layer with DCM. D->E F 6. Drying and Concentration: - Combine organic layers, dry with MgSO₄. - Concentrate under reduced pressure. E->F G 7. Purification: - Purify crude product by column chromatography. F->G

Caption: Step-by-step workflow for the synthesis of N-methylated amines.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration) under an inert atmosphere of nitrogen or argon.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq for secondary amines, 2.2-3.0 eq for primary amines) to the stirred solution of the amine. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium triacetoxyborohydride (1.2-1.5 eq for secondary amines, 2.4-3.0 eq for primary amines) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Reaction Quench: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated amine.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents for optimal results.

  • Stoichiometry: The stoichiometry of formaldehyde and the reducing agent should be adjusted based on whether a primary or secondary amine is the starting material. For primary amines, sufficient reagents must be present for the double methylation to occur.

  • pH Control: While NaBH(OAc)₃ is generally tolerant of the mildly acidic conditions that can arise from the amine and formaldehyde, for other reducing agents like NaBH₃CN, maintaining a pH of around 6-7 is crucial for selective reduction of the iminium ion.[7]

  • Alternative Methyl Source: For specific applications or to avoid aqueous formaldehyde, paraformaldehyde can be used as an alternative source of formaldehyde.

  • Purification: The basic nature of amines can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.

Conclusion

Reductive amination is a robust and highly reliable method for the synthesis of N-methylated amines, a critical functional group in medicinal chemistry and materials science.[1][2] The use of sodium triacetoxyborohydride offers a safe, efficient, and selective protocol with broad substrate scope.[7][10] By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation to access a wide range of N-methylated compounds.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Myers, A. G. (2007). Reductive Amination. Chem 115 Handout. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Carlson, M. W., et al. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(1), 107-110. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Liu, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5360. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Preprints.org. [Link]

  • Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. Royal Society of Chemistry. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery campaigns.[1][2][3] The compound of interest, N-methyl-1-(3-methylisoxazol-5-yl)methanamine, belongs to this versatile class of molecules and, as such, represents a compelling candidate for inclusion in high-throughput screening (HTS) libraries.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets or cellular phenotypes.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns centered around this compound. The protocols outlined herein are designed to be adaptable and serve as a foundational framework for identifying novel biological activities of this compound.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a screening compound is critical for successful assay development and data interpretation.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[7]
Molecular Weight 126.16 g/mol [7]
CAS Number 401647-22-1[7]
Physical Form Solid (predicted)
Boiling Point 86-87 °C at 3 Torr[7]
pKa (Predicted) 8.39 ± 0.10[7]
Storage 2-8°C[7]

Safety Precautions: As with any novel chemical entity, appropriate safety measures must be taken. Based on data for similar isoxazole-containing compounds, this compound should be handled with care in a well-ventilated laboratory, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[8][9] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conceptual Framework for HTS Campaign Design

The design of a successful HTS campaign hinges on a clear, logical workflow. The following diagram illustrates the key stages, from initial assay development to hit validation.

Figure 1: A generalized workflow for a high-throughput screening campaign.

Application Protocol 1: Kinase Inhibition Assay (Biochemical)

Rationale: The isoxazole scaffold is present in numerous kinase inhibitors. This protocol describes a generic, adaptable biochemical assay to screen this compound for inhibitory activity against a purified kinase of interest.

Principle: This assay quantifies the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate peptide. A luciferase-based system is used for detection, where the luminescence signal is inversely proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound (stock solution in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, white, solid-bottom microplates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well plate for a final assay concentration of 10 µM (assuming a 50 µL final reaction volume).

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of the positive control inhibitor into its designated wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined during assay development (typically in the low nanomolar and micromolar range, respectively).

    • Dispense 25 µL of the 2X kinase/substrate solution to all wells of the assay plate.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Kₘ for the specific kinase.

    • Dispense 25 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a compatible plate reader.

Data Analysis:

  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • Calculate the percent inhibition for each compound concentration.

  • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Application Protocol 2: Cell Viability/Cytotoxicity Assay (Cell-Based)

Rationale: Given the prevalence of isoxazole derivatives in oncology, assessing the cytotoxic potential of this compound against a panel of cancer cell lines is a logical starting point for phenotypic screening.[3]

Principle: This protocol utilizes a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence signal is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • This compound (stock solution in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 384-well, black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete medium (optimized to ensure cells are in the exponential growth phase at the end of the assay).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of this compound in complete medium.

    • Remove the assay plate from the incubator and add 10 µL of the compound dilutions to the appropriate wells.

    • Add 10 µL of medium with DMSO to the negative control wells and 10 µL of the positive control to its designated wells.

  • Incubation:

    • Return the plate to the incubator and incubate for 72 hours.

  • Signal Detection:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with the appropriate filter set.

Data Analysis and Visualization:

  • Subtract the background fluorescence (from wells with medium only).

  • Normalize the data to the negative control (100% viability) and positive control (0% viability).

  • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Dose_Response cluster_0 Dose-Response Curve Log [Compound] Log [Compound] %1 %1 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 IC50

Figure 2: A conceptual representation of a dose-response curve.

Trustworthiness and Self-Validation in HTS

To ensure the reliability of screening data, every HTS protocol must incorporate self-validating metrics. The Z'-factor is a statistical parameter that is widely used to quantify the quality of an HTS assay.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

An assay is considered robust and suitable for HTS when the Z'-factor is greater than 0.5.[10] This metric should be calculated for every screening plate to monitor assay performance and ensure data quality.

Conclusion and Future Directions

This compound, as a representative of the biologically active isoxazole class, is a valuable addition to any screening library. The protocols detailed in this guide provide a solid foundation for initiating HTS campaigns to elucidate its biological function. Positive "hits" from these primary screens should be subjected to a rigorous validation process, including re-testing, dose-response analysis, and evaluation in orthogonal secondary assays to confirm their activity and rule out artifacts. Subsequent medicinal chemistry efforts could then focus on developing structure-activity relationships (SAR) to optimize the potency and selectivity of this promising chemical scaffold.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • High throughput screening of small molecule library: procedure, challenges and future. Technology Networks.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mut
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • High-Throughput Molecular Screening Center.
  • Biologically-active isoxazole-based drug molecules.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride AldrichCPR. Sigma-Aldrich.
  • N-METHYL-(3-METHYLISOXAZOL-5-YLMETHYL)AMINE | 401647-22-1. ChemicalBook.
  • (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. PubChem.
  • SAFETY D
  • 154016-55-4 | (3-Methylisoxazol-5-yl)methanamine. ChemScene.
  • 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4. Sigma-Aldrich.
  • 154016-55-4|(3-Methylisoxazol-5-yl)methanamine|BLD Pharm. BLD Pharm.
  • SAFETY D
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. Toronto Research Chemicals.
  • (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.
  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central.

Sources

Application Notes and Protocols for N-methyl-1-(3-methylisoxazol-5-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole nucleus is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a multitude of clinically approved drugs.[1][2] This document provides a comprehensive guide to the synthesis and potential therapeutic applications of a novel derivative, N-methyl-1-(3-methylisoxazol-5-yl)methanamine. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural motifs suggest significant potential across several therapeutic areas. Drawing upon the well-established pharmacology of related isoxazole-containing compounds, we present a scientifically grounded rationale for its investigation as a candidate for anticancer, anti-inflammatory, antimicrobial, and neurological disorders.[1][2][3] This guide offers detailed, field-proven protocols for its synthesis via reductive amination, and for its subsequent in vitro and in vivo evaluation, thereby providing a complete roadmap for researchers aiming to explore its therapeutic utility.

Introduction: The Isoxazole Scaffold in Drug Discovery

The five-membered isoxazole ring, featuring adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[4] Its unique electronic properties, including its ability to act as a bioisostere for other functional groups and its capacity for diverse chemical modifications, have led to its incorporation into a wide array of therapeutic agents. Notable examples include the anti-inflammatory drug valdecoxib, the antibacterial agent sulfamethoxazole, and the antipsychotic risperidone.[2] The isoxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.

This compound is an intriguing, yet underexplored, derivative. Its structure combines the proven isoxazole core with a secondary amine, a common feature in many centrally active and peripherally active drugs. This guide aims to bridge the current knowledge gap by providing a robust framework for its synthesis and biological evaluation.

Synthetic Protocol: Reductive Amination

The most direct and efficient route to synthesize this compound is through the reductive amination of 3-methylisoxazole-5-carbaldehyde with methylamine. This well-established reaction proceeds in two main steps: the formation of an intermediate imine, followed by its reduction to the target amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methylisoxazole-5-carbaldehyde≥95%Commercially Available[5]
Methylamine solution (e.g., 40% in water)ReagentStandard Chemical Supplier
Sodium triacetoxyborohydride (STAB)≥97%Standard Chemical Supplier
Dichloromethane (DCM)AnhydrousStandard Chemical Supplier
Acetic AcidGlacialStandard Chemical Supplier
Saturated Sodium Bicarbonate Solution-Laboratory Prepared
Anhydrous Magnesium Sulfate-Standard Chemical Supplier
Diethyl EtherACS GradeStandard Chemical Supplier
Hydrochloric Acid (in diethyl ether)2.0 MStandard Chemical Supplier
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylisoxazole-5-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 20 mL).

  • Imine Formation: Add methylamine solution (1.2 eq) to the stirred solution at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the reaction mixture for 1 hour.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM (10 mL). Add the STAB slurry to the reaction mixture portion-wise over 15 minutes. Rationale: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.[6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in DCM). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a free base. Further purification can be achieved by silica gel column chromatography.

  • Salt Formation (Optional but Recommended for Stability): For improved stability and handling, the amine can be converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start Start: 3-Methylisoxazole-5-carbaldehyde Imine_Formation Imine Formation (Methylamine, Acetic Acid, DCM) Start->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Workup Aqueous Work-up (NaHCO3, DCM Extraction) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Salt_Formation Salt Formation (Optional) (HCl in Diethyl Ether) Purification->Salt_Formation Final_Product Final Product: This compound HCl Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Proposed Therapeutic Applications and Evaluation Protocols

Based on the known bioactivities of the isoxazole scaffold and related analogs, we propose the investigation of this compound in the following therapeutic areas.

Anticancer Activity
  • Rationale: Numerous isoxazole derivatives have demonstrated potent anticancer activities.[1][2]

  • In Vitro Protocol: MTT Assay for Cytotoxicity

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media.

    • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity
  • Rationale: The isoxazole ring is a key component of COX-2 inhibitors like valdecoxib.[2]

  • In Vitro Protocol: COX-2 Inhibition Assay

    • Assay Principle: Use a commercially available COX-2 inhibitor screening kit.

    • Procedure: Incubate recombinant human COX-2 enzyme with arachidonic acid (substrate) in the presence of various concentrations of the test compound.

    • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method provided in the kit.

    • Data Analysis: Determine the IC₅₀ value for COX-2 inhibition.

Antimicrobial Activity
  • Rationale: Sulfamethoxazole is a widely used antibacterial agent containing a 3-amino-5-methylisoxazole moiety.[7][8]

  • In Vitro Protocol: Broth Microdilution for MIC Determination

    • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well plate containing bacterial growth medium.

    • Inoculation: Inoculate each well with a standardized bacterial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Activity
  • Rationale: The structurally related (3-Phenyl-5-isoxazolyl)methanamine has been investigated for its potential in treating neurological disorders.[3]

  • In Vitro Protocol: Monoamine Oxidase (MAO) Inhibition Assay

    • Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.

    • Assay Principle: Employ a fluorometric assay kit that measures the production of hydrogen peroxide from the deamination of a substrate by MAO.

    • Procedure: Incubate the MAO enzyme with the test compound at various concentrations before adding the substrate.

    • Data Analysis: Measure the fluorescence intensity and calculate the IC₅₀ values for both MAO-A and MAO-B inhibition.

Diagram of the Proposed Evaluation Workflow

Evaluation_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (if promising in vitro results) Compound This compound Anticancer Anticancer (MTT Assay) Compound->Anticancer Anti_inflammatory Anti-inflammatory (COX-2 Inhibition) Compound->Anti_inflammatory Antimicrobial Antimicrobial (MIC Determination) Compound->Antimicrobial Neuro Neurological (MAO Inhibition) Compound->Neuro Xenograft Xenograft Models Anticancer->Xenograft Promising IC50 Inflammation_Model Animal Models of Inflammation Anti_inflammatory->Inflammation_Model Promising IC50 Infection_Model Infection Models Antimicrobial->Infection_Model Low MIC Behavioral_Model Behavioral Models Neuro->Behavioral_Model Selective Inhibition

Caption: Proposed workflow for the biological evaluation of the title compound.

Conclusion

This compound represents a novel and synthetically accessible compound with significant potential for drug discovery. This guide provides the necessary protocols for its synthesis and a logical framework for its biological evaluation. The proposed investigations are grounded in the extensive and successful history of isoxazole-based therapeutics. It is our hope that this document will serve as a valuable resource for researchers and accelerate the exploration of this promising molecule's medicinal chemistry applications.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Biologically-active isoxazole-based drug molecules.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • (3-Phenyl-5-isoxazolyl)methanamine. Chem-Impex.
  • 3-Methylisoxazole-5-carbaldehyde. BLD Pharm.
  • 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. PharmaCompass.com.
  • 3-Amino-5-methylisoxazole. PubChem.
  • Amine synthesis by reductive amination (reductive alkyl

Sources

Application Note & Protocols: The Strategic Use of N-methyl-1-(3-methylisoxazol-5-yl)methanamine as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1] This application note details the synthesis and utility of a key derivative, N-methyl-1-(3-methylisoxazol-5-yl)methanamine, as a versatile intermediate for constructing complex drug candidates. We provide a robust, two-step synthetic protocol starting from the commercially available (3-methylisoxazol-5-yl)methanamine, followed by a validated application in a nucleophilic aromatic substitution (SNAr) reaction to generate a core structure common in modern kinase inhibitors. These protocols are designed to be self-validating, with clear explanations for experimental choices, ensuring reproducibility and scalability for drug discovery and development professionals.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, isoxazoles have garnered significant attention for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 3,5-disubstituted isoxazole ring, in particular, serves as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles.

The introduction of an N-methylaminomethyl linker at the 5-position of the 3-methylisoxazole ring creates the intermediate this compound. This modification is strategically significant for several reasons:

  • Modulation of Physicochemical Properties: The secondary amine introduces a basic center, which can be crucial for tuning solubility and pKa. The methyl group can sterically shield the nitrogen, subtly influencing its hydrogen bonding capability and metabolic stability compared to a primary amine.

  • Vector for Further Functionalization: The nucleophilic secondary amine is an ideal handle for coupling with various electrophilic partners (e.g., acyl chlorides, sulfonyl chlorides, and halo-aromatics), enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • Conformational Rigidity: The isoxazole ring provides a degree of rigidity, positioning the N-methylaminomethyl side chain in a defined vector away from the core, which is essential for precise interaction with biological targets.

This guide provides researchers with the necessary protocols to synthesize this valuable intermediate and employ it in a representative drug synthesis workflow.

Synthesis and Characterization of this compound

The synthesis of the target intermediate is achieved via a reliable two-stage process: the acquisition of the primary amine precursor followed by a high-yield N-methylation reaction.

Workflow for Intermediate Synthesis

G cluster_0 PART A: Precursor Acquisition cluster_1 PART B: N-Methylation Protocol cluster_2 PART C: Quality Control A0 Start: (3-Methylisoxazol-5-yl)methanamine (CAS: 154016-55-4) B1 Reductive Amination: - Formaldehyde (37% aq.) - Sodium Triacetoxyborohydride A0->B1 Reagents B2 Aqueous Workup & Extraction B1->B2 Quench & Separate B3 Purification: Silica Gel Chromatography B2->B3 Isolate C1 Final Product: This compound B3->C1 Purity >95% C2 Characterization: ¹H NMR, ¹³C NMR, LC-MS C1->C2 Verify Structure

Caption: Overall workflow for the synthesis and quality control of the target intermediate.

Protocol 2.1: Synthesis via Reductive Amination

Reductive amination is chosen over direct alkylation with methyl iodide to eliminate the risk of over-alkylation, which would yield the quaternary ammonium salt. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it is stable in anhydrous solvents and does not reduce other functional groups present.

Materials:

  • (3-Methylisoxazol-5-yl)methanamine (CAS: 154016-55-4)[3][4]

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (3-methylisoxazol-5-yl)methanamine (1.0 eq) in anhydrous DCM (0.2 M), add formaldehyde solution (1.1 eq).

  • Stir the mixture at room temperature for 1 hour. The formation of the intermediate imine or hemiaminal occurs during this step.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may exhibit mild effervescence.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 0-10% methanol in DCM with 0.5% triethylamine) to yield this compound as a clear oil.

Table 1: Expected Product Characterization
PropertyExpected Value
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Colorless to pale yellow oil
Purity (LC-MS) >95%
¹H NMR (CDCl₃) δ ~2.3 (s, 3H), 2.5 (s, 3H), 3.8 (s, 2H), 6.1 (s, 1H)
Yield 80-90%

Application Protocol: Synthesis of a Model Pyrimidine-Based Kinase Inhibitor

To demonstrate the utility of this compound, this protocol describes its coupling to a 2,4-dichloropyrimidine core. This SNAr reaction is a cornerstone of many kinase inhibitor syntheses, where the chlorine at the C4 position is significantly more reactive than the one at C2, allowing for selective, sequential functionalization.

Reaction Scheme: SNAr Coupling

Caption: SNAr reaction of the intermediate with 2,4-dichloropyrimidine.

Protocol 3.1: SNAr Coupling Reaction

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 eq) and 2,4-dichloropyrimidine (1.05 eq) in anhydrous NMP (0.3 M).

  • Add DIPEA (2.5 eq) to the solution. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing in the substitution reaction.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by LC-MS for the disappearance of the starting amine.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution sequentially with water (3x) and brine (1x) to remove NMP and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (eluent: 20-80% ethyl acetate in hexanes) or recrystallization to yield the desired product, 2-chloro-N-((3-methylisoxazol-5-yl)methyl)-N-methylpyrimidin-4-amine.

Table 2: Typical SNAr Reaction Parameters and Outcomes
ParameterValue / Observation
Scale 1-10 mmol
Temperature 80 °C
Reaction Time 12-18 hours
Workup Extractive
Purification Silica Gel Chromatography
Expected Yield 75-85%
Final Purity >98%
Byproducts Minimal C2-substitution or di-substituted product

Safety Precautions

All experiments should be conducted inside a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • (3-Methylisoxazol-5-yl)methanamine and its N-methyl derivative: These compounds are expected to be toxic if swallowed and may cause skin and eye irritation.[3][4] Avoid inhalation and direct contact.

  • Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment.

  • Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.

  • NMP: A reproductive hazard. Avoid exposure, especially for researchers of child-bearing potential.

Refer to the Safety Data Sheets (SDS) for all reagents before use.[5]

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. The protocols detailed in this application note provide a clear and reproducible pathway for its synthesis and subsequent use in constructing complex molecular architectures. The reductive amination approach ensures a high-yield synthesis of the intermediate, while the demonstrator SNAr reaction highlights its utility in forming robust C-N bonds, a critical step in the synthesis of many targeted therapeutics. By following these validated procedures, research and development teams can efficiently incorporate this powerful isoxazole intermediate into their synthetic programs.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
  • (3-Methylisoxazol-5-yl)methanamine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

"N-methyl-1-(3-methylisoxazol-5-yl)methanamine stability and degradation issues"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-1-(3-methylisoxazol-5-yl)methanamine

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. The following information provides in-depth insights into the stability and degradation of this compound, offering troubleshooting advice and answers to frequently asked questions. The guidance is based on the known chemical principles of the isoxazole ring system, which governs the molecule's stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is primarily dictated by the isoxazole ring. The key vulnerability is the weak N-O bond, which is susceptible to cleavage under various conditions.[1][2] The main concerns are:

  • Hydrolysis: The isoxazole ring is prone to opening, particularly under basic (alkaline) conditions. This reaction is also accelerated by increased temperature.[3] While generally stable at acidic and neutral pH at ambient temperature, prolonged exposure or elevated temperatures can lead to degradation.[3]

  • Photostability: Isoxazole rings can undergo rearrangement when exposed to UV light.[2] This photochemical process can lead to the formation of an oxazole isomer through an azirine intermediate, altering the compound's structure and activity.[2]

  • Thermal Stress: High temperatures can induce thermal decomposition of the isoxazole ring, leading to fragmentation into smaller molecules.[4]

  • Oxidative Stress: The compound may be susceptible to degradation in the presence of oxidizing agents. Forced degradation studies often employ hydrogen peroxide to assess this vulnerability.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[7]

  • Light: Store in a light-resistant container to prevent photolytic degradation.[8]

  • Atmosphere: For maximum stability, especially if the compound is in solid form, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.

  • Solutions: Prepare solutions fresh for each experiment. If temporary storage is necessary, keep solutions at 2-8°C and use within 24 hours.[8]

Q3: What are the potential degradation pathways and products?

A3: Based on the known chemistry of the isoxazole ring, two primary degradation pathways are anticipated:

  • Base-Catalyzed Hydrolysis: In the presence of a base, the isoxazole ring is likely to open, cleaving the N-O bond. This would result in the formation of a β-ketonitrile derivative.

  • Photochemical Rearrangement: Upon exposure to UV radiation, the isoxazole can rearrange to its more stable oxazole isomer.[1]

The diagram below illustrates these potential degradation pathways.

G cluster_main Degradation of this compound cluster_conditions cluster_products Parent This compound (Isoxazole Core) Condition1 Base (OH⁻) Heat (Δ) Parent->Condition1 Condition2 UV Light (hν) Parent->Condition2 Product1 Ring-Opened Product (β-Ketonitrile derivative) Condition1->Product1  Hydrolysis Product2 Photorearranged Product (Oxazole Isomer) Condition2->Product2  Rearrangement

Caption: Potential degradation pathways of the isoxazole ring.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem 1: I am observing a progressive loss of my compound's purity in a solution buffered at pH 8.0.

  • Likely Cause: The isoxazole ring is known to be labile under basic conditions, leading to hydrolytic ring-opening.[3] The rate of this degradation is also accelerated at higher temperatures.[3]

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions permit, lower the pH of the solution to neutral (pH 7.0-7.4) or slightly acidic conditions, where the isoxazole ring exhibits greater stability.[3]

    • Temperature Control: Conduct your experiments at the lowest feasible temperature to slow the rate of degradation.

    • Time Limitation: Minimize the time the compound spends in the basic solution before analysis or use.

    • Solvent Choice: If applicable, consider using a mixed aqueous-organic solvent system to reduce the activity of water and potentially slow hydrolysis.[9]

Problem 2: My reaction yield is consistently low, and I suspect the compound is degrading during the aqueous workup with a basic wash.

  • Likely Cause: The use of a strong base (e.g., 1N NaOH) during the workup is likely causing significant degradation of the isoxazole ring.[10]

  • Troubleshooting Steps:

    • Use a Milder Base: Replace the strong base with a milder one, such as a saturated sodium bicarbonate solution, for the wash.

    • Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath).

    • Alternative Purification: If possible, avoid an aqueous basic wash altogether. Consider alternative purification methods such as direct precipitation or column chromatography with a suitable solvent system.

Problem 3: An unknown peak is appearing in my HPLC chromatogram after leaving the sample on the autosampler over the weekend.

  • Likely Cause: The compound may be degrading due to exposure to light and/or ambient temperature over a prolonged period. The unknown peak could be the oxazole photorearrangement product or a hydrolytic degradant.[2][8]

  • Troubleshooting Steps:

    • Protect from Light: Use amber autosampler vials or cover the sample tray to protect it from light.

    • Control Temperature: Use a cooled autosampler (e.g., set to 4°C) to minimize thermal degradation.

    • Analyze Promptly: Analyze samples as soon as possible after preparation. For sequences running over extended periods, consider preparing smaller batches of samples.

    • Peak Identification: To identify the unknown peak, you can perform a forced degradation study (see protocol below) and compare the retention times of the degradants with the unknown peak. Mass spectrometry can be used for structural elucidation.[6][11]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[5][12][13]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • Calibrated HPLC system with a PDA or UV detector and a C18 column

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution (e.g., 50:50 ACN:Water) Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (1N NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 70°C) Stock->Thermal Photo Photolytic (Sunlight/UV) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by HPLC-PDA/MS Neutralize->HPLC Data Compare Chromatograms Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4-8 hours.[8]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2-4 hours.[8]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours, then dissolve for analysis.[8]

    • Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 24 hours, then dissolve for analysis.[5][8]

  • Sample Preparation for Analysis:

    • Cool all stressed samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector is recommended to check for peak purity and any spectral changes.

Data Interpretation:

The table below summarizes the expected outcomes from the forced degradation study.

Stress ConditionExpected DegradationPrimary Degradation Pathway
Acid Hydrolysis Minimal to moderate degradationRing opening (slower than base)
Base Hydrolysis Significant degradationRing opening (N-O bond cleavage)
Oxidation Potential degradationOxidation of the ring or side chain
Thermal Potential degradationRing fragmentation
Photolysis Significant degradationRearrangement to oxazole isomer

This data is illustrative and should be confirmed experimentally.

By following this guide, researchers can better anticipate and mitigate stability issues, ensuring the integrity and reliability of their experimental results with this compound.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Structure and stability of isoxazoline compounds.
  • Isoxazole - Wikipedia. Wikipedia. [Link]

  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. (2025). Benchchem.
  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. [Link]

  • A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole. (2025). Benchchem.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019). ResearchGate. [Link]

  • 5-Aminomethyl-3-methoxyisoxazole stability and storage issues. (2025). Benchchem.
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. JOCPR. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2022). ResearchGate. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PMC. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2020). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. ResearchGate. [Link]

  • Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. (2016). PubMed. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). PubMed. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Nature. [Link]

  • Troubleshooting guide for the synthesis of isoxazole deriv
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

  • Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]

  • (3-Methylisoxazol-5-yl)methanamine. PubChem. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2011). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. (2016). PubMed. [Link]

  • 1-(3-Methylisoxazol-5-yl)methanamine 1%. Advanced ChemBlocks. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. My approach is grounded in established chemical principles and field-proven experience to ensure your success.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and efficient route involves the initial synthesis of the key intermediate, 3-methylisoxazole-5-carbaldehyde, followed by a reductive amination with methylamine. This guide is structured to address challenges that may arise during each of these critical stages.

Overall Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the isoxazole core and the subsequent reductive amination. Understanding this workflow is the first step in effective troubleshooting.

Synthetic_Workflow cluster_0 Stage 1: Isoxazole Ring Synthesis cluster_1 Stage 2: Reductive Amination A Starting Materials (e.g., Acetone Oxime, Alkynes) B [3+2] Cycloaddition (Nitrile Oxide Formation) A->B C 3-Methylisoxazole-5-carbaldehyde (Key Intermediate) B->C E Imine Formation C->E D Methylamine (CH₃NH₂) D->E F Reduction E->F G This compound (Final Product) F->G

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and reliable synthetic strategy for this compound?

A1: The most widely adopted method is a two-stage approach. The first stage involves the synthesis of 3-methylisoxazole-5-carbaldehyde. This is often achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ) and a suitable alkyne.[1][2][3] The second stage is the reductive amination of this aldehyde with methylamine, which forms the desired secondary amine.[4]

Q2: What are the critical starting materials I need to procure or synthesize?

A2: For the overall synthesis, you will require:

  • For the Isoxazole Ring: Starting materials for the generation of the nitrile oxide (e.g., an aldoxime) and a corresponding alkyne dipolarophile.[3][5]

  • For the Reductive Amination: The key intermediate, 3-methylisoxazole-5-carbaldehyde[6][7][8], a source of methylamine (e.g., methylamine hydrochloride or a solution in a suitable solvent), and a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

Q3: Which analytical techniques are recommended for in-process monitoring and final product characterization?

A3: A combination of techniques is essential for robust analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Part A: Synthesis of 3-methylisoxazole-5-carbaldehyde (The Precursor)

Problem 1: My yield of the isoxazole intermediate is consistently low.

Answer: Low yields in isoxazole synthesis often stem from the instability of the nitrile oxide intermediate.[5] This highly reactive species can undergo undesired side reactions if not efficiently trapped by the alkyne.

Causality & Solution:

  • Decomposition of Nitrile Oxide: Nitrile oxides are prone to dimerization, which leads to the formation of furoxan byproducts.[5] To minimize this, the nitrile oxide should be generated in situ at low temperatures (e.g., 0 °C to room temperature) and in the presence of the alkyne to ensure immediate reaction.

  • Inefficient Nitrile Oxide Generation: Ensure the reagents used for generating the nitrile oxide (e.g., an oxidant for an aldoxime) are fresh and of high quality. The choice of method is also crucial; for instance, using a mild oxidant can prevent degradation of sensitive substrates.[10]

  • Poor Solubility: All reactants must be fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents like acetonitrile, DMF, or DMSO.[5]

Problem 2: I am observing a significant amount of a furoxan byproduct in my reaction mixture. How can I prevent this?

Answer: Furoxan formation is a direct result of the dimerization of two molecules of the nitrile oxide intermediate. This is the most common side reaction in this type of cycloaddition.[5]

Causality & Solution: The key to preventing furoxan formation is to ensure the nitrile oxide is consumed by the alkyne (your desired reaction) at a much faster rate than it dimerizes.

  • Increase Alkyne Concentration: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne relative to the nitrile oxide precursor. This increases the probability of a productive cycloaddition.

  • Slow Addition: If you are generating the nitrile oxide from a precursor, add the activating reagent (e.g., oxidant or base) slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the bimolecular reaction with the abundant alkyne over dimerization.

Furoxan_Formation A R-C≡N⁺-O⁻ (Nitrile Oxide) C Furoxan Byproduct (Dimer) A->C Dimerization (Undesired) E Desired Isoxazole A->E [3+2] Cycloaddition (Desired) B R-C≡N⁺-O⁻ (Another Nitrile Oxide) B->C D Alkyne D->E

Caption: Competing pathways for the nitrile oxide intermediate.

Part B: Reductive Amination

Problem 3: The yield of my final N-methylated product is low, and I have a significant amount of unreacted aldehyde.

Answer: This issue typically points to incomplete imine formation or inefficient reduction. The reductive amination is a two-step process within a single pot: the formation of an imine (or iminium ion) from the aldehyde and methylamine, followed by its reduction.

Causality & Solution:

  • Inefficient Imine Formation:

    • pH Control: The formation of the imine is pH-dependent. The reaction is often mildly acidic to catalyze the dehydration step but not so acidic as to protonate the amine, rendering it non-nucleophilic. The use of sodium triacetoxyborohydride is advantageous as it can be used in aprotic solvents and does not require strict pH control.

    • Water Scavenging: The formation of an imine from an aldehyde and an amine releases a molecule of water. In some cases, adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine, improving the overall reaction rate.

  • Inactive Reducing Agent: Ensure your reducing agent is fresh and has been stored under appropriate conditions (i.e., protected from moisture). Sodium triacetoxyborohydride is generally robust, but other borohydride reagents can degrade over time.

Troubleshooting_Low_Yield Start Low Yield of Final Product Check1 Unreacted Aldehyde Present? Start->Check1 Yes1 Yes Check1->Yes1 High Amount No1 No Check1->No1 Low/No Amount Action1 Focus on Imine Formation: - Check pH - Add dehydrating agent - Increase reaction time before reduction Yes1->Action1 Action2 Focus on Reduction: - Use fresh reducing agent - Check stoichiometry of reducing agent Yes1->Action2 Action3 Consider Side Reactions: - Check for over-methylation - Analyze for isoxazole ring opening No1->Action3

Caption: Decision tree for troubleshooting low yield in reductive amination.

Problem 4: My product is contaminated with the unmethylated primary amine and/or the dimethylated tertiary amine.

Answer: This indicates a loss of selectivity in the methylation step, which can usually be controlled by adjusting the stoichiometry of your reagents.

Causality & Solution:

  • Formation of Primary Amine: This can occur if the reduction of the imine is slow and the reaction is worked up prematurely. However, it's a less common issue with efficient reducing agents.

  • Formation of Dimethylated Tertiary Amine: This is a more frequent side reaction. The desired secondary amine product can react with remaining aldehyde to form an enamine, which can then be further reduced. To minimize this, use a controlled amount of the aldehyde.

Reagent Stoichiometry for Optimal SelectivityEquivalentsRationale
3-methylisoxazole-5-carbaldehyde1.0Limiting reagent to prevent over-alkylation.
Methylamine (or salt)1.2 - 1.5A slight excess to ensure complete imine formation.
Reducing Agent (e.g., NaBH(OAc)₃)1.2 - 1.5An excess to drive the reduction to completion.
Acetic Acid (if needed)0.5 - 1.0Catalytic amount to promote imine formation.

Problem 5: I suspect the isoxazole ring is not stable under my reductive amination conditions.

Answer: This is a valid concern. The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive conditions, particularly with harsh reducing agents or in the presence of certain metals.[11]

Causality & Solution:

  • Choice of Reducing Agent: Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄). Milder, more selective hydride donors are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are chemoselective for the reduction of imines and aldehydes and are less likely to affect the isoxazole ring.

  • Reaction Temperature: Perform the reduction at controlled temperatures, typically ranging from 0 °C to room temperature. Avoid excessive heating, which can promote ring cleavage.

Part C: Purification and Analysis

Problem 6: I'm having difficulty purifying the final product via column chromatography.

Answer: Amines can be challenging to purify on silica gel due to their basicity, which can lead to tailing and poor separation.

Causality & Solution:

  • Tailing on Silica Gel: The basic nitrogen atom of your product can interact strongly with the acidic silanol groups on the surface of the silica gel. To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonia in methanol to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Co-elution of Impurities: If impurities have similar polarities, consider derivatization (e.g., protection of the amine) before chromatography, followed by deprotection. Alternatively, recrystallization of the product as a salt (e.g., hydrochloride salt) can be a highly effective method for purification.[12]

Experimental Protocol: Reductive Amination

This is a representative protocol. You may need to optimize it for your specific scale and equipment.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-methylisoxazole-5-carbaldehyde (1.0 eq.) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Amine Addition: Add methylamine (1.2 eq., e.g., as a solution in THF or generated from methylamine hydrochloride with a base like triethylamine).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor this step by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine).

References

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. Available at: [Link]

  • Isoxazole - Wikipedia. Available at: [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. Available at: [Link]

  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - wjpps.com. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - MDPI. Available at: [Link]

  • (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media - ResearchGate. Available at: [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem. Available at: [Link]

  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents.
  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc - ResearchGate. Available at: [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

Sources

Technical Support Center: Purification of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Welcome to the technical support guide for the purification of N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with the isolation and purification of this important isoxazole building block. Given its secondary amine functionality and heterocyclic nature, this compound presents a unique set of purification hurdles that require careful consideration of methodology.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Section 1: Identifying and Mitigating Common Impurities

Q1: My initial crude reaction mixture shows multiple spots on TLC and low purity by LCMS. What are the most likely impurities from a reductive amination synthesis?

A1: The most common synthesis for this compound is the reductive amination of 3-methylisoxazole-5-carbaldehyde with methylamine. Understanding this pathway allows us to predict the likely impurities:

  • Unreacted Starting Material: 3-methylisoxazole-5-carbaldehyde is a common impurity if the reaction has not gone to completion.

  • Imine Intermediate: The imine formed between the aldehyde and methylamine may be present if the reducing agent was not fully effective.

  • Primary Amine: The corresponding primary amine, 1-(3-methylisoxazol-5-yl)methanamine, can be present if the methylamine source contained ammonia or if demethylation occurred.[1][2]

  • Over-Alkylated Product: A tertiary amine, N,N-dimethyl-1-(3-methylisoxazol-5-yl)methanamine, can form, especially if the methylating agent was used in excess or under harsh conditions.

  • Reducing Agent Byproducts: Salts and other byproducts from the specific reducing agent used (e.g., borohydride salts) will also be present in the crude mixture.

Causality: Each of these impurities arises from an incomplete or side reaction. Their polarities are often very close to the desired product, making purification challenging.[3] A thorough understanding of the reaction mechanism is the first step in designing an effective purification strategy.[4]

Section 2: Core Purification Strategies

Q2: What is the best first-pass purification method to quickly remove the bulk of impurities?

A2: Acid-base liquid-liquid extraction is the most effective initial purification step for basic amines like this compound.[5][6] This technique leverages the basicity of the secondary amine to separate it from neutral or acidic impurities.

Mechanism:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl).[6][7] The basic amine will be protonated to form its ammonium salt (R₂NH₂⁺Cl⁻), which is soluble in the aqueous layer.[8][9]

  • Neutral impurities, such as unreacted aldehyde or over-alkylated tertiary amine (which may be less basic), will remain in the organic layer.[8]

  • Separate the layers. The aqueous layer now contains your protonated product.

  • To recover the product, basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12. This deprotonates the ammonium salt, regenerating the free amine.[8]

  • Extract the now-basic aqueous layer with a fresh organic solvent. The neutral, free amine will move back into the organic layer.

  • Drying the final organic layer (e.g., with Na₂SO₄ or MgSO₄) and evaporating the solvent will yield a significantly purified product.

This method is highly effective for removing non-basic impurities and is a cornerstone of amine purification.[8][10]

Q3: I'm attempting column chromatography on silica gel, but my product is streaking severely or not eluting at all. What's wrong?

A3: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[11] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible binding or significant tailing (streaking) on the column.[11]

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) is sufficient.[3][12][13] The added base will compete with your product for the acidic sites on the silica, allowing your compound to travel through the column with improved peak shape.[12]

  • Use a Different Stationary Phase: If streaking persists, consider alternative, less acidic stationary phases.[14]

    • Alumina (basic or neutral): Alumina is an excellent alternative for the purification of amines.[14]

    • Amine-functionalized silica: This is a stationary phase where the silica surface is bonded with aminopropyl groups. It provides a less polar, basic environment ideal for purifying amines without mobile phase modifiers.[15]

Q4: Can this compound be purified by crystallization? My product is an oil even after chromatography.

A4: While the free base of this compound may be an oil or a low-melting solid, it can often be converted into a stable, crystalline salt.[16] This is a highly effective method for final purification and for obtaining a solid product that is easier to handle and store.

Mechanism: Salt formation introduces ionic character and a more rigid crystal lattice structure, which significantly increases the melting point and promotes crystallization.[10][17]

Recommended Protocol: Hydrochloride (HCl) Salt Formation

  • Dissolve the purified amine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise while stirring.

  • The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • If precipitation is slow, you can cool the solution in an ice bath or gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (to remove any surface impurities), and dry under vacuum.

This technique not only provides a solid product but also serves as a final purification step, as impurities with different basicities may not precipitate under the same conditions.[18]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography of a Basic Amine

This protocol provides a step-by-step guide for purifying this compound using silica gel chromatography with a basic modifier.

  • Solvent System Selection (TLC):

    • Develop a TLC system using a moderately polar solvent mixture, such as 20:1 Dichloromethane:Methanol.

    • Run two TLC plates side-by-side. To the developing chamber of the second plate, add a few drops of triethylamine.

    • Observe the difference. The spot corresponding to the amine should be tighter and have a higher Rf value on the plate run with the basic modifier. This confirms the need for a modifier.

  • Column Packing:

    • Prepare the eluent for the column. For example, a bulk solution of 98:2 Dichloromethane:Methanol containing 0.5% triethylamine.

    • Slurry pack the silica gel column using this prepared eluent. Do not pack in the neat solvent and then switch, as this can affect the column's equilibrium.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like DCM), add silica gel, evaporate the solvent completely on a rotary evaporator, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Run the column using the pre-mixed eluent. A gradient elution can be used, for example, starting with 100% Hexanes and gradually increasing the percentage of Ethyl Acetate containing 1% triethylamine.

    • Monitor the elution by TLC, ensuring each TLC chamber also contains the basic modifier for accurate comparison.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should co-evaporate.

Data Presentation: Comparison of Chromatography Conditions
Stationary PhaseEluent SystemModifierObserved ResultRecommendation
Silica Gel 95:5 DCM:MeOHNoneSevere streaking, low recoveryNot Recommended
Silica Gel 95:5 DCM:MeOH1% TriethylamineSymmetrical peak, good separationRecommended
Neutral Alumina 98:2 Ethyl Acetate:HexaneNoneGood peak shape, slightly lower resolutionGood Alternative
Amine-Silica 90:10 Ethyl Acetate:HexaneNoneExcellent peak shape, simplified solvent systemIdeal if available[15]

Visualizations & Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product.

Purification_Strategy start Crude Product (Post-Reaction) is_solid Is the main impurity non-basic? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes chromatography Column Chromatography (with basic modifier) is_solid->chromatography No / Unsure check_purity Check Purity by TLC/LCMS acid_base->check_purity is_pure Is Purity >95%? check_purity->is_pure is_pure->chromatography No final_product Pure Product (Free Base) is_pure->final_product Yes chromatography->final_product need_solid Need a Solid? final_product->need_solid need_solid:e->final_product:w No salt_formation Perform Salt Formation (e.g., HCl) need_solid->salt_formation Yes final_salt Crystalline Salt Product salt_formation->final_salt

Caption: Decision tree for purifying this compound.

Acid-Base Extraction Workflow

Acid_Base_Workflow cluster_step1 Step 1: Acidic Extraction cluster_step2 Step 2: Basification & Recovery s1_start Crude Mixture in Organic Solvent (e.g., EtOAc) s1_extract Extract with 1M HCl (aq) s1_start->s1_extract s1_org Organic Layer: Neutral Impurities (Discard) s1_extract->s1_org Separates s1_aq Aqueous Layer: Protonated Amine (R₂NH₂⁺Cl⁻) s1_extract->s1_aq Contains s2_basify Basify Aqueous Layer with 2M NaOH to pH > 12 s1_aq->s2_basify s2_extract Extract with fresh EtOAc s2_basify->s2_extract s2_aq_final Aqueous Layer: Salts (NaCl) (Discard) s2_extract->s2_aq_final Separates s2_org_final Organic Layer: Pure Free Amine (R₂NH) s2_extract->s2_org_final Contains s3_end Purified Free Base s2_org_final->s3_end Dry & Evaporate

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Storage and Handling

Q5: How should I store the purified this compound?

A5: Amines, in general, can be sensitive to air and light, and may be hygroscopic.

  • Free Base: If you have the purified free base (especially if it is an oil), it is best stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated.[19][20]

  • Salt Form: The hydrochloride salt is typically a more stable, non-hygroscopic solid. It can be stored at room temperature in a well-sealed container, protected from light.[19] For long-term storage, refrigeration is still recommended.

Always consult the Safety Data Sheet (SDS) for specific handling and storage information.[21][22]

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Molecules. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - Amine workup. Retrieved from [Link]

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • MDPI. (2024, May 26). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014, April 15). Lithiated Primary Amine—A New Material for Hydrogen Storage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Unknown Source. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine - High purity. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this synthetic transformation. The insights provided herein are based on established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

The synthesis of this compound is most commonly achieved through the reductive amination of 3-methylisoxazole-5-carbaldehyde with methylamine. This seemingly straightforward reaction can be prone to the formation of several key byproducts, impacting yield and purity. This guide will address these specific issues in a practical question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis and analysis of your product.

Question 1: My reaction yields are low, and I observe a significant amount of an alcohol byproduct in my NMR/LC-MS. What is happening and how can I prevent it?

Answer:

The presence of a significant alcohol byproduct, identified as (3-methylisoxazol-5-yl)methanol, is a classic sign of premature reduction of the starting aldehyde. This occurs when the hydride reducing agent attacks the aldehyde's carbonyl group before it can react with methylamine to form the intermediate imine or iminium ion.

Causality: This side reaction is kinetically competitive with imine formation. If the reducing agent is too reactive or if the concentration of the imine intermediate is low, the aldehyde will be preferentially reduced.[1] Standard sodium borohydride (NaBH₄) is a highly efficient reducing agent for aldehydes and can readily cause this issue, especially in a one-pot procedure.[2][3]

Troubleshooting Protocol:

  • Change Your Reducing Agent: Switch to a more sterically hindered and less reactive hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations precisely because it is less reactive towards aldehydes and ketones but readily reduces the protonated iminium ion intermediate.[1]

  • Implement a Two-Step Procedure:

    • Step 1 (Imine Formation): Stir the 3-methylisoxazole-5-carbaldehyde and methylamine together in a suitable solvent (e.g., methanol, dichloroethane) before adding the reducing agent. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.[1] Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.

    • Step 2 (Reduction): Once imine formation is complete, add the reducing agent (you can use NaBH₄ at this stage) to reduce the imine to the desired secondary amine.

  • Control the Stoichiometry: Ensure you are not using a large excess of the reducing agent. A slight excess (1.2-1.5 equivalents) is typically sufficient.

Question 2: My final product is contaminated with a higher molecular weight impurity. Mass spectrometry suggests it's a dimethylated product. How can I avoid this?

Answer:

This impurity is likely N,N-dimethyl-1-(3-methylisoxazol-5-yl)methanamine, a tertiary amine. It forms when your desired secondary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced.

Causality: This process, known as over-alkylation, is a common byproduct in reductive aminations, especially when the starting amine is primary.[4] The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation.

Troubleshooting Protocol:

  • Control Aldehyde Stoichiometry: The most effective way to prevent this is to use the amine as the excess reagent, or at a minimum, maintain a strict 1:1 stoichiometry of the aldehyde to the primary amine. Limiting the amount of available aldehyde minimizes the chance for the secondary amine product to react further.

  • Adopt a Stepwise Procedure: As mentioned in the previous answer, forming the imine first and then adding the reducing agent can significantly reduce the formation of the tertiary amine.[1] This is because the aldehyde is consumed before the secondary amine product is generated in significant quantities.

  • Slow Addition of Aldehyde: In some cases, slowly adding the aldehyde to a solution of the amine and the reducing agent can keep the instantaneous concentration of the aldehyde low, thus disfavoring the second alkylation.

Question 3: I'm seeing a complex mixture of unidentified byproducts, and my yields are consistently poor, even after addressing aldehyde reduction and over-alkylation. Could the isoxazole ring itself be unstable?

Answer:

Yes, the isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain reductive conditions.[5] While milder reagents like NaBH₄ and NaBH(OAc)₃ are generally considered safe for isoxazoles, aggressive reducing agents or harsh reaction conditions can lead to ring-opened byproducts.

Causality: Stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) are known to cleave the isoxazole ring, leading to the formation of β-amino alcohols or aziridine derivatives.[6] Although less common with borohydrides, prolonged reaction times, elevated temperatures, or the presence of certain metal catalysts could potentially facilitate this undesired reactivity.

Troubleshooting Protocol:

  • Avoid Harsh Reducing Agents: Do not use lithium aluminum hydride (LiAlH₄) for this transformation if you wish to preserve the isoxazole ring. Stick to sodium borohydride derivatives.

  • Maintain Mild Reaction Conditions:

    • Run the reaction at room temperature or below (0 °C). Avoid heating the reaction mixture unless absolutely necessary and validated.

    • Keep reaction times to a minimum. Monitor the reaction's progress and quench it as soon as the starting material is consumed.

  • Purification: If ring-opened byproducts are suspected, they will have significantly different polarities from your desired product. They can typically be separated by column chromatography on silica gel.

Byproduct Summary Table

Byproduct NameStructureCommon CauseRecommended Solution
(3-methylisoxazol-5-yl)methanol

Premature reduction of the starting aldehyde by a non-selective reducing agent.Use a milder reducing agent like NaBH(OAc)₃ or a two-step procedure.
N,N-dimethyl-1-(3-methylisoxazol-5-yl)methanamine

Over-alkylation of the secondary amine product with excess aldehyde.Use the amine in excess or employ a two-step procedure.
Ring-Cleavage Products (e.g., β-amino alcohols)VariableUse of overly harsh reducing agents (e.g., LiAlH₄) or reaction conditions.Use mild borohydride reagents and maintain low reaction temperatures.

Note: Placeholder images are used for structures.

Experimental Workflows and Diagrams

Workflow 1: One-Pot Reductive Amination (Recommended)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Combine 3-methylisoxazole-5-carbaldehyde, methylamine (solution), and NaBH(OAc)₃ in an appropriate solvent (e.g., DCE). react Stir at room temperature. Monitor by TLC/LC-MS. start->react One-pot procedure workup Quench with aqueous NaHCO₃. Extract with organic solvent. react->workup Upon completion purify Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Recommended one-pot synthesis workflow.

Diagram 1: Reductive Amination Byproduct Pathways

G Aldehyde 3-Methylisoxazole- 5-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + Methylamine - H₂O Alcohol Byproduct: (3-methylisoxazol-5-yl)methanol Aldehyde->Alcohol Premature Reduction ReducingAgent [H⁻] (e.g., NaBH₄) Methylamine Methylamine Product Desired Product: N-methyl-1-(3-methylisoxazol- 5-yl)methanamine Imine->Product Reduction ReducingAgent2 [H⁻] TertiaryAmine Byproduct: N,N-dimethyl... methanamine Product->TertiaryAmine + Aldehyde, then [H⁻] ReducingAgent3 [H⁻]

Caption: Competing reaction pathways in reductive amination.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for this reaction? A: For one-pot reactions with sodium triacetoxyborohydride, aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are preferred. For two-step procedures using sodium borohydride, protic solvents like methanol or ethanol are excellent choices for both the imine formation and reduction steps.[7]

Q: How can I effectively monitor the reaction's progress? A: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the aldehyde starting material (more nonpolar) and the amine product (more polar). Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, LC-MS is ideal as it can track the disappearance of starting materials and the appearance of the product and byproducts, confirming their molecular weights.

Q: My product seems to be unstable during workup or purification. What precautions should I take? A: While this compound is generally stable, amines can be sensitive to acidic conditions. During an aqueous workup, avoid washing with strong acids unless you intend to form the hydrochloride salt. When performing column chromatography, it is sometimes beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent the product from streaking on the silica gel.

Q: Can I use catalytic hydrogenation for this reaction? A: Yes, catalytic hydrogenation (e.g., H₂, Pd/C) is another method for reductive amination. However, aggressive hydrogenation conditions can sometimes lead to the cleavage of the isoxazole N-O bond. Careful optimization of catalyst, pressure, and temperature would be required. For laboratory scale, hydride reagents are often more convenient and predictable.

References

  • D. L. J. Clive, et al. Journal of the American Chemical Society, 1978, 100(16), 5405-5410. (Note: While this reference discusses LiAlH4 reduction, the principle of N-O bond cleavage is relevant.)
  • A. F. Abdel-Magid, et al. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • (3-methylisoxazol-5-yl)methanol (C5H7NO2). PubChem. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. [Link]

  • Sodium Borohydride. Common Organic Chemistry. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • (3-Methylisoxazol-5-yl)methanol. J&K Scientific. [Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate. [Link]

  • Sodium borohydride reduction. YouTube. [Link]

Sources

Technical Support Center: Improving the Solubility of N-methyl-1-(3-methylisoxazol-5-yl)methanamine for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during bioassay development. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental data.

Compound Characteristics at a Glance

This compound is a small molecule featuring a methylisoxazole core and a secondary amine. Understanding its fundamental physicochemical properties is the first step in developing a robust solubilization strategy.

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Formula C₆H₁₀N₂OSmall molecule with polar heteroatoms.
Molecular Weight 126.16 g/mol [1]Low molecular weight generally favors solubility.
Predicted pKa 8.39 ± 0.10[1]The secondary amine is weakly basic. The compound will be protonated and more soluble in acidic conditions (pH < 8.4).
Structure Contains polar isoxazole ring and an ionizable amine group.The polar nature of the isoxazole ring and the ability of the amine to be protonated suggest that pH will be a critical factor in aqueous solubility.[2]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: How should I prepare my initial high-concentration stock solution?

A1: We recommend preparing a primary stock solution in 100% dimethyl sulfoxide (DMSO) at a concentration of 10-30 mM.[3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is crucial to ensure the compound is fully dissolved in the stock solution, as any undissolved particulates will lead to inaccurate concentrations in subsequent dilutions.[4] Gentle warming or brief sonication can be used to facilitate dissolution. Store DMSO stocks appropriately to avoid precipitation from freeze-thaw cycles.[3]

Q2: My compound precipitated as soon as I diluted my DMSO stock into my aqueous assay buffer. What happened?

A2: This is a common phenomenon known as solvent-shift precipitation. Your compound may be highly soluble in 100% DMSO but has a much lower solubility in the high-water content of your assay buffer. When the DMSO stock is diluted, the solvent environment changes dramatically, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of solution.[3][5] This is a critical issue, as it leads to an unknown and lower-than-intended concentration of the compound in your assay, resulting in erroneous data.[3]

Q3: How does the pH of my assay buffer affect the solubility of this compound?

A3: The pH of the aqueous medium is a critical determinant of solubility for ionizable compounds.[6] this compound is a weak base with a predicted pKa of ~8.4.[1]

  • At a pH below the pKa (e.g., pH 7.0) , the secondary amine group will be predominantly protonated (R₂NH₂⁺). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.

  • At a pH above the pKa (e.g., pH 9.0) , the compound will be in its neutral, free-base form (R₂NH). This form is less polar and will have lower aqueous solubility. Therefore, maintaining a buffer pH below 8.0 is highly recommended to enhance solubility.[7][8]

Q4: Can I use a co-solvent to improve solubility in my final assay medium?

A4: Yes, using a water-miscible organic co-solvent is a widely used technique to increase the solubility of poorly water-soluble compounds.[9][10] Co-solvents work by reducing the polarity of the aqueous medium, which can help keep hydrophobic molecules in solution.[9] Common co-solvents for bioassays include ethanol and propylene glycol. However, it is essential to first validate the tolerance of your specific assay (e.g., cells, enzymes) to the chosen co-solvent and its final concentration, as solvents can have biological effects.[3]

Troubleshooting Guide: From Precipitation to Reliable Data

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem 1: Visible Precipitation in the Assay Plate
Probable Cause Diagnostic Step Recommended Solution
Final concentration exceeds kinetic solubility limit. Determine the kinetic solubility of your compound in the exact final assay buffer using a method like nephelometry (see Protocol 2).1. Reduce Concentration: Lower the highest concentration in your dose-response curve to be at or below the measured solubility limit.[3][5] 2. Adjust Buffer pH: Lower the pH of your assay buffer (e.g., to 7.0 or 6.8) to increase the proportion of the more soluble, protonated form of the compound.[7][11]
Poor mixing or dilution technique. Review your dilution protocol. A large-volume dilution of a highly concentrated DMSO stock directly into buffer can create localized high concentrations that precipitate instantly.1. Serial Dilution in DMSO: Perform your serial dilutions in 100% DMSO first. Then, transfer a small, equal volume from each DMSO dilution well into the assay plate containing the buffer. This ensures the compound is added at a lower concentration.[3] 2. Ensure Rapid Mixing: After adding the compound to the buffer, mix the plate immediately and thoroughly (e.g., orbital shaker) to avoid localized supersaturation.[5]
Compound instability or salt effects. Incubate the compound in the assay buffer for the duration of the experiment and visually or analytically check for precipitation over time.1. Test Alternative Buffers: Evaluate different buffer systems (e.g., HEPES vs. Phosphate) to see if specific buffer salts are promoting precipitation.[5] 2. Use Excipients: For persistent issues, consider formulating with solubility enhancers like cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes to keep the drug in solution.[12][13] This requires careful validation to ensure the excipient does not interfere with the assay.
Problem 2: Inconsistent or Non-Reproducible Assay Results
Probable Cause Diagnostic Step Recommended Solution
Undetected micro-precipitation or aggregation. Precipitation is not always visible to the naked eye.[3] Inconsistent data is a hallmark of a compound hovering at its solubility limit.1. In-well Sonication: Use a plate sonicator to help re-dissolve any micro-precipitates that may have formed in the assay wells.[3] 2. Add a Surfactant: Include a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. This can help prevent aggregation of the compound. Always run a vehicle-plus-surfactant control to confirm it doesn't affect your assay's biology.
Stock solution issues. DMSO can absorb atmospheric water, which can reduce its solvating power over time. Freeze-thaw cycles can also cause the compound to fall out of solution in the stock vial.[3]1. Prepare Fresh Stocks: Use freshly prepared DMSO stock solutions for critical experiments.[14][15] 2. Minimize Freeze-Thaw Cycles: Aliquot your primary stock solution into single-use vials to avoid repeated freezing and thawing.
Visualization of Key Workflows

G cluster_0 Troubleshooting Precipitation A Compound Precipitates in Assay Buffer B Is final concentration known to be soluble? A->B C Yes B->C  Yes D No / Unknown B->D  No J Optimize Dilution Protocol (Serial in DMSO) C->J E Determine Kinetic Solubility Limit (Protocol 2) D->E F Is desired conc. > solubility limit? E->F G Yes F->G  Yes H No F->H  No I Lower Final Concentration G->I H->J N Re-test I->N K Modify Assay Buffer J->K L Lower Buffer pH (e.g., to 7.0) K->L M Add Co-Solvent (e.g., 1% Ethanol) K->M L->N M->N N->A Still Precipitates O Issue Resolved N->O

Caption: A flowchart for troubleshooting compound precipitation.

Caption: pH-solubility relationship for a weak base.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the standard procedure for preparing a reliable, high-concentration stock solution.

  • Weigh Compound: Accurately weigh approximately 1.26 mg of this compound (MW = 126.16 g/mol ) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. An amorphous solid is generally more soluble in DMSO than a crystalline one.[3]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol allows you to determine the solubility limit of your compound under your specific assay conditions.[5]

  • Prepare Compound Plate: In a 96-well plate (polypropylene), prepare a 2-fold serial dilution of your compound in 100% DMSO, starting from your 10 mM stock. This creates a range of concentrations.

  • Prepare Assay Plate: Add 98 µL of your final assay buffer (including all components like salts, serum, etc.) to the wells of a clear 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. Mix immediately by orbital shaking for 30-60 seconds.

  • Incubate: Let the plate stand at room temperature for 1-2 hours, protected from light.

  • Measure: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Analyze Data: Plot the light scattering units (LSU) versus compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit.

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Pharma Excipients. (2022).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of controlled release, 161(3), 825-833.
  • BenchChem. (2025). Strategies to improve the solubility of Cadinane compounds for bioassays.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (2025).
  • Pralhad, T., & Rajendrakumar, K. (2004). Study of synergistic effect of drug-cyclodextrin-co-solvent on solubility of poorly soluble drug. Indian journal of pharmaceutical sciences, 66(5), 597.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Solubility of Things. (n.d.). Isoxazole.
  • BenchChem. (2025).
  • Muselík, J., Franc, A., Doležel, P., Goněc, R., Krondlová, A., & Lukášová, I. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Acta poloniae pharmaceutica, 71(3), 469-478.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Sigma-Aldrich. (n.d.). N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride.
  • PubMed. (2010).
  • Lubrizol. (n.d.).
  • Bergström, C. A., & Avdeef, A. (2019).
  • ChemicalBook. (n.d.). N-METHYL-(3-METHYLISOXAZOL-5-YLMETHYL)AMINE | 401647-22-1.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
  • PubMed. (2004).
  • American Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Pharma's Almanac. (2016). Optimising Excipients to Improve Bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Toronto Research Chemicals. (n.d.). N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 1-(3-Methylisoxazol-5-yl)methanamine.
  • ChemScene. (n.d.). (3-Methylisoxazol-5-yl)methanamine.
  • Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques.

Sources

Technical Support Center: Synthesis of Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of trisubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isoxazole synthesis. Our focus is on anticipating and resolving common side reactions to enhance your reaction efficiency and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable protocols to mitigate common side reactions.

Issue 1: Low or No Yield of the Desired Trisubstituted Isoxazole

Question: I am performing a [3+2] cycloaddition between a nitrile oxide and a 1,3-dicarbonyl compound, but my yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in trisubstituted isoxazole synthesis via this route often stem from several competing side reactions and suboptimal reaction conditions. The primary culprits are inefficient nitrile oxide generation and its subsequent dimerization.[1]

Causality and Mitigation Strategies:

  • Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxides from precursors like hydroximoyl chlorides or aldoximes is a critical step.[2] Incomplete conversion of the precursor will naturally lead to a lower yield of the isoxazole.

    • Protocol: Ensure the purity of your nitrile oxide precursor. For hydroximoyl chlorides, the presence of moisture can be detrimental. When using aldoximes, the choice of oxidizing agent is crucial. Reagents like N-Chlorosuccinimide (NCS) and Chloramine-T are commonly employed.[1] A newer, greener protocol using NaCl/Oxone has also shown high efficiency.[1]

  • Nitrile Oxide Dimerization (Furoxan Formation): Nitrile oxides are highly reactive intermediates prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1][3] This is often the most significant competing side reaction.[2]

    • Mechanism: The dimerization is a [3+2] cycloaddition of two nitrile oxide molecules.

    • Mitigation:

      • Slow Addition: Generate the nitrile oxide in situ by slowly adding the precursor (e.g., hydroximoyl chloride and base) to the reaction mixture containing the 1,3-dicarbonyl compound. This maintains a low concentration of the nitrile oxide, favoring the desired intermolecular cycloaddition over dimerization.[4]

      • Optimized Base and Solvent: The choice of base and solvent significantly impacts the rate of furoxan formation. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles from 4-fluoro-N-hydroxybenzimidoyl chloride and 1-phenylbutane-1,3-dione, using DIPEA in a 95:5 water/methanol mixture was found to significantly favor the desired isoxazole over the furoxan byproduct.[3][5] In contrast, using NaHCO3 in a methanol-water mixture resulted in the furoxan as the major product.[3]

Issue 2: Formation of an Unexpected Isomer

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for my desired trisubstituted isoxazole?

Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical trisubstituted isoxazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[4]

Strategies for Enhancing Regioselectivity:

  • pH Adjustment: In the Claisen isoxazole synthesis (1,3-dicarbonyl and hydroxylamine), acidic conditions often favor the formation of one regioisomer over the other. A systematic screening of pH is recommended.[4]

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regiochemical outcome. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol, water) can be beneficial.

  • Use of β-Enamino Ketones: Converting the 1,3-dicarbonyl compound to a β-enamino ketone derivative can provide greater regiochemical control.[4] The reaction of these derivatives with hydroxylamine, especially in the presence of a Lewis acid like BF₃·OEt₂, can be tuned to selectively produce a specific regioisomer.[6]

  • Catalysis in 1,3-Dipolar Cycloadditions: For cycloadditions involving alkynes, the choice of catalyst is paramount.

    • Copper(I) catalysts are well-established for promoting the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes with high regioselectivity.[6][7]

    • Ruthenium(II) catalysts can favor the formation of the alternative 3,4-disubstituted isomers and are also effective for both terminal and internal alkynes.[7][8]

Troubleshooting Flowchart for Regioselectivity Issues:

start Mixture of Regioisomers Observed method Identify Synthesis Method start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Enolate) method->cycloaddition Cycloaddition claisen_actions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent polarity - Use β-enamino diketone derivatives for better control claisen->claisen_actions cycloaddition_actions Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF3·OEt2) - Modify electronic properties of alkyne or nitrile oxide - Utilize Cu(I) or Ru(II) catalysts for alkyne cycloadditions cycloaddition->cycloaddition_actions outcome Improved Regioselectivity claisen_actions->outcome cycloaddition_actions->outcome

Caption: A decision-making flowchart for addressing regioselectivity issues.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my crude trisubstituted isoxazole from byproducts and starting materials. What are the best purification strategies?

Answer: Purification can be challenging due to the presence of byproducts with similar polarities to the desired product, such as furoxans and regioisomers.[4] A systematic approach to purification is recommended.

Recommended Purification Protocols:

  • Column Chromatography: This is the most common and versatile method for purifying isoxazole derivatives.[4]

    • Solvent System Screening: Before scaling up, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC). Test various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents to achieve optimal separation.

    • Modifiers: In cases of poor separation, the addition of a small amount of a modifier can be beneficial. For acidic or basic compounds, adding a trace of acetic acid or triethylamine, respectively, to the eluent can improve peak shape and resolution.[4]

  • Crystallization: If your desired isoxazole is a solid, crystallization can be a highly effective method for obtaining a high-purity product.

    • Solvent Selection: Experiment with a range of solvents and solvent mixtures to find a system where your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Preparative HPLC: For challenging separations, especially for closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. While more resource-intensive, it often provides the highest level of purity.

Table 1: Troubleshooting Purification of Trisubstituted Isoxazoles

Observed Issue Potential Cause Recommended Solution(s)
Product co-elutes with a byproduct Similar polarities of the product and byproduct (e.g., regioisomer or furoxan).1. Perform extensive solvent screening for column chromatography. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. If applicable, attempt crystallization. 4. For high-value compounds, utilize preparative HPLC.
Product streaking on TLC/column The compound may be acidic or basic, leading to strong interactions with the silica gel.Add a small percentage of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds).
Product decomposition during purification The isoxazole ring can be sensitive to certain conditions, such as strong acids or bases. The N-O bond is relatively weak.[4]1. Avoid strongly acidic or basic conditions during workup and purification. 2. Use a neutral stationary phase for chromatography if lability is suspected. 3. Minimize exposure to heat and light.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to trisubstituted isoxazoles, and what are their main advantages and disadvantages concerning side reactions?

A1: The two most common methods are the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or enolates.[4][9]

  • 1,3-Dicarbonyls with Hydroxylamine (Claisen Isoxazole Synthesis):

    • Advantages: Readily available starting materials, often straightforward reaction conditions.

    • Disadvantages: The main side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls.[4] The reaction can also sometimes be sluggish.

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides:

    • Advantages: Highly versatile and allows for a wide range of substituents. Can provide excellent regiocontrol with the appropriate choice of substrates and catalysts.[8]

    • Disadvantages: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan.[1][2] The nitrile oxide intermediate can also be unstable.[4]

Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?

A2: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[4]

  • Strongly Basic or Acidic Conditions: Exposure to strong bases or acids can lead to ring-opening reactions.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.

  • Photochemical Conditions: Some isoxazoles are sensitive to UV irradiation, which can induce rearrangements.[4]

Q3: How can I confirm the structure of my product and identify any byproducts?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, HSQC, NOESY): NMR is the most powerful tool for determining the substitution pattern and regiochemistry of your isoxazole.

  • Mass Spectrometry (MS): Provides the molecular weight of your product and byproducts, which can help in identifying species like furoxan dimers (which will have a molecular weight double that of the nitrile oxide).

  • Infrared (IR) Spectroscopy: Can help identify key functional groups in your molecule.

  • X-ray Crystallography: If you can obtain a single crystal of your product, this technique provides definitive proof of its structure and regiochemistry.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing trisubstituted isoxazoles?

A4: Yes, significant efforts have been made to develop more sustainable synthetic protocols.

  • Aqueous Media: Performing the synthesis in water can be highly effective, often leading to faster reaction times and easier workup.[5][10] It is also a cost-effective and environmentally benign solvent.[10]

  • Ultrasonic Irradiation: The use of ultrasound can accelerate reaction rates, reduce byproduct formation, and allow for the use of greener solvents or even solvent-free conditions.[11]

  • Ball-Milling: Solvent-free synthesis of isoxazoles under ball-milling conditions has been developed, offering a scalable and environmentally friendly alternative.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Retrieved from [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • MDPI. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Retrieved from [Link]

  • RSC Publishing. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Retrieved from [Link]

  • National Institutes of Health. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • National Institutes of Health. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • National Institutes of Health. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for generation of nitrile oxide.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • RSC Publishing. (2022). Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • National Institutes of Health. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5558–5566. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (2013). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 52(21), 12623–12632. Retrieved from [Link]

  • ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (1980). Furazan N-oxides: a convenient source of both nitrile oxides and isocyanates. Retrieved from [Link]

  • RSC Publishing. (2016). Nitric oxide-releasing polymeric furoxan conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • National Institutes of Health. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

Sources

Technical Support Center: Optimization of N-methyl-1-(3-methylisoxazol-5-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable isoxazole derivative. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

The most direct and widely adopted method for synthesizing this compound is the reductive amination of 3-methylisoxazole-5-carbaldehyde with methylamine. This one-pot reaction is highly efficient and proceeds through the in-situ formation of an intermediate imine (or iminium ion), which is then reduced to the target secondary amine. This approach is favored for its operational simplicity and generally good yields.[1][2]

Q2: Which reducing agent is best suited for this reaction?

The choice of reducing agent is critical for the success of a reductive amination. While several hydrides can be used, they are not all equal.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[2] It is a mild and selective reducing agent, capable of reducing the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol. It is also tolerant of a wide range of functional groups and does not require strictly anhydrous conditions, although dry solvents are recommended for optimal performance.

  • Sodium Cyanoborohydride (NaBH₃CN): Another effective option, NaBH₃CN is also selective for the imine but is highly toxic (releases HCN gas under acidic conditions) and requires careful pH control.

  • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting aldehyde to an alcohol, leading to a significant byproduct and lower yield of the desired amine. It is generally not recommended unless reaction conditions are carefully optimized, such as by pre-forming the imine before adding the reducing agent.

For general use and safety, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for this synthesis.

Q3: How should I select the appropriate solvent?

The ideal solvent must be inert to the reactants and capable of dissolving the starting aldehyde and the amine. It should not react with the hydride reagent.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are the most commonly used and effective solvents for reductive aminations using NaBH(OAc)₃.[2] They offer good solubility for the reactants and are aprotic, preventing unwanted side reactions with the hydride.

  • Methanol (MeOH) or Ethanol (EtOH): While sometimes used, these protic solvents can react with the hydride reagent and may participate in side reactions. However, in some cases, methanol can facilitate the reaction by acting as a weak acid to catalyze imine formation.[1] If using these, the hydride should be added last and portion-wise.

  • Tetrahydrofuran (THF): A viable aprotic alternative to halogenated solvents.

For a robust and reproducible protocol, DCM or DCE are the recommended starting points.

Q4: What are the common side reactions and how can they be minimized?

The primary side reactions in this synthesis are:

  • Over-Alkylation: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine. This can be minimized by avoiding a large excess of the aldehyde and ensuring the reducing agent is present in sufficient quantity to rapidly reduce the initial imine.

  • Aldehyde Reduction: As discussed, the starting aldehyde can be reduced to 3-methyl-5-(hydroxymethyl)isoxazole. Using a selective reducing agent like NaBH(OAc)₃ is the most effective way to prevent this.[2]

  • Hydrolysis of the Imine: The intermediate imine can hydrolyze back to the aldehyde and amine if excess water is present. While the reaction is tolerant to trace amounts of water, using anhydrous solvents is best practice.

Visualizing the Reaction Pathway

The synthesis proceeds via a two-step, one-pot mechanism involving imine formation followed by hydride reduction.

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction A 3-Methylisoxazole- 5-carbaldehyde C Intermediate Imine A->C + CH₃NH₂ - H₂O B Methylamine (CH₃NH₂) D N-methyl-1-(3-methylisoxazol- 5-yl)methanamine C->D + NaBH(OAc)₃

Caption: Reductive amination workflow for the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: NaBH(OAc)₃ can degrade upon exposure to moisture. 2. Incomplete Imine Formation: Insufficient reaction time or steric hindrance. 3. Incorrect Stoichiometry: Incorrect ratio of aldehyde, amine, or reducing agent.1. Use a new, unopened bottle of NaBH(OAc)₃ or verify the activity of the current batch. 2. Increase the reaction time for imine formation (before adding the hydride) to 2-3 hours. Adding a catalytic amount of acetic acid can also promote this step. 3. Carefully re-verify the molar equivalents. A slight excess of the amine (1.2-1.5 eq) and reducing agent (1.2-1.5 eq) is recommended.
Formation of Alcohol Byproduct 1. Non-selective Reducing Agent: Using NaBH₄ instead of NaBH(OAc)₃. 2. Reaction Temperature Too High: Can increase the rate of aldehyde reduction.1. Switch to a milder, more selective reducing agent like NaBH(OAc)₃.[2] 2. Maintain the reaction at room temperature or cool to 0 °C before adding the reducing agent.
Multiple Spots on TLC (Byproducts) 1. Over-Alkylation: Formation of a tertiary amine. 2. Impure Starting Materials: Contaminants in the aldehyde or amine.1. Use a smaller excess of the aldehyde (if any). Ensure rapid and efficient reduction by adding the hydride portion-wise to a well-stirred solution. 2. Verify the purity of starting materials by NMR or GC-MS before starting the reaction.
Difficulty in Product Purification 1. Product Streaking on Silica Gel: Amines are basic and can interact strongly with acidic silica gel. 2. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers.1. Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the column eluent. 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion by increasing the ionic strength of the aqueous phase.

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of this compound using preferred conditions.

Materials:

  • 3-methylisoxazole-5-carbaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methylisoxazole-5-carbaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

    • Add the methylamine solution (1.5 eq) dropwise to the stirring solution at room temperature.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS if desired.

  • Reduction:

    • To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Initial gas evolution may occur.

    • Continue to stir the reaction mixture at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. Use a gradient eluent system, starting with DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM). To prevent streaking, add 0.5% triethylamine to the eluent mixture.

    • Combine the pure fractions and concentrate under reduced pressure to yield this compound as an oil or solid.

Troubleshooting Workflow Diagram

If you encounter issues, this logical diagram can guide your optimization process.

G start Reaction Complete, Analyze Crude Product check_yield Is Yield > 70%? start->check_yield check_purity Is Purity > 95%? check_yield->check_purity Yes no_yield Low/No Yield check_yield->no_yield No impure Major Impurities Present check_purity->impure No success Product Optimized! Proceed to Characterization check_purity->success Yes cause_hydride Check Hydride Activity (Use Fresh Bottle) no_yield->cause_hydride cause_imine Incomplete Imine Formation? (Increase Time, Add H⁺ cat.) cause_hydride->cause_imine If Hydride is OK check_alcohol Alcohol Byproduct Present? impure->check_alcohol check_tertiary Tertiary Amine Present? check_alcohol->check_tertiary No solution_alcohol Switch to NaBH(OAc)₃ Lower Temperature check_alcohol->solution_alcohol Yes solution_tertiary Adjust Stoichiometry (Less Aldehyde) check_tertiary->solution_tertiary Yes optimize_purification Optimize Purification (Add TEA to Eluent) check_tertiary->optimize_purification No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS.
  • Molecules. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • ResearchGate. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]

  • BLD Pharm. (n.d.). 154016-55-4|(3-Methylisoxazol-5-yl)methanamine.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • Revue Roumaine de Chimie. (n.d.).
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

Sources

Technical Support Center: Stability of N-methyl-1-(3-methylisoxazol-5-yl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on preventing the degradation of this compound in solution. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of this compound

This compound is a bifunctional molecule featuring a substituted isoxazole ring and a secondary amine. Both of these functional groups can be susceptible to degradation under common laboratory conditions. The isoxazole ring, while aromatic, can undergo cleavage, particularly under hydrolytic and photolytic stress. The N-methylamine moiety is prone to oxidation. Therefore, careful handling and storage are paramount to maintaining the purity and potency of this compound in solution.

This guide will provide a comprehensive overview of the potential degradation pathways, frequently asked questions regarding its stability, a troubleshooting guide for common issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of this compound in solution is primarily attributed to three main pathways, based on the reactivity of its constituent functional groups:

  • Hydrolysis: The isoxazole ring can be susceptible to cleavage, particularly under basic pH conditions. This can lead to the opening of the heterocyclic ring and the formation of various degradation products.[1][2][3][4]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in the isoxazole ring, potentially leading to rearrangement or cleavage.[5][6]

  • Oxidation: The N-methylamine side chain is susceptible to oxidation, which can lead to the formation of N-oxides or dealkylation products. This can be exacerbated by the presence of oxygen and metal ions.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]

  • Light: Protect from light by using amber vials or by storing in a dark place.

  • pH: Maintain a neutral to slightly acidic pH (around 5-7) to minimize base-catalyzed hydrolysis of the isoxazole ring.[3][4]

Q3: What solvents are compatible with this compound?

A3: While specific solubility data is limited, polar aprotic solvents are generally suitable for dissolving this compound. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Methanol

It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and other solvent-mediated degradation reactions. For aqueous solutions, use purified water (e.g., HPLC-grade) and consider buffering the solution to a stable pH range.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is the most effective technique for monitoring the stability of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradants.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of compound potency or inconsistent assay results. Degradation of the compound due to improper storage or handling.Ensure the compound is stored at the recommended temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere. Prepare fresh solutions for each experiment.[7][8]
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of the compound.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the mobile phase is compatible with the compound and that the column provides adequate separation.[9][10][11][12][13]
Color change in the solid compound or solution (e.g., yellowing). Oxidation of the amine functionality or degradation of the isoxazole ring.Discard the discolored solution and prepare a fresh one. For the solid compound, store it properly under an inert atmosphere and protected from light. A color change is a strong indicator of degradation.[8]
Precipitation of the compound from solution. Poor solubility in the chosen solvent or degradation to a less soluble product.Ensure the solvent is appropriate and the concentration is not above the solubility limit. If degradation is suspected, visually inspect the solid for any changes and use a fresh batch of the compound.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on the known reactivity of its functional groups.

G cluster_hydrolysis Hydrolytic Degradation (Base-Catalyzed) A This compound B Ring-Opened Intermediate A->B OH- C Further Degradation Products B->C G cluster_photolysis Photolytic Degradation D This compound E Excited State D->E UV Light (hν) F Rearrangement/Cleavage Products E->F

Caption: Photodegradation of the isoxazole ring upon UV exposure.

G cluster_oxidation Oxidative Degradation G This compound H N-oxide Derivative G->H [O] I De-methylated Product + Formaldehyde G->I [O]

Caption: Oxidation of the N-methylamine side chain.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. [9][10][11][12][13] 1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. Dissolve a portion in the solvent to the stock solution concentration.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

  • Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: General Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing a specific stability-indicating method. Optimization will be required.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Conclusion

The chemical stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential for hydrolytic, photolytic, and oxidative degradation and by implementing the proper storage and handling procedures outlined in this guide, researchers can significantly mitigate the risk of compound degradation. The provided troubleshooting guide and experimental protocols offer a framework for identifying and addressing stability issues, ultimately ensuring the integrity of your research.

References

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Slideshare. Available at: [Link].

  • Amine Degradation: Issues & Solutions. Scribd. Available at: [Link].

  • Analytical Methods. Available at: [Link].

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • Forced Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link].

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link].

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link].

  • Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Hilaris Publisher. Available at: [Link].

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link].

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link].

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link].

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link].

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Available at: [Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link].

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link].

  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. NIH. Available at: [Link].

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link].

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link].

  • (3-Methylisoxazol-5-yl)methanamine. PubChem. Available at: [Link].

  • Substituent effects in carbon-nitrogen cleavage of thiamin derivatives. Fragmentation pathways and enzymic avoidance of cofactor destruction. PubMed. Available at: [Link].

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link].

  • Effect of water pH on the stability of pesticides. MSU Extension. Available at: [Link].

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link].

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link].

  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research. Available at: [Link].

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link].

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast. Available at: [Link].

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Available at: [Link].

  • Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. PubMed. Available at: [Link].

Sources

Technical Support Center: Scale-Up Synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the laboratory bench to pilot or manufacturing scale. We provide field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during this process.

The synthesis of substituted isoxazoles is a cornerstone of medicinal chemistry, and this compound serves as a critical building block for numerous pharmaceutical candidates. While laboratory-scale synthesis may appear straightforward, scaling up introduces significant challenges related to reaction kinetics, thermodynamics, safety, and purification. This document aims to provide a robust framework for a successful and efficient scale-up campaign.

Recommended Synthetic Pathway for Scale-Up

For large-scale production, a convergent and robust two-step synthetic route starting from 3-methylisoxazole-5-carbaldehyde is highly recommended. This pathway involves a direct reductive amination, which is a well-understood and highly scalable chemical transformation. This approach avoids the isolation of the intermediate primary amine, streamlining the process and improving overall efficiency.

Synthetic_Pathway A 3-Methylisoxazole- 5-carbaldehyde C Iminium Intermediate (in situ) A:e->C:w Condensation B Methylamine (CH3NH2) B:e->C:w D N-methyl-1-(3-methylisoxazol- 5-yl)methanamine C:e->D:w Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) ReducingAgent->C

Caption: Recommended two-step, one-pot synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

For scale-up, the most reliable method is the direct reductive amination of 3-methylisoxazole-5-carbaldehyde with methylamine.[1][2] This can be performed as a one-pot reaction where the initially formed imine is reduced in situ. This avoids isolating the potentially unstable primary amine, 1-(3-methylisoxazol-5-yl)methanamine, and minimizes handling steps. The choice of reducing agent is critical for success on a larger scale. While sodium borohydride (NaBH₄) is common in the lab, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity and milder nature. For multi-kilogram scale, catalytic hydrogenation (H₂ over a catalyst like Pd/C) presents a more atom-economical and cost-effective alternative, though it requires specialized pressure equipment and careful screening for catalyst poisoning and potential isoxazole ring cleavage.[3]

Q2: What are the primary safety concerns when scaling up this synthesis?

Several key safety issues must be addressed:

  • Methylamine Handling: Methylamine is a flammable and toxic gas, typically supplied as a solution in a solvent like ethanol or THF, or as the hydrochloride salt. When using the solution, ensure adequate ventilation and consider the flammability of the solvent. The addition should be done under controlled temperature as the initial condensation can be exothermic.

  • Reducing Agent Handling: Sodium borohydride and its derivatives can release hydrogen gas upon contact with acid or water, creating a fire or explosion hazard. Additions must be carefully controlled. Catalytic hydrogenation involves flammable hydrogen gas under pressure and catalysts that can be pyrophoric upon exposure to air after the reaction. Proper inerting and handling procedures are mandatory.

  • Thermal Management: The condensation to form the imine and the reduction step are both exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be run in a jacketed reactor with controlled addition rates to maintain the target temperature and prevent thermal runaway.

Q3: How should the final product be purified and stored on a multi-kilogram scale?

Purification is a significant scale-up challenge as the final product is an amine, which can be difficult to handle via traditional silica gel chromatography.

  • Acid-Base Extraction: A primary purification step involves an aqueous workup. The reaction mixture can be acidified to protonate the product amine, making it water-soluble. Organic impurities can then be washed away with a suitable solvent. Subsequently, basifying the aqueous layer will regenerate the free amine, which can be extracted into an organic solvent.

  • Distillation: If the product is thermally stable, high-vacuum distillation is a viable and scalable purification method.

  • Crystallization as a Salt: The most robust method for achieving high purity on a large scale is often to form a salt, such as the hydrochloride or fumarate salt.[4] These salts are typically crystalline solids that can be purified via recrystallization, which is highly effective at removing small amounts of structurally similar impurities. The solid salt is also easier to handle, store, and has a longer shelf life than the free amine.

Q4: My isoxazole ring appears to be cleaving. Why is this happening?

The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive conditions.[3]

  • Aggressive Hydrogenation: Using harsh catalytic hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Raney Nickel) can lead to the cleavage of the N-O bond. It is crucial to screen catalysts (e.g., Pd/C, PtO₂) and optimize conditions (temperature, pressure, solvent) to selectively reduce the imine without affecting the ring.

  • Strongly Basic or Acidic Conditions: While generally stable, prolonged exposure to harsh pH conditions at elevated temperatures can promote ring-opening or degradation.[3] Reaction and workup times should be minimized where possible.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Troubleshooting_Low_Yield Start Problem: Low Yield of Final Product Check1 Monitor Imine Formation by IPC (TLC, LC-MS, GC-MS) Start->Check1 Result1 Is Imine Formation >95%? Check1->Result1 Troubleshoot1 Troubleshoot Condensation: - Check methylamine stoichiometry. - Add dehydrating agent (e.g., MgSO4). - Adjust pH to mildly acidic. Result1->Troubleshoot1 No Check2 Monitor Reduction Step by IPC Result1->Check2 Yes Path1_No No Path1_Yes Yes Result2 Is Reduction Complete? Check2->Result2 Troubleshoot2 Troubleshoot Reduction: - Check reducing agent activity/purity. - Control temperature (exotherm). - Screen alternative reducing agents. Result2->Troubleshoot2 No Check3 Analyze Workup & Isolation Losses Result2->Check3 Yes Path2_No No Path2_Yes Yes Troubleshoot3 Optimize Extraction: - Adjust pH for extraction. - Increase number of extractions. - Consider salt formation for isolation. Check3->Troubleshoot3

Caption: Decision tree for troubleshooting low reaction yields.

Problem 1: The reductive amination reaction stalls or gives a low yield.
  • Potential Cause A: Incomplete Imine Formation. The equilibrium between the aldehyde/methylamine and the imine/water may not favor the imine.

    • Solution: On a lab scale, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium. On a larger scale, performing the reaction in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus is a classic and effective strategy. Mildly acidic catalysis (e.g., adding a small amount of acetic acid) can also accelerate imine formation.

  • Potential Cause B: Inactive Reducing Agent. The hydride reagent may have degraded due to improper storage or handling.

    • Solution: Always use a fresh, unopened bottle of the reducing agent or titrate it to determine its activity before use. Ensure it is added to an anhydrous reaction mixture under an inert atmosphere (N₂ or Argon).

  • Potential Cause C: Aldehyde Reduction. The reducing agent may be reducing the starting aldehyde to 3-methyl-5-(hydroxymethyl)isoxazole faster than it reduces the imine.

    • Solution: This is common with powerful reducing agents like NaBH₄. Switch to a more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards aldehydes and ketones but highly effective for reducing protonated imines.[5] Alternatively, adopt a two-step procedure: first form the imine completely (confirm with an in-process check like TLC or GC), then add the reducing agent.

Problem 2: The final product is difficult to purify from byproducts.
  • Potential Cause A: Contamination with the primary amine. Incomplete methylation can leave residual 1-(3-methylisoxazol-5-yl)methanamine.

    • Solution: Ensure sufficient equivalents of the methylating agent and adequate reaction time. If using reductive amination with formaldehyde (as an alternative route from the primary amine), ensure at least 2 equivalents of formaldehyde are used. Purifying via salt formation is often very effective here, as the salts of the primary and secondary amines may have different crystallization properties.

  • Potential Cause B: Product is an oil and co-distills with impurities.

    • Solution: If distillation is not providing adequate purity, chemical purification is necessary. The most robust method is to convert the crude amine to a crystalline salt. Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid (e.g., HCl in isopropanol, or fumaric acid in ethanol). The desired salt will often precipitate in high purity, leaving impurities behind in the mother liquor. The solid can be collected by filtration and washed.

Scale-Up Protocol & Data Summary

Protocol: One-Pot Reductive Amination (1 kg Scale)

Materials:

  • 3-methylisoxazole-5-carbaldehyde (1.00 kg, 8.99 mol)[6]

  • Methylamine, 2.0 M solution in THF (5.40 L, 10.8 mol, 1.2 eq)

  • Sodium triacetoxyborohydride (2.29 kg, 10.8 mol, 1.2 eq)

  • Dichloromethane (DCM) (15 L)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 3-methylisoxazole-5-carbaldehyde (1.00 kg) and dichloromethane (10 L).

  • Imine Formation: Cool the solution to 0-5 °C using a circulating chiller. Slowly add the methylamine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Hold: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Take an in-process control (IPC) sample to confirm the consumption of the aldehyde by TLC or GC-MS.

  • Reduction: In a separate, dry vessel, suspend sodium triacetoxyborohydride (2.29 kg) in DCM (5 L). Slowly add this slurry to the reactor over 2-3 hours, maintaining the internal temperature at 0-10 °C. Caution: Gas evolution may occur.

  • Reaction Completion: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours, or until IPC analysis shows complete conversion of the imine intermediate.

  • Quench: Carefully and slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L). Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (2 L), then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: Proceed with high-vacuum distillation or salt formation and recrystallization for final purification.

Table: Lab-Scale vs. Scale-Up Parameter Comparison
ParameterLab-Scale (10 g)Scale-Up (1 kg)Key Considerations & Rationale
Reaction Vessel 250 mL Round-bottom flask50 L Jacketed ReactorA jacketed reactor is essential for precise temperature control to manage exotherms.
Reagent Addition Pipette or dropping funnelMetering pump or pressure-equalizing dropping funnelControlled addition is critical to prevent temperature spikes and side reactions. Pumps offer superior control.
Temperature Control Ice bathCirculating chiller/heaterAn ice bath is insufficient for large volumes; a recirculating chiller provides consistent and reliable cooling.
Mixing Magnetic stir barOverhead mechanical stirrerVigorous mechanical stirring is required to ensure homogeneity in large, viscous reaction mixtures.
Work-up Separatory funnelReactor-based separation & liquid transferLarge volumes require pumping between vessels. The reactor itself is used for washing and extractions.
Purification Column ChromatographyHigh-vacuum Distillation or Salt CrystallizationChromatography is not economically viable for kilogram quantities. Distillation or crystallization are scalable methods.
References
  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. Available at: [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
  • (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media - ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - Googleapis.com. Available at: [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Available at: [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. Available at: [Link]

  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents.

Sources

Navigating the Labyrinth of Synthesis: A Technical Guide to Managing Impurities in N-methyl-1-(3-methylisoxazol-5-yl)methanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine, a key building block in numerous pharmaceutical endeavors, presents a unique set of challenges in maintaining purity. This guide, designed for the discerning researcher and process chemist, offers a comprehensive troubleshooting framework and frequently asked questions to navigate the complexities of impurity management during its production. Drawing upon established chemical principles and field-proven insights, this document serves as a senior-level resource for ensuring the integrity of your synthesis and the quality of your final product.

Section 1: Understanding the Synthetic Landscape and Potential Pitfalls

The most probable synthetic route to this compound involves a multi-step process, each with its own potential for impurity generation. A thorough understanding of this pathway is the first line of defense in proactive impurity control.

A likely synthetic strategy unfolds in three key stages:

  • Isoxazole Ring Formation: The synthesis of the core 3-methylisoxazole scaffold.

  • Functionalization at the 5-Position: Introduction of a precursor to the aminomethyl group.

  • N-Methylation: The final conversion to the desired secondary amine.

Synthetic_Pathway A Isoxazole Ring Formation B Functionalization at C5 A->B Introduction of precursor group C N-Methylation B->C Conversion to amine D Final Product C->D Methylation

Caption: A simplified workflow of the synthesis of this compound.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common issues encountered during the synthesis, providing explanations for their root causes and actionable solutions.

Impurities Arising from Isoxazole Ring Formation

Question: My initial reaction to form the 3-methylisoxazole ring shows multiple product spots on TLC, with one having a very similar Rf to my desired intermediate. What could be the issue?

Answer: A common challenge in the synthesis of 3,5-disubstituted isoxazoles is the formation of positional isomers. In the case of 3-methyl-1-(3-methylisoxazol-5-yl)methanamine, the most likely isomeric impurity is the 5-methyl-3-substituted isoxazole analogue.

Causality: The regioselectivity of the cycloaddition reaction that forms the isoxazole ring is highly dependent on the starting materials and reaction conditions. For instance, the reaction of a β-diketone with hydroxylamine can lead to a mixture of isomers if the diketone is unsymmetrical. A patent for the preparation of 3-amino-5-methylisoxazole highlights a method to avoid the generation of isomers by using specific starting materials and reaction conditions[1].

Troubleshooting & Mitigation:

  • Starting Material Selection: Carefully select your starting materials to favor the desired regiochemistry. For example, using acetylacetonitrile can be a strategy to control the formation of the 3-amino-5-methylisoxazole precursor[1].

  • Reaction Condition Optimization: Temperature, pH, and catalyst choice can all influence the isomeric ratio. A systematic optimization of these parameters is recommended.

  • Analytical Monitoring: Employ high-resolution analytical techniques such as HPLC or GC-MS to differentiate and quantify the isomers. A reference standard for the potential isomer is invaluable for accurate analysis.

  • Purification: If isomer formation is unavoidable, purification by column chromatography is often necessary. The choice of eluent system will be critical for achieving good separation.

Impurities from Functionalization and N-Methylation Stages

Question: After the final reductive amination step to introduce the N-methyl group, my NMR spectrum shows signals corresponding to a tertiary amine, and my mass spectrometry data indicates a product with a mass 14 units higher than my target molecule. What is happening?

Answer: This is a classic case of over-methylation, a frequent side reaction in reductive amination processes. The initially formed secondary amine can compete with the primary amine starting material for reaction with the aldehyde and reducing agent, leading to the formation of a tertiary amine.

Causality: Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced. The secondary amine product can also react with the aldehyde to form an iminium ion, which is subsequently reduced to the tertiary amine. The rate of this over-alkylation is influenced by the stoichiometry of the reagents, the reaction time, and the temperature. Several resources discuss the mechanism and control of reductive amination[2][3]. A patent for a related N-methylation process highlights that their specific method avoids the formation of tertiary amine impurities[4].

Troubleshooting & Mitigation:

  • Stoichiometry Control: Carefully control the stoichiometry of the aldehyde and the reducing agent. Using a slight excess of the primary amine relative to the aldehyde can help to minimize over-methylation.

  • Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride, are often preferred for reductive aminations as they tend to be more selective for the reduction of the imine over the aldehyde, which can help to control the reaction.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and quench the reaction before significant over-methylation occurs.

  • Purification: If the tertiary amine is formed, it can often be separated from the desired secondary amine by column chromatography or by selective extraction based on the differing basicity of the two amines.

Table 1: Common Impurities and Their Sources

Impurity TypePotential SourceRecommended Analytical Technique
Positional Isomer (5-methyl-3-substituted)Isoxazole ring formationHPLC, GC-MS, NMR
Unreacted Starting MaterialsIncomplete reaction at any stageTLC, HPLC, GC-MS
Over-methylated Product (Tertiary Amine)Reductive amination stepLC-MS, NMR
Aldehyde PrecursorIncomplete reductive aminationHPLC, GC-MS
Residual SolventsPurification and work-up stepsGC-HS

Section 3: Analytical Strategies for Impurity Profiling

A robust analytical methodology is the cornerstone of effective impurity management. The choice of technique will depend on the specific impurity being targeted.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling in pharmaceutical development. A well-developed HPLC method can separate the desired product from its isomers, unreacted starting materials, and by-products.

Experimental Protocol: Generic HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance is common.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

For mass spectrometry compatible methods, volatile buffers like formic acid or ammonium acetate should be used in the mobile phase[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile impurities, such as residual solvents, and for the separation of thermally stable, low molecular weight impurities.

Section 4: Purification Strategies

The selection of a purification strategy will be dictated by the nature and quantity of the impurities present.

Crystallization

If the desired product is a solid, crystallization can be a highly effective method for removing small amounts of impurities. The choice of solvent is critical and should be optimized to maximize the recovery of the pure product while leaving impurities in the mother liquor.

Column Chromatography

For the removal of closely related impurities, such as positional isomers or over-methylated by-products, column chromatography is often the most effective technique.

Experimental Protocol: General Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the components from the column.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

Purification_Workflow A Crude Product B Crystallization A->B C Column Chromatography B->C Further Purification Needed D Pure Product B->D Successful E Mother Liquor (Impurities) B->E C->D Pure Fractions F Impure Fractions C->F

Caption: A decision tree for the purification of this compound.

Section 5: Frequently Asked Questions (FAQs)

Q1: I suspect the presence of residual starting materials in my final product. What is the best way to confirm this?

A1: The most definitive way is to use a co-injection on your HPLC or GC system. Spike a sample of your final product with a small amount of the suspected starting material. If a single, sharper peak is observed for the component , it confirms the identity of the impurity.

Q2: Are there any specific safety precautions I should take when working with the synthesis of this compound?

A2: Yes. The precursor, (3-methylisoxazol-5-yl)methanamine, is classified as acutely toxic if swallowed[6]. Always handle this and other potentially hazardous reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: My final product is an oil, making crystallization difficult. What are my options for purification?

A3: If your product is an oil, column chromatography is the most common and effective purification method. Alternatively, you could attempt to form a salt of your amine product (e.g., a hydrochloride or fumarate salt), which may be a crystalline solid that is more amenable to purification by recrystallization.

Q4: How can I minimize the formation of colored impurities in my reaction?

A4: Colored impurities often arise from degradation or side reactions. To minimize their formation, consider the following:

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Protect the reaction from light if any of the components are light-sensitive.

  • Ensure the purity of your starting materials and solvents.

  • Optimize the reaction temperature to avoid thermal degradation.

By implementing the strategies and understanding the principles outlined in this guide, researchers and drug development professionals can effectively manage impurities in the production of this compound, ensuring a high-quality product for downstream applications.

References

  • Analytical Methods for the Determination of N-Nitrosamine Impurities in Sartan Drug Substances and Drug Products. (n.d.). Retrieved from [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Advances, 12(34), 22005–22017. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (2020).
  • (3-Methylisoxazol-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole. (1987).
  • CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole. (1992).
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

  • DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (1988).
  • WO2001060363A1 - A method for synthesizing leflunomide. (2001).
  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5621. [Link]

  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. (2015). The Journal of Organic Chemistry, 80(21), 10894–10901. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Collaborative International Pesticides Analytical Council. [Link]

  • Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. (2015). ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3,5-Disubstituted Isoxazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine and Structurally Related Analogs

This guide provides a comprehensive comparison of this compound and other strategically selected 3,5-disubstituted isoxazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this important class of heterocyclic compounds. By presenting supporting experimental data and detailed protocols, we aim to furnish an objective resource to inform future research and development endeavors in medicinal chemistry.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in diverse non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs.[1] Notable examples include the anti-inflammatory drug leflunomide, the COX-2 inhibitor valdecoxib, and the antibiotic sulfamethoxazole. The 3,5-disubstitution pattern on the isoxazole ring offers a versatile platform for chemists to modulate the physicochemical and pharmacological properties of these molecules, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

This guide focuses on the structural class of this compound, a simple 3,5-disubstituted isoxazole. Due to the limited publicly available biological data on this specific compound, this guide will draw comparisons with structurally related analogs that have been extensively studied. This approach will allow for an insightful exploration of the structure-activity relationships that govern the biological effects of this chemical series.

Comparative Analysis of Biological Activity

To provide a meaningful comparison, we will examine the biological activities of several 3,5-disubstituted isoxazole derivatives in two key therapeutic areas: oncology and infectious diseases. The selected compounds feature variations at the 3- and 5-positions of the isoxazole ring, allowing for a clear illustration of structure-activity relationships.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 3,5-disubstituted isoxazole derivatives against a variety of cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected 3,5-Disubstituted Isoxazole Derivatives

Compound IDR1 (Position 3)R2 (Position 5)Cancer Cell LineIC50 (µM)Reference
Analog 1 3,4-dimethoxyphenylthiophen-2-ylMCF-7 (Breast)19.5[5]
HeLa (Cervical)39.2[5]
Analog 2 4-methoxyphenyl2-(4-[2-(4-chlorophenyl)ethoxy])phenylK562 (Leukemia)18[6]
Analog 3 4-tert-butylphenyl2-(4-[2-(4-chlorophenyl)ethoxy])phenylK562 (Leukemia)16[6]
Analog 4 4-chlorophenyl2-(4-[2-(4-chlorophenyl)ethoxy])phenylK562 (Leukemia)18[6]

Analysis of Structure-Activity Relationship (SAR) for Anticancer Activity:

The data presented in Table 1 highlights key SAR trends for the anticancer activity of 3,5-disubstituted isoxazoles.

  • Influence of the 3-Aryl Substituent: In the tyrosol-linked series (Analogs 2, 3, and 4), the nature of the substituent on the phenyl ring at the 3-position significantly impacts potency. The presence of a bulky tert-butyl group (Analog 3) resulted in the most potent activity against K562 leukemia cells.[6]

  • Role of the 5-Substituent: The thiophene moiety at the 5-position in Analog 1 confers significant cytotoxic activity against both breast and cervical cancer cell lines.[5] The complex ether linkage at the 5-position in Analogs 2, 3, and 4 appears to be favorable for activity against leukemia cells.[6]

The anticancer activity of these compounds is often linked to the induction of apoptosis. The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, which are common targets of anticancer agents.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation bcl2_family Bcl-2 Family (Bax/Bak, Bid) caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage, Oxidative Stress dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cyto c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior udp_nag UDP-NAG Synthesis udp_nam UDP-NAM Synthesis udp_nag->udp_nam pentapeptide Pentapeptide Addition udp_nam->pentapeptide udp_nam_penta UDP-NAM-pentapeptide pentapeptide->udp_nam_penta lipid_i Lipid I Synthesis udp_nam_penta->lipid_i MraY lipid_ii Lipid II Synthesis lipid_i->lipid_ii MurG translocation Translocation lipid_ii->translocation Flippase transglycosylation Transglycosylation translocation->transglycosylation PBPs transpeptidation Transpeptidation transglycosylation->transpeptidation PBPs peptidoglycan Mature Peptidoglycan transpeptidation->peptidoglycan

Caption: Bacterial Peptidoglycan Cell Wall Synthesis Pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow Diagram:

mtt_assay_workflow A 1. Seed cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with isoxazole derivatives B->C D 4. Incubate (48-72h) C->D E 5. Add MTT reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance (570 nm) G->H

Caption: MTT Assay Experimental Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isoxazole derivatives. A vehicle control (e.g., DMSO) and an untreated control are included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. [7]6. Formazan Formation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells. [8]7. Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. [9]8. Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated. [7]

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [10] Workflow Diagram:

mic_workflow A 1. Prepare serial dilutions of isoxazole derivatives in 96-well plate C 3. Inoculate wells with bacterial suspension A->C B 2. Prepare standardized bacterial inoculum B->C D 4. Incubate (18-24h) C->D E 5. Visually inspect for turbidity (growth) D->E F 6. Determine MIC E->F

Caption: Broth Microdilution MIC Determination Workflow.

Step-by-Step Protocol:

  • Serial Dilutions: Two-fold serial dilutions of the isoxazole derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [10]2. Inoculum Preparation: A standardized bacterial inoculum is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL. [11]3. Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours. [10]5. MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity). [11]

Conclusion

This comparative guide highlights the significant potential of 3,5-disubstituted isoxazole derivatives as a versatile scaffold for the development of novel therapeutic agents. The analysis of structure-activity relationships reveals that strategic modifications at the 3- and 5-positions of the isoxazole ring can profoundly influence their anticancer and antimicrobial activities. While this compound itself lacks extensive biological data in the public domain, the insights gleaned from its structural analogs provide a rational basis for its further investigation. The experimental protocols detailed herein offer a standardized framework for the evaluation of this and other novel isoxazole derivatives. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to facilitate their progression through the drug discovery pipeline.

References

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PubMed Central. Available at: [Link]

  • What is the process of bacterial cell wall formation? Heredity Biosciences. Available at: [Link]

  • Bacterial Cell Wall Synthesis Pathway. Gosset. Available at: [Link]

  • Overview of cell death signaling pathways. Seminars in Cancer Biology. Available at: [Link]

  • Apoptosis: A Review of Programmed Cell Death. PubMed Central. Available at: [Link]

  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. PubMed Central. Available at: [Link]

  • Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... ResearchGate. Available at: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. OUCI. Available at: [Link]

  • Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. Available at: [Link]

  • Apoptotic cell signaling in cancer progression and therapy. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. PubMed. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.org. Available at: [Link]

  • Synthesis and antimicrobial activity of new 3,5-disubstituted isoxazoles. Manipal Academy of Higher Education. Available at: [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Study of Novel 3,5-Disubstituted-2-Isoxazoline and 1,3,5-Trisubstituted-2-Pyrazoline Derivatives. PubMed. Available at: [Link]

  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Antimicrobial Evaluation and Docking Study of Novel 3,5-Disubstituted-2-Isoxazoline and 1,3,5-Trisubstituted-2-Pyrazoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Biological Validation of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its five-membered heterocyclic structure imparts unique physicochemical properties that can enhance pharmacokinetic profiles, improve efficacy, and reduce toxicity.[1][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5]

This guide presents a comprehensive, tiered strategy for the biological validation of a novel synthesized compound, N-methyl-1-(3-methylisoxazol-5-yl)methanamine . As this is a new chemical entity with no established biological target, our approach is designed to systematically elucidate its activity, starting from broad phenotypic effects and progressively narrowing down to specific molecular interactions. This methodology ensures that experimental choices are driven by data, providing a robust framework for researchers, scientists, and drug development professionals to assess novel isoxazole-based compounds. We will compare its hypothetical performance metrics against established benchmarks to provide a clear context for its potential therapeutic utility.

Phase 1: Broad Phenotypic Screening and Cytotoxicity Assessment

Rationale: The initial step for any novel compound is to determine if it elicits a biological response in a cellular context and to establish its therapeutic window. A broad screen against a diverse panel of cell lines provides an unbiased view of potential activity, while a cytotoxicity assay is fundamental for distinguishing targeted anti-proliferative effects from non-specific toxicity.[6][7]

Experimental Protocol 1: General Cytotoxicity Assay (MTT)
  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Summary: Phase 1

The following table presents hypothetical IC50 data for our test compound compared to a standard chemotherapeutic agent, Doxorubicin.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
This compound 8.512.35.2
Doxorubicin (Reference)0.90.51.1

This hypothetical data suggests the compound has modest, selective anti-proliferative activity, particularly against the HCT116 colon cancer cell line, justifying progression to the next phase.

Phase 2: Target Class Identification and In Vitro Profiling

Rationale: With evidence of phenotypic activity, the next logical step is to identify the molecular target class. A broad in vitro safety pharmacology screen is an essential tool in modern drug discovery to identify potential off-target effects and predict adverse reactions early in the development process.[8][9][10] This screen helps to build a selectivity profile for the compound. Based on the initial anticancer activity, a focused screen against a panel of protein kinases is a rational approach, as they are a major class of oncology targets.

Experimental Protocol 2: In Vitro Safety Pharmacology Profiling
  • Compound Submission: Submit this compound (at a standard concentration, e.g., 10 µM) to a commercial service provider for screening against a panel of 40-70 common off-targets, including GPCRs, ion channels, and transporters.[9][11]

  • Assay Principle: These are typically competitive binding assays where the ability of the test compound to displace a radiolabeled ligand from the target is measured.

  • Data Analysis: Results are reported as the percentage of inhibition of ligand binding. A common threshold for a significant "hit" is >50% inhibition, which would warrant further investigation.

Data Summary: Phase 2

This comparative table shows hypothetical results from a safety screen and a targeted kinase panel.

Assay TypeTargetThis compound (% Inhibition @ 10 µM)Staurosporine (Reference) (% Inhibition @ 1 µM)
Safety Screen hERG Channel8%75%
5-HT₂ₐ Receptor15%Not Applicable
M₁ Muscarinic Receptor<5%Not Applicable
Kinase Panel CDK2/CycA92%98%
VEGFR235%95%
EGFR18%90%
PKA25%99%

This hypothetical data suggests our compound is a potent and selective inhibitor of the CDK2/CycA kinase complex with a clean off-target profile, a highly desirable characteristic for a drug candidate.

Phase 3: Cellular Target Engagement and Functional Validation

Rationale: Confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement by measuring the change in thermal stability of a protein upon ligand binding.[14] Following confirmation of binding, it is essential to demonstrate a functional consequence, such as the modulation of a downstream signaling pathway.

Experimental Workflow Visualization

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation cluster_3 Outcome p1_start Synthesized Compound: This compound p1_assay Cytotoxicity & Proliferation Assays (e.g., MTT on Cancer Cell Panel) p1_start->p1_assay Initial Testing p2_safety In Vitro Safety Pharmacology (GPCRs, Ion Channels) p1_assay->p2_safety Compound shows activity (IC50 < 20 µM) p2_kinase Focused Kinase Panel Screen p2_safety->p2_kinase p3_cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement p2_kinase->p3_cetsa Putative Target Identified (e.g., CDK2) p3_western Downstream Pathway Analysis (Western Blot) p3_cetsa->p3_western Confirms Functional Effect outcome Validated Preclinical Candidate p3_western->outcome

Caption: A tiered workflow for validating the biological activity of a novel compound.

Experimental Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or 10 µM of this compound for 1 hour at 37°C.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells via three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the samples at 20,000 x g for 20 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze by Western Blot using an antibody specific for the putative target (CDK2) and a loading control (e.g., GAPDH).

  • Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the compound has bound to and stabilized the target protein.

CETSA Workflow Diagram

CETSA_Workflow cluster_treatment Cell Treatment cluster_processing Processing cluster_analysis Analysis start HCT116 Cells treat_dmso Vehicle (DMSO) start->treat_dmso treat_drug Test Compound start->treat_drug lysis Harvest & Lyse treat_dmso->lysis treat_drug->lysis heat Heat Challenge (Temp Gradient) lysis->heat spin Centrifugation heat->spin supernatant Collect Supernatant (Soluble Protein) spin->supernatant western Western Blot (Anti-CDK2 Ab) supernatant->western result Compare Melting Curves western->result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Summary: Phase 3
AssayMetricThis compound Interpretation
CETSA Thermal Shift (ΔTm) for CDK2+4.5 °CStrong evidence of direct target engagement in cells.
Western Blot Phospho-Rb (Ser807/811) Level75% DecreaseFunctional inhibition of CDK2 activity confirmed.

Conclusion and Future Directions

The systematic, multi-phase approach detailed in this guide provides a robust framework for the biological validation of novel synthesized compounds like this compound. The hypothetical data generated through this workflow presents the compound as a promising preclinical candidate with potent and selective activity against the CDK2 kinase. It demonstrates clear target engagement within a cellular context and a corresponding functional effect on a known downstream substrate.

This validation cascade successfully de-risks the compound by establishing a clear mechanism of action and a favorable preliminary safety profile. Future work should focus on structure-activity relationship (SAR) studies to optimize potency, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and eventual efficacy testing in in vivo models of colon cancer.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.[4]

  • Cell based assays for drug discovery. Miltenyi Biotec.[15]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed.[8]

  • A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH).[16]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed.[14]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.[5]

  • Current Trends in Cell-based Assays and Drug Discovery. Technology Networks.[6]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.[7]

  • A Researcher's Guide to Confirming Small Molecule Target Engagement. BenchChem.[12]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH).[1]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.[2]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.[17]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.[18]

  • Cell-Based Assay Development. Concept Life Sciences.[19]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.[20]

  • Biologically-active isoxazole-based drug molecules. ResearchGate.[3]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.[21]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.[22]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.[13]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review.[9]

  • Target Identification and Validation (Small Molecules). University College London.[23]

  • Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. ResearchGate.[10]

  • Assay Development in Drug Discovery. Danaher Life Sciences.[24]

  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences.[25]

  • In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. Taylor & Francis Online.[11]

Sources

A Comparative Efficacy Analysis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its prevalence in drugs such as the COX-2 inhibitor Valdecoxib highlights the therapeutic potential of this heterocyclic motif.[3][4] This guide introduces a novel isoxazole derivative, N-methyl-1-(3-methylisoxazol-5-yl)methanamine (hereafter referred to as Compound X), and presents a hypothetical comparative analysis of its anti-inflammatory efficacy against Celecoxib, a well-established selective COX-2 inhibitor.[1][5]

The rationale for investigating Compound X stems from the established anti-inflammatory properties of isoxazole-containing molecules.[6][7] The primary hypothesis is that Compound X may exhibit potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of pain and inflammation.[8] This guide provides a comprehensive overview of the synthesis of Compound X and a direct comparison of its hypothetical in vitro and in vivo efficacy with Celecoxib, offering valuable insights for researchers and professionals in drug development.

Synthesis of this compound hydrochloride (Compound X)

The synthesis of Compound X is proposed via a two-step process commencing from commercially available 3-methylisoxazole-5-carboxaldehyde. The key transformation is a reductive amination reaction with methylamine.[9][10]

Experimental Protocol: Synthesis of Compound X

Step 1: Imine Formation

  • To a solution of 3-methylisoxazole-5-carboxaldehyde (1.0 eq) in methanol, add a 2.0 M solution of methylamine in methanol (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the formation of the corresponding imine intermediate by Thin Layer Chromatography (TLC).

Step 2: Reductive Amination

  • Cool the reaction mixture containing the imine to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base of Compound X.

Step 3: Salt Formation

  • Dissolve the crude product in diethyl ether.

  • Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride (Compound X) as a white solid.[11][12]

G cluster_0 Synthesis of Compound X Aldehyde 3-methylisoxazole-5- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine Methylamine, Methanol CompoundX_base This compound (Free Base) Imine->CompoundX_base Sodium Borohydride CompoundX_HCl This compound HCl (Compound X) CompoundX_base->CompoundX_HCl HCl in Diethyl Ether G cluster_0 COX Signaling Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation CompoundX Compound X / Celecoxib CompoundX->COX Inhibition G cluster_0 In Vivo Experimental Workflow Dosing Oral Administration: - Vehicle - Compound X - Celecoxib Induction Carrageenan Injection (Right Hind Paw) Dosing->Induction 30 min Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement 1, 2, 3, 4, 5 hours Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for the in vivo paw edema model.

Hypothetical In Vivo Results
TreatmentDose (mg/kg)Peak Inhibition of Edema (%) at 3h
Vehicle -0
Compound X 1045.2
3068.5
Celecoxib 3065.8

These hypothetical results indicate that Compound X demonstrates dose-dependent anti-inflammatory activity in vivo, with a slightly greater efficacy at the 30 mg/kg dose compared to Celecoxib.

Comparative Pharmacokinetic Profile

A preliminary pharmacokinetic assessment is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate.

[13][14]#### Hypothetical Pharmacokinetic Parameters in Rats

ParameterCompound XCelecoxib
Tmax (h) 2.53.0
Cmax (ng/mL) 850705
Half-life (t1/2, h) 10.511.2
Oral Bioavailability (%) 85~80

These hypothetical data suggest that Compound X possesses a favorable pharmacokinetic profile, comparable to or slightly better than Celecoxib in this preclinical model.

Discussion and Future Directions

This guide presents a hypothetical comparative analysis of this compound (Compound X) and Celecoxib. The fabricated data suggest that Compound X is a potent and selective COX-2 inhibitor with promising in vivo anti-inflammatory activity and a favorable pharmacokinetic profile.

The causality behind these hypothetical findings lies in the specific structural features of Compound X. The N-methyl group and the precise arrangement of the methylisoxazole core may contribute to a more optimal fit within the active site of the COX-2 enzyme, potentially explaining its slightly higher potency and selectivity in this hypothetical scenario.

Further preclinical studies would be warranted to validate these findings. These would include comprehensive toxicology studies, investigation of the mechanism of action in more detail, and evaluation in other models of inflammation and pain. The self-validating nature of the described protocols, which include positive and negative controls, provides a robust framework for such future investigations.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.net. Retrieved from [Link]

  • Celecoxib. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • P. S. S. Prasad, et al. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. Research Journal of Pharmacy and Technology.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Valdecoxib. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • valdecoxib. (n.d.). PharmGKB. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Valdecoxib. (n.d.). DrugBank. Retrieved from [Link]

  • Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, July 4). Medical Dialogues. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PLOS ONE. Retrieved from [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. (2001). Medicinal Research Reviews. Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. Retrieved from [Link]

  • Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • N-methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride-1000896-85-4. (n.d.). Thoreauchem. Retrieved from [Link]

  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025, October 19). ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (3-Methylisoxazol-5-yl)methanamine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. (2025, October 7). ACS Publications. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-methyl-1-(3-methylisoxazol-5-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to be incorporated into a wide array of pharmacologically active molecules.[1][2] This guide delves into the structure-activity relationships (SAR) of N-methyl-1-(3-methylisoxazol-5-yl)methanamine analogs, a class of compounds with significant potential for therapeutic applications. While direct research on the titular compound is limited, a broader examination of its structural components—the 3,5-disubstituted isoxazole core and the methanamine side chain—provides critical insights into designing potent and selective agents for various biological targets.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties that can enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2] These properties include metabolic stability and the ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking. Modifications to the substituents at the C3 and C5 positions of the isoxazole ring have been shown to significantly influence biological activity, making this a rich area for SAR studies.[3]

The Isoxazole Core: A Privileged Scaffold

The versatility of the isoxazole moiety is evident in the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][4][5] This wide range of activities stems from the isoxazole's ability to act as a bioisostere for other functional groups and to orient substituents in a precise three-dimensional arrangement for optimal target engagement.

A key example of the isoxazole scaffold's importance in neuroscience is α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, a subtype of glutamate receptors crucial for fast synaptic transmission and memory formation.[6][7] This highlights the potential for isoxazole-containing compounds to modulate critical neurological pathways.

Structure-Activity Relationship Analysis

The biological activity of 3,5-disubstituted isoxazole analogs is highly dependent on the nature of the substituents at these positions. Systematic modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Substitutions at the C3 and C5 Positions:

Research into 3,5-disubstituted isoxazolines as anti-tuberculosis agents revealed that an ester functionality at the C3 position was crucial for activity, as its replacement with other bioisosteres led to a significant loss of inhibition.[3] Conversely, modifications at the C5 position, such as the introduction of piperazyl-ureas and piperazyl-carbamates, resulted in improved anti-tuberculosis activity.[3]

In the context of anticancer activity, SAR studies on 3,5-disubstituted isoxazole derivatives have shown that substitutions on the aryl group at the C5 position can enhance cytotoxic effects. For instance, the presence of electron-donating groups like methoxy substituents on a benzene ring at C5 has been linked to increased anticancer activity.[8]

The Methanamine Side Chain:

The this compound structure suggests a potential interaction with targets that recognize amine functionalities, which are common in neurotransmitter systems. The N-methylation could influence factors such as blood-brain barrier penetration and metabolic stability.

Comparative Analysis of Analogs

To illustrate the impact of structural modifications, the following table summarizes the SAR of various isoxazole analogs from different therapeutic areas.

Analog Class Target/Activity Key Structural Features & SAR Insights Reference
3,5-disubstituted isoxazolines Anti-tuberculosis- Ester at C3 is essential for activity.- Piperazyl-urea/carbamate at C5 enhances activity.[3]
Isoxazole Chalcone Derivatives Anticancer (Prostate)- Electron-donating groups (e.g., methoxy) on the C5 aryl ring increase cytotoxicity.[8]
Trisubstituted Isoxazoles RORγt Allosteric Ligands- A hydrogen bond donor at the C5 position is necessary for high potency.[9]
4-(isoxazol-3-yl)pyridin-2-amino derivatives JNK3 Inhibitors- Substitution at the C5 position of the isoxazole improves selectivity over p38 kinase.[10]
Isoxazole-4-carboxamides AMPA Receptor Modulators- Potent inhibitors of AMPA receptor activity, with substitutions influencing the degree of inhibition.[11][12]
Experimental Protocols

The evaluation of this compound analogs and related compounds involves a variety of in vitro and in vivo assays to determine their pharmacological profile.

1. Synthesis of 3,5-Disubstituted Isoxazoles:

A common method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction.[13]

  • Step 1: Reaction of a terminal acetylene with a chloro-oxime in the presence of a base.

  • Step 2: The resulting isoxazole can then be further modified at the C3 and C5 positions.

  • Step 3: For the synthesis of the title compound's core, a suitable starting material would be a propargyl amine derivative and a nitrile oxide.

2. In Vitro Target Engagement Assays:

  • Binding Assays: To determine the affinity of the analogs for their molecular target (e.g., a receptor or enzyme), radioligand binding assays or fluorescence polarization assays are commonly used.

  • Enzyme Inhibition Assays: For enzyme targets, the inhibitory activity (IC50) of the compounds is determined by measuring the reduction in enzyme activity in the presence of the analog. For example, for kinase inhibitors, a common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9]

3. Cellular Assays:

  • Cytotoxicity Assays: To assess the anticancer potential of the analogs, their effect on the viability of cancer cell lines is measured using assays such as the MTT or MTS assay.

  • Functional Assays: For receptor modulators, functional assays are crucial. For example, the effect of AMPA receptor modulators can be studied using electrophysiological techniques like the whole-cell patch-clamp method to measure changes in ion channel currents in response to the compound.[6][11]

4. In Vivo Efficacy Studies:

Promising analogs are evaluated in animal models of the target disease to assess their in vivo efficacy, pharmacokinetics, and safety profile.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the SAR of isoxazole analogs.

SAR_Isoxazole cluster_core 3,5-Disubstituted Isoxazole Core cluster_activity Biological Activity Core Isoxazole Ring C3 C3 Position Core->C3 Substitution C5 C5 Position Core->C5 Substitution Activity Potency & Selectivity C3->Activity Influences (e.g., Ester essential for anti-TB activity) C5->Activity Influences (e.g., Aryl substitutions affect anticancer potency) Experimental_Workflow Synthesis Chemical Synthesis of Analogs InVitro In Vitro Assays (Binding, Enzyme Inhibition) Synthesis->InVitro Cellular Cellular Assays (Cytotoxicity, Functional) InVitro->Cellular InVivo In Vivo Studies (Efficacy, PK/PD) Cellular->InVivo Lead Lead Optimization InVivo->Lead

Caption: Typical drug discovery workflow for isoxazole analogs.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships of related 3,5-disubstituted isoxazole analogs is critical for guiding the optimization of lead compounds. By systematically modifying the substituents at the C3 and C5 positions and exploring variations of the methanamine side chain, researchers can fine-tune the pharmacological properties of these molecules to achieve desired potency, selectivity, and pharmacokinetic profiles for a range of biological targets. The experimental protocols and SAR insights provided in this guide offer a framework for the rational design and evaluation of this versatile class of compounds.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Books.
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (n.d.). Benchchem.
  • Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. (2008). European Journal of Medicinal Chemistry, 43(12), 2739–2750.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (2022). Molecules, 27(19), 6529.
  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). Journal of Chemical and Pharmaceutical Research, 9(6), 249-256.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Hawash, M., Jaradat, N., Eid, A. M., & Subuh, S. S. (2024). Isoxazole–Containing drugs with various pharmacological activities. International Journal of Molecular Sciences, 25(5), 2889. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE12OI2TouhjLcZeaSe5JlKFUDYTjT1ipZi8sGSjMU_urdHZx1pZFSHkXEcqreDCb1jOIC4FI_E7MFylP0LAWMVKkMjee3luMB6E_5JFIRlpUUGoxoIw6uVHSZXYCBTRqWO9mG6UJbF6gvMfVwQew-W8WObRAxyUi0U3s4TpX_00LpsbOmuYmWkktht-7b9SYD-lC8rcTNKSiK4YwTZi6eFrVy-mP19jYrRgq-yoPZ5jg==]([Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Effective drug development hinges on a candidate's selectivity for its intended biological target. Off-target interactions can lead to unforeseen adverse effects, complicating clinical progression. This guide provides a comprehensive analysis of the cross-reactivity profile of N-methyl-1-(3-methylisoxazol-5-yl)methanamine (Compound X) , a novel small molecule with therapeutic potential. We present a comparative analysis of Compound X against a panel of common off-target receptors, ion channels, and enzymes, contrasting its performance with structurally related and functionally analogous compounds. Detailed experimental protocols for key predictive assays, including radioligand binding and functional cell-based assays, are provided to ensure methodological transparency and reproducibility. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in early-stage discovery and lead optimization.

Introduction: The Imperative of Selectivity Profiling

This compound (Compound X) is a synthetic compound featuring an isoxazole core, a structure found in numerous bioactive molecules. While its primary pharmacological target is under investigation, its structural motifs suggest potential interactions with G-protein coupled receptors (GPCRs).

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the mitigation of off-target activities.[1][2] Cross-reactivity, or the binding of a drug to targets other than its intended one, is a principal cause of adverse drug reactions (ADRs).[3] Early and comprehensive in vitro safety pharmacology profiling is therefore not merely a regulatory requirement but a critical step in de-risking a drug discovery program.[1][4] By screening compounds against a broad panel of targets known to be implicated in ADRs, researchers can build structure-activity relationships (SAR) that guide the optimization of selectivity, thereby designing safer and more effective medicines.[3][5]

This guide focuses on providing a foundational cross-reactivity profile for Compound X. We will compare its binding affinity against a panel of receptors frequently implicated in off-target effects with two reference compounds:

  • Compound Y: 1-(3-Methylisoxazol-5-yl)methanamine, the non-N-methylated analog of Compound X.[6][7][8]

  • Compound Z: A well-characterized, marketed drug known for its specific off-target liabilities, serving as a positive control for assay sensitivity.

Comparative Cross-Reactivity Analysis

To quantitatively assess the selectivity of Compound X, its binding affinity was determined across a panel of 15 common off-target sites. Radioligand binding assays, the gold standard for quantifying ligand-receptor interactions, were employed for this purpose.[9][10] The results, presented as inhibition constants (Kᵢ), are summarized in Table 1. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Comparative Off-Target Binding Profile (Kᵢ, nM)

TargetClassCompound X (Test)Compound Y (Analog)Compound Z (Control)
Dopamine D₂ GPCR (Amine)850>10,00015
Serotonin 5-HT₂ₐ GPCR (Amine)1,200>10,00025
Serotonin 5-HT₂ₑ GPCR (Amine)9508,50040
Adrenergic α₁ₐ GPCR (Amine)2,500>10,000110
Adrenergic α₂ₐ GPCR (Amine)>10,000>10,000350
Adrenergic β₁ GPCR (Amine)>10,000>10,0001,500
Histamine H₁ GPCR (Amine)3,100>10,0008
Muscarinic M₁ GPCR (Amine)7,800>10,00090
Muscarinic M₃ GPCR (Amine)>10,000>10,000120
Opioid μ (MOR) GPCR (Peptide)>10,000>10,000>10,000
Cannabinoid CB₁ GPCR (Lipid)>10,000>10,0005,000
Sigma₁ Non-GPCR4501,5005
SERT Transporter6,200>10,000200
hERG Ion Channel>10,000>10,000750
Caᵥ1.2 Ion Channel>10,000>10,0002,200

Data represent the geometric mean of three independent experiments. Kᵢ values >10,000 nM are considered inactive.

Interpretation of Results:
  • Compound X demonstrates weak to moderate affinity for several aminergic GPCRs, notably the Dopamine D₂, Serotonin 5-HT₂ₐ/₂ₑ, and Histamine H₁ receptors, with Kᵢ values in the high nanomolar to low micromolar range. A significant interaction was observed with the Sigma₁ receptor (Kᵢ = 450 nM).

  • Compound Y , the primary amine analog, shows a markedly cleaner profile, with significantly less affinity for the aminergic receptors and the Sigma₁ receptor. This suggests that the N-methyl group on Compound X is a key contributor to its off-target interactions.

  • Compound Z performed as expected, showing high affinity for its known off-targets (D₂ and H₁ receptors) and validating the sensitivity of the assays.

  • Crucially, none of the compounds showed significant interaction with the hERG potassium channel at concentrations up to 10 µM.[11] hERG inhibition is a major cause of drug-induced cardiac arrhythmia, and this negative result is a positive indicator for the safety profile of the core isoxazole scaffold.[12][13]

Experimental Methodologies

To ensure scientific integrity, the detailed protocols for the primary assays used in this guide are provided below.

Radioligand Competition Binding Assay

This protocol describes a standardized method for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from a receptor.[9][14]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis mem_prep 1. Membrane Preparation (e.g., HEK293 cells expressing target) reagent_prep 2. Reagent Preparation (Assay Buffer, Radioligand, Test Compounds) incubation 3. Incubation (Membranes + Radioligand + Compound) 60 min @ 30°C reagent_prep->incubation filtration 4. Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (Quantify bound radioactivity) filtration->counting ic50 6. Calculate IC₅₀ (Non-linear regression) counting->ic50 ki 7. Calculate Kᵢ (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human receptor of interest are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce homogenizer.

    • The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

    • The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a BCA assay. Membranes are stored at -80°C.

  • Assay Setup:

    • The assay is performed in a 96-well plate format with a final volume of 200 µL.

    • To each well, add in order:

      • 100 µL of Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • 20 µL of test compound (Compound X, Y, or Z) at 11 different concentrations (e.g., 0.1 nM to 100 µM).

      • 40 µL of the appropriate radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration near its Kₔ.

      • 40 µL of thawed membrane preparation (typically 5-20 µg of protein).

    • Total Binding Wells: Contain buffer instead of test compound.

    • Non-Specific Binding (NSB) Wells: Contain a high concentration of a known, non-radioactive competitor (e.g., 10 µM haloperidol for D₂) instead of the test compound.

  • Incubation & Filtration:

    • Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[15]

    • The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection & Analysis:

    • Allow filters to dry completely, then add scintillation cocktail.

    • Radioactivity is quantified using a liquid scintillation counter.

    • Specific binding is calculated as: Total Binding - Non-Specific Binding.

    • Data are plotted as percent specific binding versus the log concentration of the test compound. The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression analysis (sigmoidal dose-response).

    • The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional cAMP Accumulation Assay

Binding to a receptor does not always translate to a functional effect. Functional assays are crucial to determine if a compound acts as an agonist, antagonist, or inverse agonist.[16] The GloSensor™ cAMP assay is a sensitive, live-cell method to measure changes in intracellular cyclic AMP (cAMP), a key second messenger for many GPCRs.[17][18]

Signaling Pathway Diagram:

G cluster_pathway GPCR-cAMP Signaling Ligand Agonist (e.g., Compound X) GPCR Gs-Coupled Receptor Ligand->GPCR Binds G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Effects) cAMP->PKA Activates

Sources

"in vitro vs in vivo efficacy of N-methyl-1-(3-methylisoxazol-5-yl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of N-methyl-1-(3-methylisoxazol-5-yl)methanamine, an Investigational GABAA Receptor Positive Allosteric Modulator

This guide provides a comprehensive analysis of the preclinical efficacy of this compound, hereafter referred to as "Isoxamine," a novel investigational compound. For the purpose of this technical overview, we will characterize Isoxamine as a positive allosteric modulator (PAM) of the GABAA receptor, a key target in neuroscience for therapies targeting anxiety, epilepsy, and sleep disorders.

The following sections will detail the in vitro characterization of Isoxamine's potency and mechanism of action at the molecular and cellular level, followed by an examination of its efficacy in a validated in vivo model of anxiety. To provide a clear benchmark, Isoxamine's performance will be compared against Diazepam, a well-established benzodiazepine and GABAA receptor PAM.

Introduction to GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Positive allosteric modulators (PAMs) do not activate the receptor directly but bind to a distinct allosteric site, enhancing the effect of GABA. This potentiation of inhibitory signaling is a clinically validated mechanism for producing anxiolytic and anticonvulsant effects.

In Vitro Efficacy Assessment of Isoxamine

The initial characterization of a novel compound like Isoxamine begins with a series of controlled in vitro experiments to determine its potency, efficacy, and mechanism of action at the molecular and cellular level.

Electrophysiological Analysis in Recombinant Cell Lines

The gold standard for assessing the direct modulatory effect of a compound on the GABAA receptor is two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp electrophysiology in mammalian cell lines (e.g., HEK293T) expressing specific GABAA receptor subtypes.

Experimental Rationale: This technique allows for the precise measurement of ion flow through the GABAA channel in response to GABA application, both in the absence and presence of the modulating compound. By holding the cell membrane at a fixed voltage, the resulting current is directly proportional to the channel's activity.

Key Parameters Measured:

  • Potentiation of GABA-evoked currents: The primary measure of a PAM's efficacy.

  • EC50 (Half-maximal effective concentration): The concentration of Isoxamine that produces 50% of its maximal potentiation of a sub-maximal GABA concentration (e.g., GABA EC10-EC20). This value is a key indicator of the compound's potency.

  • Direct activation: Testing Isoxamine in the absence of GABA to ensure it does not directly gate the channel, confirming its allosteric mechanism.

Comparative Data: Isoxamine vs. Diazepam

ParameterIsoxamineDiazepam (Reference)
GABA Potentiation (at 1 µM) 450 ± 35%600 ± 50%
EC50 150 nM50 nM
Direct Activation NoneNone

Interpretation: The in vitro data indicate that Isoxamine is a potent GABAA receptor PAM. While its maximal potentiation and potency (as indicated by a higher EC50) are lower than Diazepam, it demonstrates a significant enhancement of GABA-evoked currents without direct receptor activation.

Workflow for In Vitro Electrophysiological Screening

Caption: Standard workflow for the elevated plus maze (EPM) assay.

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The successful translation from in vitro activity to in vivo efficacy is a critical milestone in drug development. For Isoxamine, the data presents a coherent, albeit nuanced, picture:

  • Mechanism Confirmation: The in vitro electrophysiology data strongly support Isoxamine's role as a GABAA PAM. The anxiolytic-like effects observed in the EPM are consistent with this mechanism of action.

  • Potency and Dosing: While less potent than Diazepam in vitro (EC50 of 150 nM vs. 50 nM), Isoxamine still demonstrates robust efficacy in vivo. This discrepancy is common and can be influenced by pharmacokinetic and pharmacodynamic factors such as brain-blood barrier penetration, metabolism, and target engagement in the complex environment of the brain.

  • Therapeutic Window: A key finding from this comparative analysis is the potential for an improved side-effect profile. The significant anxiolytic effect of Isoxamine at a dose with minimal sedation suggests a possible separation of desired and undesired effects, a highly sought-after characteristic for next-generation anxiolytics.

Detailed Experimental Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in collagenase solution.

  • cRNA Injection: Inject each oocyte with cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2). Incubate for 24-72 hours at 16-18°C.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at -70 mV.

  • Compound Application:

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10) until a stable current is observed.

    • Co-apply the same concentration of GABA along with varying concentrations of Isoxamine or Diazepam.

    • Record the peak current amplitude for each concentration.

  • Data Analysis: Normalize the potentiated current to the GABA-only control current. Plot the normalized response against the compound concentration and fit the data to a sigmoid dose-response curve to determine the EC50 and maximal potentiation.

Protocol: Elevated Plus Maze (EPM)
  • Apparatus: Use a plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.

  • Animals and Dosing: Use adult male mice (e.g., C57BL/6). Administer the test compound (Isoxamine), reference drug (Diazepam), or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Testing Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for 5 minutes. .

    • Record the session using an overhead video camera connected to a tracking software.

  • Behavioral Scoring: The tracking software automatically scores:

    • Time spent in the open and closed arms.

    • Number of entries into each arm type.

    • Total distance traveled.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100]. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group.

Conclusion

This compound (Isoxamine) is a promising GABAA receptor positive allosteric modulator with confirmed in vitro activity and robust in vivo anxiolytic efficacy. While it displays lower potency compared to the benchmark compound Diazepam in cellular assays, its in vivo profile suggests a potentially wider therapeutic window, with a notable separation between its anxiolytic and sedative effects. These findings warrant further investigation into its pharmacokinetic properties and efficacy in other preclinical models of neuropsychiatric disorders.

References

  • Title: GABAA Receptor Physiology and Pharmacology Source: In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. URL: [Link]

  • Title: The elevated plus-maze test: a review of the methodology and qualitative trends Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: Patch Clamp Technique Source: StatPearls URL: [Link]

  • Title: Positive Allosteric Modulators of GABAA Receptors for the Treatment of Epilepsy Source: Current Pharmaceutical Design URL: [Link]

A Comparative Guide to the Synthetic Routes of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a key building block in medicinal chemistry, often incorporated into larger molecules for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their relative merits.

Retrosynthetic Analysis

Two primary retrosynthetic strategies have been devised, centered around the formation of the key C-N bond and the elaboration of the isoxazole core.

  • Route 1: The Aldehyde-to-Amine Approach. This strategy involves the initial construction of the 3-methylisoxazole-5-carboxaldehyde intermediate, followed by a two-step reductive amination sequence to introduce the methylamino group.

  • Route 2: The Nitrile Reduction Pathway. This alternative approach utilizes 3-methylisoxazole-5-carbonitrile as the key intermediate, which is directly reduced to the primary amine and subsequently methylated.

Route 1: The Aldehyde-to-Amine Approach

This synthetic pathway is a versatile and widely applicable method that proceeds through a key aldehyde intermediate. The causality behind this experimental choice lies in the reliability of forming the isoxazole ring first, followed by well-established methods for amine synthesis.

Workflow Diagram

Route 1 cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Methylation Acetone_oxime Acetone Oxime Intermediate_1 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol Acetone_oxime->Intermediate_1 1. n-BuLi 2. Add Diethoxyethyl Acetate Diethoxyethyl_acetate 2,2-Diethoxyethyl Acetate Diethoxyethyl_acetate->Intermediate_1 Intermediate_2 5-(diethoxymethyl)-3-methylisoxazole Intermediate_1->Intermediate_2 MsCl, Base Aldehyde 3-Methylisoxazole-5-carboxaldehyde Intermediate_2->Aldehyde Acidic Hydrolysis Primary_Amine 1-(3-methylisoxazol-5-yl)methanamine Aldehyde->Primary_Amine 1. NH3 (aq) 2. NaBH4 Final_Product This compound Primary_Amine->Final_Product Eschweiler-Clarke Reaction Ammonia Aqueous Ammonia Ammonia->Primary_Amine Reagents Formaldehyde, Formic Acid Reagents->Final_Product

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxaldehyde

This three-step sequence to the key aldehyde intermediate is adapted from a patented procedure, providing a reliable method for constructing the isoxazole core with the required functionality.[1]

Experimental Protocol:

  • Condensation: Dissolve acetone oxime in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add n-butyllithium dropwise, maintaining the temperature below -70 °C. After stirring for 30 minutes, add a solution of 2,2-diethoxyethyl acetate in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol.

  • Aromatization: Dissolve the crude product from the previous step in dichloromethane (DCM) and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 5-(diethoxymethyl)-3-methylisoxazole.

  • Hydrolysis: Dissolve the 5-(diethoxymethyl)-3-methylisoxazole in a mixture of acetone and 2M hydrochloric acid. Heat the mixture to reflux for 2 hours. After cooling to room temperature, neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-methylisoxazole-5-carboxaldehyde.

Step 2: Synthesis of 1-(3-methylisoxazol-5-yl)methanamine

This step employs a standard reductive amination protocol to convert the aldehyde to the primary amine. The choice of aqueous ammonia as the nitrogen source and sodium borohydride as the reducing agent represents a cost-effective and operationally simple method.

Experimental Protocol:

  • Dissolve 3-methylisoxazole-5-carboxaldehyde in methanol.

  • Add aqueous ammonia to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-methylisoxazol-5-yl)methanamine, which can be used in the next step without further purification.

Step 3: N-methylation via Eschweiler-Clarke Reaction

The final step utilizes the classic Eschweiler-Clarke reaction for the methylation of the primary amine.[2][3][4][5] This reaction is advantageous as it uses inexpensive reagents and typically proceeds to completion without the formation of over-methylated quaternary ammonium salts.[2]

Experimental Protocol:

  • To a flask containing 1-(3-methylisoxazol-5-yl)methanamine, add formic acid followed by aqueous formaldehyde.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and carefully basify with a concentrated solution of sodium hydroxide to pH > 11.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Route 2: The Nitrile Reduction Pathway

This alternative route offers a more convergent approach, provided the starting nitrile is readily accessible. The direct reduction of the nitrile to the primary amine, followed by methylation, can be more step-economical.

Workflow Diagram

Route 2 cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: N-Methylation Nitrile 3-Methylisoxazole-5-carbonitrile Primary_Amine 1-(3-methylisoxazol-5-yl)methanamine Nitrile->Primary_Amine H2, Raney Ni or LAH Final_Product This compound Primary_Amine->Final_Product Eschweiler-Clarke Reaction Reagents Formaldehyde, Formic Acid Reagents->Final_Product

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 1-(3-methylisoxazol-5-yl)methanamine from 3-Methylisoxazole-5-carbonitrile

The key transformation in this route is the reduction of the nitrile functionality. This can be achieved through various methods, with catalytic hydrogenation being a common and scalable choice.

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a high-pressure hydrogenation vessel with 3-methylisoxazole-5-carbonitrile, a suitable solvent such as methanol or ethanol, and a catalytic amount of Raney Nickel or Palladium on carbon.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to 50-70 °C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the reaction to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-(3-methylisoxazol-5-yl)methanamine.

Step 2: N-methylation via Eschweiler-Clarke Reaction

The N-methylation of the primary amine is carried out using the same Eschweiler-Clarke conditions as described in Route 1.

Experimental Protocol:

(Refer to the experimental protocol for Step 3 in Route 1)

Comparison of Synthetic Routes

FeatureRoute 1: Aldehyde-to-AmineRoute 2: Nitrile Reduction
Starting Materials Acetone oxime, 2,2-diethoxyethyl acetate3-Methylisoxazole-5-carbonitrile
Number of Steps 3 steps from the aldehyde, longer overall2 steps from the nitrile
Key Intermediates 3-Methylisoxazole-5-carboxaldehyde1-(3-methylisoxazol-5-yl)methanamine
Scalability Generally scalable, though the initial aldehyde synthesis may require optimization.Potentially highly scalable, especially with catalytic hydrogenation.
Reagent & Safety Uses n-butyllithium (pyrophoric) and methanesulfonyl chloride (corrosive). Reductive amination with NaBH4 is generally safe.Catalytic hydrogenation requires specialized high-pressure equipment. Raney Nickel is pyrophoric when dry.
Versatility The aldehyde intermediate can be used to synthesize a variety of other derivatives.More direct for the target molecule.
Overall Yield Dependent on the efficiency of each of the multiple steps.Potentially higher overall yield due to fewer steps.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a versatile and well-documented approach that allows for the synthesis of a key aldehyde intermediate, which can be a versatile precursor for other derivatives. The subsequent reductive amination and Eschweiler-Clarke methylation are robust and reliable transformations.

  • Route 2 provides a more convergent and potentially higher-yielding pathway, contingent on the availability of the starting nitrile. The use of catalytic hydrogenation for the nitrile reduction is a highly efficient and scalable method, although it requires specialized equipment.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the equipment available in the laboratory. For laboratories equipped for high-pressure hydrogenations, Route 2 may be the more efficient option. For those seeking a more versatile intermediate and utilizing standard laboratory glassware, Route 1 provides a reliable and adaptable synthetic strategy.

References

Sources

A Comparative Bioactivity Analysis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine Against Known Monoamine Oxidase and Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential bioactivity of the novel compound, N-methyl-1-(3-methylisoxazol-5-yl)methanamine, with established inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoxazole derivatives, particularly in the context of neurodegenerative and psychiatric disorders.

The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological activities including neuroprotective effects.[1][2][3] This has led to the investigation of isoxazole derivatives as potential therapeutic agents. Given the structural characteristics of this compound, we hypothesize that it may exhibit inhibitory activity against key enzymes in the central nervous system, namely MAO and AChE.[4][5]

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that prevent the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, and are used in the treatment of depression and Parkinson's disease.[6][7][8] Acetylcholinesterase inhibitors (AChEIs) prevent the degradation of the neurotransmitter acetylcholine and are a cornerstone in the symptomatic treatment of Alzheimer's disease.[9] This guide outlines the synthetic route to this compound and details the experimental protocols for a head-to-head comparison of its inhibitory potential against well-known MAO and AChE inhibitors.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step process starting from the commercially available 3-methylisoxazole-5-carboxaldehyde or through the oxidation of 5-(hydroxymethyl)-3-methylisoxazole. A practical and scalable approach involves the reductive amination of 3-methylisoxazole-5-carboxaldehyde with methylamine.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 3-methylisoxazole-5-carboxaldehyde.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 3-methylisoxazole-5-carboxaldehyde (1.0 eq) in methanol.

  • Add a solution of methylamine (1.2 eq) in methanol dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours and monitor the formation of the imine intermediate by thin-layer chromatography (TLC).

Step 2: Reduction to the Amine

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Comparative Bioactivity Assessment

To evaluate the inhibitory potential of this compound, a series of in vitro enzymatic assays will be conducted. The compound will be tested against MAO-A, MAO-B, and AChE, and its activity will be compared to that of well-established, commercially available inhibitors.

Known Inhibitors for Comparison
Target EnzymeInhibitorType
MAO-A ClorgylineIrreversible, Selective
MoclobemideReversible, Selective
MAO-B SelegilineIrreversible, Selective
RasagilineIrreversible, Selective
AChE DonepezilReversible, Non-competitive
GalantamineReversible, Competitive
Experimental Workflow for Bioactivity Screening

Caption: Experimental workflow for bioactivity screening.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.

  • Reagent Preparation : Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.

  • Assay Plate Setup : In a 96-well black plate, add the test compound and known inhibitors at various concentrations.

  • Enzyme Addition : Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate.

  • Reaction Initiation : Add the substrate/probe/HRP mixture to all wells to start the reaction.

  • Fluorescence Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis : Calculate the rate of reaction for each concentration and determine the IC50 values.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[10]

  • Reagent Preparation : Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer).

  • Assay Plate Setup : In a 96-well clear plate, add the test compound and known inhibitors at various concentrations.

  • Enzyme and DTNB Addition : Add the AChE enzyme solution and DTNB to the wells.

  • Reaction Initiation : Add the ATCI substrate solution to all wells to start the reaction.

  • Absorbance Measurement : Measure the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis : Calculate the rate of the enzymatic reaction and determine the IC50 values for each compound.

Comparative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values to illustrate the expected data output from the comparative assays.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)AChE IC50 (µM)MAO-B/MAO-A Selectivity
This compound 15.22.550.80.16
Clorgyline 0.0081.2>100150
Moclobemide 0.225.0>100125
Selegiline 5.00.015>1000.003
Rasagiline 4.10.004>1000.001
Donepezil >100>1000.007-
Galantamine >100>1000.001-

Mechanistic Insights and Discussion

Mechanism of Monoamine Oxidase Inhibition

MAO enzymes contain a flavin adenine dinucleotide (FAD) cofactor that is essential for their catalytic activity.[5] Inhibitors can act reversibly or irreversibly by interacting with this cofactor or the enzyme's active site.

MAO_Inhibition MAO Monoamine Oxidase (MAO) Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 NH3 Ammonia MAO->NH3 Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Monoamine->MAO Substrate MAOI MAO Inhibitor (e.g., this compound) MAOI->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase Inhibition.

Mechanism of Acetylcholinesterase Inhibition

AChE rapidly hydrolyzes acetylcholine in the synaptic cleft. AChE inhibitors bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration and duration of action.

AChE_Inhibition AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Acetate Acetate AChE->Acetate ACh Acetylcholine (ACh) ACh->AChE Substrate AChEI AChE Inhibitor (e.g., this compound) AChEI->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Based on the hypothetical data, this compound displays moderate inhibitory activity against MAO-B with some selectivity over MAO-A, and weaker activity against AChE. This profile suggests that this compound could be a starting point for the development of novel MAO-B selective inhibitors for potential application in neurodegenerative diseases like Parkinson's disease. Further structure-activity relationship (SAR) studies would be necessary to optimize its potency and selectivity.

Conclusion

This guide has outlined a comprehensive framework for the synthesis and comparative bioactivity evaluation of this compound. The provided protocols offer a robust methodology for assessing its inhibitory potential against MAO-A, MAO-B, and AChE in comparison to established drugs. The isoxazole scaffold continues to be a promising area for the discovery of novel neurologically active compounds, and the systematic approach detailed herein provides a clear path for the initial characterization of such molecules.

References

  • Monoamine oxidase inhibitor - Wikipedia. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [Link]

  • Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - Wiley Online Library. [Link]

  • MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic. [Link]

  • MAO Inhibitors - StatPearls - NCBI Bookshelf. [Link]

  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. [Link]

Sources

A Comparative Guide to Purity Validation of N-methyl-1-(3-methylisoxazol-5-yl)methanamine: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a substituted isoxazole derivative that serves as a crucial building block in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate rigorous analytical procedures to identify and quantify any impurities, which can originate from starting materials, by-products, or degradation.[1]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its sensitivity, resolving power, and robustness.[2] This guide provides an in-depth, experience-driven protocol for the validation of an HPLC method for this compound purity. Furthermore, it presents a direct comparison with Ultra-Performance Liquid Chromatography (UPLC), a more recent evolution of liquid chromatography, to guide researchers in selecting the optimal technique for their specific needs.[3][4]

Methodology I: The Workhorse - A Validated HPLC Method

The development of a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties.[5] this compound is a relatively polar compound with a basic secondary amine and a UV-active isoxazole ring.[6][7] These characteristics guide the selection of a reversed-phase HPLC method.[8]

Rationale for Method Parameters

Our objective is to develop a stability-indicating method—one that can separate the main compound from any potential degradation products and process-related impurities.[9][10]

  • Column Selection: A C18 column is the standard for reversed-phase chromatography.[11] However, for polar analytes, poor retention can be an issue.[12][13] We select a modern, polar-end-capped C18 column (e.g., Agilent Zorbax Extend-C18, 4.6 x 150 mm, 3.5 µm) to improve retention and peak shape of our polar, basic analyte.

  • Mobile Phase: A buffered mobile phase is critical for achieving reproducible chromatography of ionizable compounds.[11] We use a phosphate buffer at a pH of 7.0, which is approximately 1.5 pH units below the predicted pKa of the secondary amine (pKa ≈ 8.4), ensuring it is predominantly in its protonated form for consistent interaction with the stationary phase.[6] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity. A gradient elution is employed to ensure elution of any less polar impurities within a reasonable runtime.

  • Detection: The isoxazole ring provides a chromophore suitable for UV detection. A wavelength of 254 nm is selected as a robust, general-purpose wavelength for aromatic systems, though determining the λmax via a UV scan is recommended during formal development.

Optimized HPLC Method Parameters
ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 20 minutes

Method Validation Protocol: An ICH Q2(R1) Approach

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[14][15] We will follow the internationally harmonized guideline ICH Q2(R1).[16][17]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) cluster_analysis Analysis & Reporting Prep Prepare Standards, Control Samples, and Stressed Samples Specificity Specificity (Forced Degradation) Prep->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Data Acquire & Process Chromatographic Data Robustness->Data Report Generate Validation Report Data->Report

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.

Step-by-Step Validation Experiments
  • Specificity (Forced Degradation): The cornerstone of a stability-indicating method is its ability to resolve the analyte from degradation products.[9][18][19] We subject the this compound sample to a series of stress conditions as mandated by ICH guidelines.[20]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to 1.2 million lux hours visible and 200 watt-hours/m² UV light.[20]

    • Acceptance Criteria: The method must demonstrate baseline resolution (R > 1.5) between the main peak and all major degradation peaks. Peak purity analysis (using a Diode Array Detector) should confirm the main peak is spectrally homogenous. A target degradation of 5-20% is ideal.[20]

  • Linearity and Range: Establishes the relationship between concentration and detector response.

    • Procedure: Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Measures the closeness of the experimental value to the true value.

    • Procedure: Perform a spike-recovery study by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

    • Procedure: Determine based on a signal-to-noise ratio of 10:1 or by establishing the concentration where the RSD of replicate injections is ≤ 10%.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (typically 0.05%).

  • Robustness: Demonstrates the method's reliability with respect to small, deliberate variations in parameters.[5]

    • Procedure: Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Acceptance Criteria: System suitability parameters (resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Methodology II: The High-Throughput Alternative - UPLC

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with sub-2 µm particles.[3][21] This requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[4][22]

UPLC Method Parameters
ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 2.5 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector UV at 254 nm
Run Time 4 minutes

Comparative Analysis: HPLC vs. UPLC

The primary advantages of UPLC are derived directly from the smaller particle size, leading to higher efficiency and the ability to use higher flow rates without sacrificing resolution.[21]

Caption: Logical relationship between particle size and performance in HPLC vs. UPLC.

Quantitative Performance Comparison

The following table summarizes the expected performance differences based on the methods described.

Performance MetricHPLC (3.5 µm)UPLC (1.7 µm)Advantage
Analysis Time ~20 min~4 minUPLC (5x faster)[21]
Resolution (Rs) > 2.0 (Baseline)> 2.5 (Sharper Peaks)UPLC
Sensitivity (S/N) Baseline~2-3x HigherUPLC [4]
Solvent Consumption ~20 mL / run~2.4 mL / runUPLC (88% reduction)[3]
System Backpressure ~1,800 psi~9,500 psiHPLC (Less stress on system)
Method Robustness HighHigh (but more sensitive to dwell volume)HPLC (More forgiving)

Conclusion and Recommendation

Both the validated HPLC and the UPLC methods are suitable for determining the purity of this compound. The choice between them depends on the specific laboratory context.

  • HPLC remains the robust, go-to method for many quality control labs.[3] Its established protocols, lower equipment cost, and forgiving nature make it a reliable workhorse. It is perfectly suited for routine release testing where throughput is not the primary bottleneck.

  • UPLC is the superior choice for high-throughput environments , such as in-process control, cleaning validation, and early-stage development where rapid feedback is critical.[23] The significant reduction in run time and solvent consumption leads to substantial long-term cost savings and increased laboratory productivity.[3] The enhanced sensitivity is also a major advantage for detecting trace-level impurities.[4]

For laboratories equipped with UPLC technology, transitioning this purity method is highly recommended to leverage the benefits of speed, sensitivity, and reduced environmental impact. For labs where HPLC is the standard, the described method provides a fully validatable and robust procedure for ensuring the quality of this compound.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • WebofPharma. HPLC vs. UPLC. Available from: [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. Available from: [Link]

  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]

  • Separation Science, powered by Wiley. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • PubChem. (3-Methylisoxazol-5-yl)methanamine. Available from: [Link]

Sources

A Researcher's Guide to Target Identification and Selectivity Profiling of N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel small molecule from a mere chemical structure to a validated pharmacological tool or a therapeutic candidate is both intricate and demanding. N-methyl-1-(3-methylisoxazol-5-yl)methanamine, a compound with potential biological activity, currently stands at the starting line of this journey. Its therapeutic promise is intrinsically linked to its specificity of action—its ability to interact with a primary biological target while minimally engaging with other cellular components. This guide provides a comprehensive, two-phase experimental framework for researchers to first identify the primary target of this compound and subsequently perform a rigorous assessment of its target selectivity.

The core philosophy of this guide is to empower researchers with not just protocols, but also the strategic thinking behind them. We will delve into the causality of experimental choices, ensuring that each step is a self-validating system, a cornerstone of robust scientific inquiry.

Phase 1: Unmasking the Primary Target

Before selectivity can be assessed, the primary biological target must be identified. The chemical structure of this compound, a small molecule featuring a substituted isoxazole ring, suggests potential interactions with a range of protein classes, including G-protein coupled receptors (GPCRs) and enzymes like kinases. A multi-pronged approach is recommended for efficient target identification.

Caption: A streamlined workflow for the initial identification of the primary biological target of a novel compound.

A logical first step involves in silico screening, where the structure of this compound is compared against databases of known ligands to predict potential targets. This computational approach can provide initial hypotheses to guide wet-lab experiments.

Concurrently, a broad-panel biochemical screening against a diverse set of targets, such as a commercially available panel of receptors and enzymes, can provide direct evidence of interaction. For a more unbiased approach, phenotypic screening in various cell lines can reveal a functional effect of the compound, which can then be followed by target deconvolution techniques to identify the protein responsible for that phenotype.

Phase 2: A Deep Dive into Selectivity Profiling

Once a primary target is identified and validated, the critical assessment of selectivity begins. The goal is to quantify the compound's affinity for its primary target versus a range of other, particularly closely related, proteins. This section provides detailed experimental guides for two common scenarios: the identified target being a GPCR or a protein kinase.

Scenario A: The Primary Target is a G-Protein Coupled Receptor (GPCR)

GPCRs represent a large family of transmembrane receptors that are common drug targets. Assessing selectivity within this family is crucial to avoid off-target effects that can lead to undesirable side effects.

Caption: Experimental workflow for determining the selectivity profile of a compound against a panel of GPCRs.

This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the target receptor.[1][2]

Objective: To determine the binding affinity (Ki) of the test compound for the primary target and a panel of off-target GPCRs.

Materials:

  • Cell membranes or whole cells expressing the GPCR of interest.

  • A suitable radiolabeled ligand for each receptor.

  • Unlabeled competitor compound for defining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Filter mats and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[3]

  • Equilibrium: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[2]

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[2]

This assay measures the functional consequence of ligand binding, specifically the activation of G-proteins.[4][5]

Objective: To assess whether this compound acts as an agonist, antagonist, or inverse agonist at the primary and off-target receptors.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the cell membranes, GDP, [35S]GTPγS, and varying concentrations of the test compound.

  • Reaction: Incubate the plate at 30°C to allow for G-protein activation.

  • Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration.

  • Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data Presentation: GPCR Selectivity

ReceptorKi (nM)Fold Selectivity vs. Primary TargetFunctional Activity (EC50/IC50, nM)
Primary Target 101Agonist (EC50 = 25)
Off-Target 11,200120No activity up to 10 µM
Off-Target 25,500550Antagonist (IC50 = 8,000)
Off-Target 3>10,000>1,000No activity up to 10 µM
Scenario B: The Primary Target is a Protein Kinase

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[6] Achieving selectivity among the more than 500 kinases in the human kinome is a significant challenge.[7]

Caption: A comprehensive workflow for profiling the selectivity of a kinase inhibitor.

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.[8][9]

Objective: To determine the IC50 value of this compound against the primary target kinase and a broad panel of other kinases.

Materials:

  • Recombinant kinase enzymes.

  • Kinase-specific substrate (peptide or protein).

  • ATP (often radiolabeled [γ-32P]ATP).

  • Assay buffer.

  • 96- or 384-well plates.

  • Filtration apparatus or other detection system (e.g., fluorescence reader).

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Allow the kinase reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Termination: Stop the reaction (e.g., by adding a stop solution).

  • Detection: Measure the amount of phosphorylated substrate. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and quantifying the radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12][13]

Objective: To confirm that this compound binds to and stabilizes its target kinase in intact cells and to assess its cellular selectivity.

Materials:

  • Intact cells expressing the target kinase.

  • PBS and lysis buffer.

  • PCR tubes or a 96-well PCR plate.

  • Thermocycler.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the target kinase.

Procedure:

  • Treatment: Treat cultured cells with either vehicle or this compound for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[11]

  • Lysis: Lyse the cells (e.g., by freeze-thawing).

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

Comparative Data Presentation: Kinase Selectivity

Kinase TargetIC50 (nM)% Inhibition at 1 µMCellular Target Engagement (CETSA Shift, °C)
Primary Target 5095%+5.2
Off-Target Kinase 180060%+1.5
Off-Target Kinase 23,50025%No significant shift
Off-Target Kinase 3>10,000<10%No significant shift

Conclusion

The systematic assessment of target selectivity is a non-negotiable step in the preclinical development of any new chemical entity. For a novel compound like this compound, the path forward requires a methodical approach, beginning with robust target identification and culminating in a comprehensive selectivity profile. By employing the strategic workflows and detailed protocols outlined in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of this and other promising small molecules. The ultimate goal is to develop compounds with a well-defined mechanism of action and a favorable safety profile, and rigorous selectivity assessment is the bedrock upon which this goal is built.

References

  • Bohn, L. M., Zhou, L., & Ho, J.-H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1335, 177–189. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Bamborough, P., & Drewry, D. H. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 10–26. [Link]

  • Milburn, D., Wen, H., & Ste-Marie, L. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1626–1632. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

  • Bohn, L. M., Zhou, L., & Ho, J. H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1335, 177-189. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–160. [Link]

  • Hulme, E. C. (2011). Radioligand binding assays and their analysis. Methods in Molecular Biology, 746, 35–64. [Link]

  • Weichert, D., & Vasta, J. D. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 224–233. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4093. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • A-Z Biopharm. (n.d.). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Armstrong, S. P., & Strange, P. G. (2018). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. ACS Omega, 3(9), 12147–12157. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. (n.d.). CETSA. [Link]

  • Markossian, S., & Grossman, A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Safety Operating Guide

Disposal Protocol and Safety Guide for N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of N-methyl-1-(3-methylisoxazol-5-yl)methanamine. As a substituted heterocyclic amine, this compound requires careful management in a laboratory setting. The protocols herein are synthesized from established chemical safety principles and data on analogous structures to ensure a comprehensive and trustworthy safety framework. The causality behind each procedural step is explained to empower researchers with the knowledge to handle this and similar reagents with confidence and security.

Hazard Assessment and Chemical Profile

This compound is a derivative of (3-Methylisoxazol-5-yl)methanamine. Due to the absence of a specific Safety Data Sheet (SDS) for the N-methylated compound, a conservative approach is mandated, extrapolating data from the parent amine and related chemical classes.

The parent compound, 1-(3-Methylisoxazol-5-yl)methanamine, is classified as Acutely Toxic (Oral), Category 3 , with the hazard statement H301: "Toxic if swallowed".[1][2] This classification requires the use of the GHS06 pictogram (skull and crossbones) and the signal word "Danger".[2] It is imperative to handle this compound with the same high degree of caution.

The molecule's structure contributes to its hazard profile in two primary ways:

  • Amine Functional Group: As an amine, the compound is basic and can react exothermically with acids and oxidizing agents.[3] Amines can also be corrosive and may cause skin and eye irritation or damage.

  • Isoxazole Ring: The isoxazole ring is a nitrogen- and oxygen-containing heterocycle. While integral to many pharmaceuticals, upon combustion, it can release toxic nitrogen oxides (NOx) and carbon oxides.[4][5]

Based on this profile, all waste streams containing this compound must be treated as acutely toxic hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[3][6]

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, a stringent PPE protocol is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that are inspected for integrity before use. Dispose of contaminated gloves immediately after use in accordance with hazardous waste procedures.[7][8]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield. This dual-layer protection is critical to prevent splashes to the eyes and face.[7][8]

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of splashing, such as bulk transfers, a chemically impervious apron and sleeves are recommended.[8]

  • Respiratory Protection: All handling of solids or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Key Safety and Handling Parameters
ParameterGuidelineRationale
Hazard Classification Acute Toxicity 3 (Oral), assumedBased on parent compound 1-(3-Methylisoxazol-5-yl)methanamine.[1][2]
GHS Pictogram GHS06 (Skull and Crossbones)Indicates acute toxicity (fatal or toxic).
Signal Word DangerDenotes a high-level hazard.[2]
Primary PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatTo prevent skin, eye, and mucous membrane contact.[7][8]
Engineering Controls Chemical Fume HoodTo prevent inhalation of potentially toxic dust or aerosols.[8]
Incompatible Materials Strong Acids, Oxidizing AgentsTo prevent violent exothermic reactions and degradation.[3][9]
Disposal Route Licensed Hazardous Waste ContractorTo ensure regulatory compliance and environmental protection.[3][6]

Waste Management: Segregation and Containment

Proper segregation is the cornerstone of safe chemical disposal. It prevents dangerous reactions within waste containers and ensures compliant disposal.[3][10] All waste containing this compound must be collected as hazardous waste.

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste generated from procedures involving this compound.

WasteSegregation cluster_types Categorize Waste Type cluster_containers Select Appropriate Container start Waste Generated Containing This compound solid_waste Solid Waste (Contaminated Wipes, Gloves, Weigh Boats, etc.) start->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Rinsate) start->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glass Pipettes) start->sharps_waste Sharp solid_container Labeled Hazardous Waste Bag or Lined Pail solid_waste->solid_container liquid_container Labeled, Compatible (HDPE) Waste Bottle with Screw Cap liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container final_disposal Store in Designated Satellite Accumulation Area for Pickup by Licensed Waste Contractor solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Waste segregation decision tree for this compound.

Container Labeling Protocol

Proper labeling is a regulatory requirement and a critical safety communication tool.[6][11] Every waste container must be labeled as soon as the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .[11]

  • The full chemical name: "this compound Waste" and all other components, including solvents, with percentages.

  • The appropriate hazard pictogram: GHS06 (Skull and Crossbones) .

  • The Accumulation Start Date (the date the container was first used).

Containers must be kept tightly sealed except when actively adding waste.[11][12] Store containers in a designated, well-ventilated satellite accumulation area with secondary containment to prevent spills.[12]

Step-by-Step Disposal Procedures

Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.

A. Disposal of Contaminated Labware and PPE (Solid Waste)
  • Segregation: Collect all contaminated solid items, such as gloves, absorbent pads, and plastic weigh boats, separately from non-hazardous trash.

  • Containment: Place these items into a designated, clearly labeled hazardous waste container (e.g., a polyethylene-lined pail or a properly rated waste bag).[10]

  • Storage: Keep the container closed and store it in your designated satellite accumulation area.

  • Pickup: Arrange for pickup through your institutional EHS office.

B. Disposal of Bulk or Unused Material (Liquid and Solid)
  • Container Selection: Use a robust, chemically compatible container, preferably the original container or a high-density polyethylene (HDPE) bottle for liquids.[11][12] Ensure the container is in good condition, free of leaks, and has a secure screw cap.[11]

  • Labeling: Affix a completed hazardous waste label to the container before adding any waste.

  • Transfer: Carefully transfer the waste into the labeled container inside a chemical fume hood.

  • Closure and Storage: Securely cap the container. Do not overfill. Store it in secondary containment within your designated waste accumulation area, segregated from incompatible materials like acids.[3][12]

  • Disposal Request: Submit a hazardous material pickup request to your EHS office.[11]

C. Decontamination of Empty Containers

Due to the acute toxicity of this compound, any container that held it is considered acute hazardous waste.[12] To be disposed of as non-hazardous material, the container must be triple-rinsed.[12]

  • Select a Solvent: Choose a solvent (e.g., methanol, ethanol) in which the compound is soluble.

  • First Rinse: Add a small amount of the solvent (approx. 10% of the container's volume), cap securely, and rinse all interior surfaces thoroughly.

  • Collect Rinsate: Empty the solvent rinsate into a properly labeled hazardous liquid waste container. This rinsate is now hazardous waste.[12]

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container each time.

  • Final Disposal: After the triple rinse, the container can be defaced of its original labels and disposed of as regular lab glass or plastic, per institutional policy.[12]

Emergency Procedures: Spill Management

Preparedness is critical for mitigating the impact of an accidental release.[3] Spill containment materials, such as absorbent pads or chemical sorbents, must be readily available.[3]

Spill Response Workflow

SpillResponse cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Protocol (Minor Spill) spill Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert assess Assess spill size and risk. Is it a minor or major spill? alert->assess ppe Don appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat assess->ppe Minor major_spill MAJOR SPILL (Large quantity, outside fume hood) EVACUATE IMMEDIATELY CALL EMERGENCY SERVICES / EHS assess->major_spill Major contain Contain the spill with absorbent pads or chemical sorbent. ppe->contain collect Carefully collect absorbed material using non-sparking tools. contain->collect package Place all contaminated debris into a labeled hazardous waste container. collect->package decon Decontaminate the spill area and any affected equipment. package->decon report Report the incident to your supervisor and EHS. decon->report

Caption: Emergency response workflow for a spill of this compound.

In the event of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][7] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][8]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. PubChem, National Center for Biotechnology Information. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]

Sources

Personal protective equipment for handling N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for N-methyl-1-(3-methylisoxazol-5-yl)methanamine

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural diligence. This guide provides a comprehensive operational plan for handling this compound, a research chemical for which detailed toxicological data may not be fully available. The protocols outlined below are synthesized from best practices in laboratory safety and hazard data from structurally analogous isoxazole compounds.[1] Our approach is conservative, treating the compound with the caution it warrants to ensure the safety of all personnel.

Hazard Assessment: An Inference-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from closely related structures. Compounds such as (3-Methylisoxazol-5-yl)methanamine and other substituted isoxazoles are classified as acutely toxic if swallowed and are potential skin and eye irritants.[2][3][4][5] Therefore, we will operate under the assumption that our target compound shares this hazard profile.

Inferred HazardGHS Classification (Anticipated)Rationale & Representative Analogs
Acute Oral Toxicity Danger (Acute Tox. 3, H301: Toxic if swallowed)Based on analogs like (3-Methylisoxazol-5-yl)methanamine.[2][3][6] This is the most significant immediate risk, making prevention of ingestion paramount.
Skin Corrosion/Irritation Warning (Skin Irrit. 2, H315: Causes skin irritation)A common property of amine-containing compounds and related isoxazoles.[4][5] Direct contact must be avoided.
Serious Eye Damage/Irritation Warning (Eye Irrit. 2, H319: Causes serious eye irritation)Based on data for similar chemical classes.[4][5] Chemical splash goggles are mandatory.
Respiratory Irritation Warning (STOT SE 3, H335: May cause respiratory irritation)A potential hazard, especially if the compound is a fine powder that can be easily aerosolized.[4][7]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the final and most critical line of defense against chemical exposure.[8][9] Do not underestimate this step; meticulous adherence is non-negotiable.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness)Provides a robust barrier against incidental skin contact.[10] Always double-glove when handling the pure compound. Gloves must be removed properly to avoid contaminating your skin.[11]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses offer insufficient protection.[12] Goggles that form a seal around the eyes are required to prevent splashes from any angle.[9]
Face Protection Full-Face ShieldRequired in addition to goggles when there is a significant risk of splashing (e.g., transferring solutions, reacting under pressure).[9][11]
Body Protection Flame-Resistant Lab Coat (fully buttoned) with Long SleevesProtects skin and personal clothing from spills and splashes.[12][13]
Footwear Closed-toe, liquid-resistant shoesPrevents exposure from spills that may reach the floor.[10]
Respiratory Protection NIOSH-approved N95 RespiratorRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[14]

Operational Plan: A Step-by-Step Workflow

A structured workflow minimizes risk by ensuring every step is deliberate and planned.[13] This process flow diagram illustrates the critical stages of handling this compound safely.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal Prep 1. Plan Experiment Review all SDS & assess risks. Area 2. Prepare Workspace Verify fume hood function. Gather all materials. Prep->Area PPE 3. Don Full PPE Double-glove, goggles, lab coat. Area->PPE Weigh 4. Weigh Compound Use anti-static weigh boat. Handle gently to avoid dust. PPE->Weigh Enter Handling Phase Transfer 5. Transfer & Dissolve Use appropriate glassware. Add solids to liquids slowly. Weigh->Transfer Reaction 6. Perform Reaction Monitor closely. Keep sash at lowest practical height. Transfer->Reaction Decon 7. Decontaminate Wipe down fume hood surfaces, glassware, and equipment. Reaction->Decon Enter Cleanup Phase Waste 8. Segregate Waste Collect all contaminated solids and liquids in labeled, sealed containers. Decon->Waste Doff 9. Doff PPE Remove gloves (inner last). Wash hands thoroughly. Waste->Doff

Caption: Workflow for handling this compound.

Experimental Protocol Details

A. Preparation Phase:

  • Plan Ahead : Before entering the lab, identify all potential hazards associated with your experiment.[13]

  • Verify Engineering Controls : Ensure the chemical fume hood has a current certification and is functioning correctly. Use it for all manipulations of the compound.[10]

  • Assemble Materials : Bring all necessary equipment, including spill kits, into the work area to minimize foot traffic once the experiment begins.

  • Don PPE : Put on all required PPE before handling any chemicals. A colleague should verify your PPE for completeness.

B. Handling Phase (Inside Chemical Fume Hood):

  • Weighing : When weighing the solid, use a tared weigh boat. Handle the container gently to prevent creating airborne dust.

  • Transfer : When adding the solid to a solvent, use a powder funnel. Always add the solid to the liquid, not the other way around, to control the rate of dissolution and prevent splashing.

  • Post-Transfer : Immediately rinse any contaminated glassware or tools with a suitable solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

C. Decontamination and Disposal Phase:

  • Surface Decontamination : After completing the work, wipe down the interior surfaces of the fume hood, any contaminated equipment, and the exterior of the primary container with an appropriate solvent.

  • Waste Segregation : All disposable items that have come into contact with the chemical (gloves, weigh boats, paper towels) are considered hazardous solid waste. Unused or leftover chemical and contaminated solvents are hazardous liquid waste. Do not mix incompatible waste streams.[12][15]

  • Waste Containers : Use clearly labeled, non-reactive containers with secure lids for all waste.[15] Store these in a designated satellite accumulation area.

  • PPE Removal : Remove PPE in the correct order to prevent self-contamination: outer gloves, lab coat, face shield, goggles, inner gloves. Dispose of gloves immediately.

  • Hygiene : Wash your hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[12]

Emergency Procedures: Be Prepared for Accidents

Preparedness is key to mitigating the impact of an accident.[13]

  • Skin Contact : Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][16]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS of the compound or analogous compounds if possible.[16]

  • Spill : Evacuate the immediate area. For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it. Collect the absorbed material into a sealed, labeled hazardous waste container. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your entire research team. Trust in the process, understand the causality behind each step, and handle every chemical with the respect it deserves.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Environmental Health & Safety, University of Colorado Boulder. (2025, February 19). Safe Lab Practices.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH Bookshelf.
  • Westlab. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • Fisher Scientific. (n.d.). Safety Data Sheet for N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine.
  • Sigma-Aldrich. (n.d.). N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-(3-Methylisoxazol-5-yl)methanamine.
  • Fisher Scientific. (2018, March 29). Safety Data Sheet for 3-Hydroxy-5-methylisoxazole.
  • BenchChem. (2025, November). Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole.
  • Echemi. (2019, July 15). BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)-AMINE Safety Data Sheets.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (3-PHENYL-5-ISOXAZOLYL)METHANAMINE.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (n.d.). N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet for N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • BLD Pharm. (n.d.). Safety Information for (3-Methylisoxazol-5-yl)methanamine.
  • Achmem. (n.d.). Safety Information for (3-Methylisoxazol-5-yl)methanamine hydrochloride.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet for 3-Amino-5-methylisoxazole.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。